molecular formula C15H19NO2 B448469 N-(4-acetylphenyl)cyclohexanecarboxamide CAS No. 315712-62-0

N-(4-acetylphenyl)cyclohexanecarboxamide

Cat. No.: B448469
CAS No.: 315712-62-0
M. Wt: 245.32g/mol
InChI Key: MTMHJZSUQJILAB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)cyclohexanecarboxamide is a chemical compound of significant interest in scientific research, particularly for its potential in sensory modulation and neuropharmacology. Structurally, it belongs to a class of cyclohexanecarboxamide derivatives that have been investigated for their ability to provoke a cooling sensation, making them valuable candidates for studying the TRPM8 receptor and related pathways in sensory biology . This line of research is applicable to the development of new sensate agents for consumer products. Beyond its sensory effects, this compound's structural framework is closely related to novel cyclohexanecarboxamide derivatives that have demonstrated potent anticonvulsant and neuroprotective activities in preclinical studies . These related compounds have shown exceptional efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with some providing 100% protection against seizures . Mechanistic studies indicate that this activity is mediated through the activation of the Nrf2-ARE pathway, a crucial signaling route for regulating oxidative stress and cellular defense in the nervous system . This makes this compound a valuable scaffold for researchers exploring new therapeutic strategies for epilepsy and other neurological disorders. Furthermore, the acetylphenyl moiety within its structure is a key functional group in advanced bioconjugation chemistry. Similar structures are utilized in heterobifunctional crosslinkers for creating pH-sensitive hydrazone bonds, which are essential tools in biomaterial science for developing targeted drug delivery systems and polymer therapeutics . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMHJZSUQJILAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Contextualizing N-(4-acetylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(4-acetylphenyl)cyclohexanecarboxamide

This compound is an N-substituted amide featuring a cyclohexyl moiety and an acetyl-substituted phenyl ring. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The amide linkage is a cornerstone of peptide chemistry and is prevalent in a vast array of biologically active molecules. The presence of the acetylphenyl group provides a handle for further functionalization and serves as a key structural component in various pharmacophores. This guide provides a comprehensive, field-proven protocol for the synthesis of this target compound, grounded in the fundamental principles of organic chemistry. It is designed for professionals who require not just a procedural outline, but a causal understanding of the synthetic strategy.

Pillar 1: The Chemical Rationale - Nucleophilic Acyl Substitution

The synthesis of this compound is achieved via a classic nucleophilic acyl substitution, specifically the Schotten-Baumann reaction. This robust method involves the acylation of an amine with an acyl chloride.[1][2]

The Core Mechanism: The reaction proceeds through the nucleophilic attack of the primary amine, 4-aminoacetophenone, on the highly electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.[2][3] The lone pair of electrons on the nitrogen atom of the amine initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond. The final step involves the deprotonation of the nitrogen atom to yield the neutral amide product and hydrochloric acid (HCl) as a byproduct.[3]

Why this Approach?

  • High Reactivity: Acyl chlorides are among the most reactive carboxylic acid derivatives, ensuring a high reaction rate and typically excellent yields under mild conditions.[4][5]

  • Irreversibility: The reaction generates HCl, which is neutralized by a base added to the reaction mixture. This neutralization effectively removes a product from the equilibrium, driving the reaction to completion according to Le Châtelier's principle.

  • Versatility: This method is broadly applicable for the synthesis of a wide range of amides from various primary and secondary amines.[4][5]

Pillar 2: The Self-Validating Protocol

This protocol is designed as a self-validating system, where each step logically follows from the last and includes in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents

Quantitative data for the synthesis is summarized in the table below. It is crucial to use reagents from reliable sources and to ensure all glassware is thoroughly dried, as acyl chlorides are sensitive to moisture.

Reagent Formula MW ( g/mol ) Equivalents Amount Moles (mmol) Notes
4-AminoacetophenoneC₈H₉NO135.161.01.35 g10.0Starting amine.
Cyclohexanecarbonyl ChlorideC₇H₁₁ClO146.611.051.54 g (1.3 mL)10.5Acylating agent. Use with caution (corrosive).[6]
Triethylamine (TEA)C₆H₁₅N101.191.21.21 g (1.67 mL)12.0Base to neutralize HCl.
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL-Anhydrous solvent.
Synthesis Workflow Overview

The overall process can be visualized as a sequence of distinct stages, from preparation to final product analysis.

SynthesisWorkflow Prep 1. Reactant Preparation & Apparatus Setup Reaction 2. Acylation Reaction (Schotten-Baumann) Prep->Reaction Add reactants Workup 3. Aqueous Workup & Phase Separation Reaction->Workup Quench reaction Purify 4. Purification (Recrystallization) Workup->Purify Isolate crude product Analyze 5. Product Analysis (TLC, MP, Spectroscopy) Purify->Analyze Obtain pure solid

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoacetophenone (1.35 g, 10.0 mmol).

  • Add 50 mL of anhydrous dichloromethane (DCM) to dissolve the amine.

  • Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Stir the mixture at room temperature for 5 minutes.

  • Cool the flask in an ice-water bath to 0 °C. Causality: Cooling the reaction mixture helps to control the initial exothermic reaction upon addition of the highly reactive acyl chloride.

2. Acylation:

  • In a fume hood, slowly add cyclohexanecarbonyl chloride (1.3 mL, 10.5 mmol) dropwise to the stirring amine solution over 10-15 minutes using a syringe.[1] A white precipitate (triethylammonium chloride) will form immediately.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir at room temperature for 2-4 hours. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-aminoacetophenone starting material.

3. Workup and Isolation:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 25 mL of 1 M HCl (to remove excess triethylamine), 25 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 25 mL of brine (to remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

4. Purification by Recrystallization:

  • The crude solid is purified to remove unreacted starting materials and byproducts. A mixed solvent system is often effective.[7]

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Slowly add water dropwise until the solution becomes persistently cloudy.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Pillar 3: Authoritative Grounding & Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected results are based on the known properties of similar chemical structures.[8][9]

Reaction Scheme

The chemical transformation at the heart of this protocol is illustrated below.

ReactionScheme cluster_reactants Reactants cluster_products Products r1 4-Aminoacetophenone r2 Cyclohexanecarbonyl Chloride r1_struct r1_struct plus1 + r2_struct r2_struct arrow DCM, TEA 0°C to RT p1 This compound plus2 + p2 Triethylammonium Chloride

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(4-acetylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-acetylphenyl)cyclohexanecarboxamide is a novel amide derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its development and application. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its structural features, solubility, lipophilicity, and ionization constants. Due to the limited availability of experimental data for this specific molecule, this guide integrates high-quality in silico predictions with empirical data from structurally analogous compounds to offer a robust and scientifically grounded profile. Furthermore, detailed experimental protocols for the determination of these properties are provided to facilitate further research and validation.

Introduction and Molecular Structure

This compound belongs to the class of N-aryl amides, characterized by a cyclohexanecarboxamide moiety linked to an acetyl-substituted phenyl ring. The molecular structure combines a flexible, alicyclic cyclohexane ring with a rigid, aromatic system, influencing its solid-state properties and molecular interactions. The presence of both a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the amide and acetyl carbonyl oxygens) suggests the potential for complex intermolecular interactions, which are critical determinants of its physical properties and biological activity.

Molecular Formula: C₁₅H₁₉NO₂

Molecular Weight: 245.32 g/mol

The structural features of this compound are anticipated to bestow a unique balance of lipophilicity from the cyclohexane and phenyl rings, and polarity from the amide and acetyl functional groups. This balance is a critical factor in its potential as a pharmacologically active agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Properties

In the absence of extensive experimental data, a suite of validated computational models has been employed to predict the key physicochemical properties of this compound. These predictions, summarized in Table 1, provide a foundational dataset for guiding experimental design and formulation development. For comparative purposes, experimental data for the structurally related and well-characterized compound, acetanilide (N-phenylacetamide), are also provided.

PropertyPredicted Value for this compoundExperimental Value for Acetanilide (N-phenylacetamide)Significance in Drug Development
Melting Point (°C) 160-180 (Estimated)113-115[1][2]Influences solubility, dissolution rate, and formulation strategies.
Boiling Point (°C) > 400 (Estimated)304[1][3]Relevant for purification and stability at elevated temperatures.
logP (Octanol/Water) 2.5 - 3.5 (Predicted)1.16[3]A key indicator of lipophilicity, affecting membrane permeability and bioavailability.
Aqueous Solubility Poorly soluble (Predicted)Slightly soluble (5 g/L at 25 °C)[1]Critical for absorption and formulation of oral and parenteral dosage forms.
pKa (acidic) ~14-15 (Amide N-H, Predicted)~17 (Amide N-H, Estimated)Influences solubility and ionization state at different physiological pH values.
pKa (basic) -3 to -4 (Amide C=O, Predicted)-1 to -2 (Amide C=O, Estimated)Determines the extent of protonation in acidic environments.

Note: Predicted values are derived from a consensus of multiple computational models. Experimental validation is highly recommended.

Experimental Determination of Physicochemical Properties

To facilitate the empirical validation of the predicted properties, this section outlines standardized, field-proven protocols for the determination of melting point and aqueous solubility. The causality behind experimental choices is emphasized to ensure the generation of reliable and reproducible data.

Melting Point Determination: The Capillary Method

The melting point is a fundamental property that provides insights into the purity and solid-state characteristics of a compound.[4][5] A sharp melting range is indicative of high purity, whereas a broad range often suggests the presence of impurities.[4][5]

Workflow for Melting Point Determination

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the sample thoroughly prep2 Grind to a fine powder prep1->prep2 prep3 Pack into a capillary tube prep2->prep3 measure1 Place capillary in melting point apparatus prep3->measure1 Transfer measure2 Heat rapidly for initial estimate measure1->measure2 measure3 Heat slowly (1-2 °C/min) for accurate reading measure2->measure3 measure4 Record temperature range of melting measure3->measure4

Caption: Workflow for melting point determination using the capillary method.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[6]

    • Finely pulverize a small amount of the sample to ensure uniform heat distribution.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube into a calibrated melting point apparatus.

    • For an unknown sample, it is efficient to first perform a rapid heating to obtain an approximate melting range.[4]

    • For an accurate determination, use a fresh sample and heat at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.[4]

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

    • Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility: Kinetic and Thermodynamic Assays

Aqueous solubility is a critical parameter for drug candidates, directly impacting their bioavailability.[7] Both kinetic and thermodynamic solubility provide valuable, albeit different, insights. Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates in an aqueous buffer. It is a high-throughput method often used in early drug discovery.[8][9] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a solid compound in a given solvent and is crucial for lead optimization and formulation.[8][10]

Workflow for Solubility Determination

solubility_workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_prep Prepare DMSO stock solution k_add Add stock to aqueous buffer k_prep->k_add k_incubate Incubate (e.g., 2h) k_add->k_incubate k_measure Measure precipitation (Nephelometry) k_incubate->k_measure t_prep Add excess solid to buffer t_equilibrate Equilibrate (e.g., 24h) with shaking t_prep->t_equilibrate t_separate Separate solid (filter/centrifuge) t_equilibrate->t_separate t_quantify Quantify dissolved compound (HPLC/UV-Vis) t_separate->t_quantify

Caption: Comparative workflow for kinetic and thermodynamic solubility assays.

Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method):

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Construct a calibration curve with known concentrations of the compound to ensure accurate quantification.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, a secondary amide, the following characteristic absorption bands are expected:

  • N-H Stretch: A single, sharp to moderately broad band in the region of 3370-3170 cm⁻¹.

  • C=O Stretch (Amide I): An intense, sharp band between 1680-1630 cm⁻¹. This is a highly characteristic absorption for amides.

  • C=O Stretch (Ketone): An intense, sharp band around 1685 cm⁻¹.

  • N-H Bend (Amide II): A strong band in the region of 1570-1515 cm⁻¹. The combination of the Amide I and Amide II bands is a strong indicator of a secondary amide linkage.

  • Aromatic C=C Bending: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: A band of variable intensity in the 1335-1250 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

  • Amide N-H Proton: A broad singlet, typically in the downfield region (δ 7.5-8.5 ppm), the chemical shift of which can be solvent and concentration-dependent.

  • Aromatic Protons: The para-substituted phenyl ring will exhibit two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of an AA'BB' spin system.

  • Acetyl Protons: A sharp singlet corresponding to the three methyl protons of the acetyl group, likely in the region of δ 2.5-2.7 ppm.

  • Cyclohexyl Protons: A complex series of multiplets in the upfield region (δ 1.0-2.5 ppm) due to the various axial and equatorial protons of the cyclohexane ring.

¹³C NMR Spectroscopy:

  • Carbonyl Carbons: Two distinct signals in the downfield region (δ 165-200 ppm) corresponding to the amide and ketone carbonyl carbons.

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the nitrogen and the carbon attached to the acetyl group being the most deshielded.

  • Acetyl Carbon: A signal for the methyl carbon of the acetyl group in the region of δ 25-30 ppm.

  • Cyclohexyl Carbons: Multiple signals in the aliphatic region (δ 20-50 ppm).

Conclusion and Future Directions

This technical guide has provided a comprehensive physicochemical profile of this compound, leveraging robust computational predictions and established analytical methodologies. The presented data on its molecular structure, solubility, lipophilicity, and spectroscopic characteristics serve as a critical foundation for researchers in drug discovery and materials science. While the in silico data offer valuable initial insights, it is imperative that these predictions are validated through rigorous experimental work. The detailed protocols provided herein are designed to guide such empirical studies. Future research should focus on obtaining experimental data for the key physicochemical properties, investigating the solid-state polymorphism of the compound, and exploring its stability under various conditions. Such studies will be instrumental in unlocking the full potential of this compound in its intended applications.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite™. Retrieved January 29, 2026, from [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). Acetanilide (CHEBI:28884). Retrieved January 29, 2026, from [Link]

  • Wikipedia. (2023, December 28). Acetanilide. Retrieved January 29, 2026, from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved January 29, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 29, 2026, from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved January 29, 2026, from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved January 29, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved January 29, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved January 29, 2026, from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved January 29, 2026, from [Link]

  • Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved January 29, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved January 29, 2026, from [Link]

  • SwissADME. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2018, March). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxamide, N-methyl-N-phenyl-. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). N-(4-acetylphenyl)adamantane-1-carboxamide. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxamide. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxamide, N,N-diethyl-. Retrieved January 29, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxamide, N-ethyl-N-(3-methylphenyl)-. Retrieved January 29, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved January 29, 2026, from [Link]

  • Chemistry Learner. (n.d.). Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS. Retrieved January 29, 2026, from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S2: 1 H NMR spectrum of the given aniline compound. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights | Request PDF. Retrieved January 29, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 29, 2026, from [Link]

  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved January 29, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved January 29, 2026, from [Link]

  • Zeitschrift für Naturforschung B. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Retrieved January 29, 2026, from [Link]

  • PubMed. (n.d.). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines | Request PDF. Retrieved January 29, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-phenyl-. Retrieved January 29, 2026, from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). Retrieved January 29, 2026, from [Link]

  • ChemRxiv. (n.d.). Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational appro. Retrieved January 29, 2026, from [Link]

  • MDPI. (2021). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Retrieved January 29, 2026, from [Link]

  • YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved January 29, 2026, from [Link]

  • ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta. Retrieved January 29, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. Retrieved January 29, 2026, from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (n.d.). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Retrieved January 29, 2026, from [Link]

  • Journal Of Current Pharma Research. (2023). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Optimal range of six properties for a small molecule to be drug-like in.... Retrieved January 29, 2026, from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved January 29, 2026, from [Link]

  • YouTube. (2013, August 15). Chemical Database Service webinar. Retrieved January 29, 2026, from [Link]

  • ChemAxon Docs. (n.d.). About Chemical Calculations and Predictions. Retrieved January 29, 2026, from [Link]

  • Online Chemical Modeling Environment. (n.d.). Online Chemical Modeling Environment. Retrieved January 29, 2026, from [Link]

  • PSEforSPEED. (n.d.). Chemical Properties on Demand - Introducing. Retrieved January 29, 2026, from [Link]

Sources

A Technical Guide to Elucidating the Mechanism of Action for N-(4-acetylphenyl)cyclohexanecarboxamide: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-(4-acetylphenyl)cyclohexanecarboxamide is a synthetic compound with a structure amenable to biological activity, yet its precise mechanism of action remains uncharacterized in public literature. This guide puts forth a scientifically-grounded, hypothetical mechanism centered on the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a critical mediator of pain and temperature sensation.[1][2][3] The structural motifs of this compound—a lipophilic cyclohexyl group, an amide linker, and an aromatic phenyl ring—bear a resemblance to known TRPV1 modulators. This document provides a comprehensive, in-depth framework for drug development professionals and researchers to systematically investigate this hypothesis. It details a multi-phased experimental plan, from initial target engagement and functional cellular assays to downstream signaling analysis, complete with validated protocols and data interpretation strategies.

Part 1: The Scientific Premise - Structural Analogy to a Plausible Target

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[3][4] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and chemical irritants like capsaicin from chili peppers.[3][5] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating a pain signal.[2][6] This central role in nociception makes TRPV1 a significant target for the development of next-generation analgesics.[2][7]

The chemical structure of this compound contains key pharmacophoric elements common to many TRPV1 ligands:

  • A Lipophilic Moiety: The cyclohexyl group provides significant lipophilicity, which is often crucial for interaction with the transmembrane domains of ion channels like TRPV1.

  • An Amide Linker: The amide bond is a classic feature in many bioactive molecules, including capsaicin and endocannabinoid ligands (e.g., anandamide) that modulate TRPV1 activity.[5]

  • An Aromatic Ring: The acetyl-substituted phenyl group can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, within the ligand-binding pocket of the receptor.

Based on these structural parallels, we hypothesize that This compound acts as a modulator (either agonist or antagonist) of the TRPV1 channel. The following experimental plan is designed to rigorously test this hypothesis.

Part 2: A Phased Experimental Workflow for Mechanism of Action Validation

This section outlines a logical, three-phase workflow to determine if and how this compound interacts with the TRPV1 channel and its associated signaling pathways.

Phase 1: Direct Target Engagement and Functional Modulation

The primary objective of this phase is to confirm a direct interaction between the compound and the TRPV1 channel and to characterize the nature of this interaction (activation or inhibition).

Experiment 1.1: Cellular Calcium Influx Assay

This is the foundational functional assay to assess TRPV1 modulation. An increase in intracellular calcium ([Ca2+]i) upon compound application indicates agonism, while a reduction in capsaicin-induced [Ca2+]i suggests antagonism.[8][9]

Detailed Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1) onto 384-well, black-walled, clear-bottom assay plates at a density of 15,000-20,000 cells per well. Culture for 24-48 hours to allow for adherence.[10]

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) resuspended in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 60-120 minutes at 37°C.[11][12]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control agonist (capsaicin).

  • Assay Execution (FLIPR / FlexStation):

    • Agonist Mode: Measure baseline fluorescence for 10-20 seconds. Add the compound dilutions and continue to measure the fluorescence signal for 3-5 minutes to detect any increase in [Ca2+]i.

    • Antagonist Mode: Pre-incubate the cells with the compound dilutions for 15-30 minutes.[12] Then, add a known EC80 concentration of capsaicin (e.g., 100 nM) and measure the fluorescence response.

  • Data Analysis: Calculate the change in fluorescence (Max - Min) for each well. For agonist mode, plot the response against compound concentration to determine the EC50. For antagonist mode, plot the inhibition of the capsaicin response against compound concentration to determine the IC50.

Phase 2: Elucidation of Downstream Signaling Pathways

TRPV1 activation triggers several downstream signaling cascades, most notably the activation of mitogen-activated protein kinases (MAPK) like ERK.[13] Confirming that the compound modulates these pathways provides a second layer of evidence for its mechanism.

Experiment 2.1: Phospho-ERK Western Blot Analysis

This experiment will determine if the compound induces or inhibits the phosphorylation of ERK1/2, a key downstream signaling event.[14]

Detailed Protocol:

  • Cell Treatment: Plate HEK293-hTRPV1 cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat cells with the vehicle, varying concentrations of this compound (based on EC50/IC50 from Phase 1), or capsaicin for 5-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-PAGE gel.[15] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK, Thr202/Tyr204).[13]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.[16]

  • Data Analysis: Quantify the band intensities using densitometry. Express the results as a ratio of p-ERK to total ERK.[16]

Phase 3: Target Selectivity Profiling

To be a viable therapeutic candidate, a compound should ideally exhibit selectivity for its intended target over other related proteins. This phase assesses the specificity of this compound for TRPV1.

Experiment 3.1: TRP Channel Counter-Screening

This involves testing the compound against other members of the TRP channel family that are involved in thermosensation and pain, such as TRPA1 (irritant sensor) and TRPM8 (cold sensor).[17]

Detailed Protocol:

  • Utilize a Panel: Employ the same calcium influx assay methodology described in Experiment 1.1.

  • Test on Different Cell Lines: Perform the assay using cell lines stably expressing other human TRP channels (e.g., HEK293-hTRPA1, HEK293-hTRPM8).

  • Determine Potency: Test this compound in both agonist and antagonist modes up to a high concentration (e.g., 10-30 µM).

  • Data Analysis: Calculate EC50 or IC50 values for each channel, if any activity is observed. A compound is considered selective if its potency for TRPV1 is at least 10-fold greater than for other tested TRP channels.

Part 3: Data Presentation and Visualization

Hypothetical Data Summary

The following tables represent potential outcomes from the experimental workflow, which would support the hypothesis that this compound is a potent and selective TRPV1 antagonist.

Table 1: Functional Potency at Human TRP Channels

Assay Type Target Channel Potency (IC50 / EC50)
Agonist Mode TRPV1 > 30 µM
Antagonist Mode TRPV1 75 nM
Antagonist Mode TRPA1 2.5 µM

| Antagonist Mode | TRPM8 | > 10 µM |

Table 2: Downstream Signaling Modulation (p-ERK/Total ERK Ratio)

Treatment Condition Fold Change vs. Vehicle
Vehicle Control 1.0
Capsaicin (100 nM) 8.5 ± 0.9
Compound (1 µM) + Capsaicin (100 nM) 1.2 ± 0.3

| Compound alone (1 µM) | 1.1 ± 0.2 |

Visualizations of Key Pathways and Workflows

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli cluster_downstream TRPV1 TRPV1 Channel Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Compound N-(4-acetylphenyl) cyclohexanecarboxamide (Hypothesized Antagonist) Compound->TRPV1 Blocks PKC PKC Ca_Influx->PKC MAPK_Cascade MAPK Cascade (Raf -> MEK) PKC->MAPK_Cascade pERK p-ERK1/2 MAPK_Cascade->pERK Phosphorylates Transcription Gene Transcription (Pain Signaling) pERK->Transcription Activates

Caption: Hypothesized TRPV1 signaling pathway and point of intervention.

Experimental_Workflow cluster_phase1 Phase 1: Functional Assays cluster_phase2 Phase 2: Signaling cluster_phase3 Phase 3: Selectivity start Hypothesis: Compound modulates TRPV1 Assay_Ca Calcium Influx Assay (HEK293-hTRPV1) start->Assay_Ca Determine_Mode Agonist or Antagonist? Assay_Ca->Determine_Mode Assay_ERK p-ERK Western Blot Determine_Mode->Assay_ERK If Active Assay_Selectivity TRPA1 / TRPM8 Counter-Screen Assay_ERK->Assay_Selectivity end_node Mechanism Characterized Assay_Selectivity->end_node

Caption: Phased experimental workflow for mechanism of action validation.

References

  • Bíró, T., et al. (2007). The transient receptor potential vanilloid-1 (TRPV1) cation channel in human melanocytes and melanoma cells: activation by vanilloids and beta-endorphin. Journal of Investigative Dermatology, 127(7), 1704-1714. Available at: [Link]

  • Ho, K. W., Ward, N. J., & Calkins, D. J. (2012). TRPV1: a stress response protein in the central nervous system. Journal of neuroimmune pharmacology, 7(4), 798–807. Available at: [Link]

  • Premkumar, L. S., & Sikand, P. (2008). TRPV1: a target for next generation analgesics. Current neuropharmacology, 6(2), 151–163. Available at: [Link]

  • Wikipedia. (2024). TRPV1. Available at: [Link]

  • Starowicz, K., & Finn, D. P. (2017). TRPV1 Channels in the Central Nervous System as Drug Targets. Pharmaceuticals, 10(4), 92. Available at: [Link]

  • NanionTechnologies. (2019). Pharmacology of Transient Receptor Potential (TRP) channels using different activation stimuli. YouTube. Available at: [Link]

  • Latorre, R., et al. (2007). TRPV1 Receptors and Signal Transduction. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Boca Raton (FL): CRC Press/Taylor & Francis. Available at: [Link]

  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Available at: [Link]

  • Silva, F., et al. (2021). TRPV1: Receptor structure, activation, modulation and role in neuro-immune interactions and pain. Neuropharmacology, 198, 108760. Available at: [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p). Available at: [Link]

  • Shukla, A. K. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology, 1175, 137–145. Available at: [Link]

  • FUJIFILM Cellular Dynamics. (n.d.). Calcium Flux Assay with iCell® Sensory Neurons. Available at: [Link]

  • ResearchGate. (2020). TRPV1 and intracellular calcium ?. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays. In Assay Guidance Manual. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-(4-acetylphenyl)cyclohexanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-(4-acetylphenyl)cyclohexanecarboxamide scaffold represents a promising, yet underexplored, class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives. By deconstructing the scaffold into its core components—the cyclohexyl moiety, the amide linker, and the N-(4-acetylphenyl) group—we postulate a primary mechanism of action centered on the inhibition of Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH elevates endogenous levels of cannabinoid neuromodulators, offering a compelling pathway for developing novel analgesic and anti-inflammatory agents that may circumvent the side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.[1][2] This guide details the necessary synthetic protocols, robust in vitro and in vivo pharmacological assays, and foundational principles for lead optimization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space for next-generation therapeutics.

Section 1: The this compound Scaffold: A Structural Rationale

Chemical Structure and Pharmacophoric Features

The this compound core is a unique amalgamation of three key pharmacophoric motifs:

  • The Cyclohexyl Group: This saturated carbocyclic ring imparts significant lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets within enzyme active sites. Its conformational flexibility (chair-boat conformations) allows it to adapt to the topology of a binding site, a feature leveraged in many successful drug candidates.[3][4]

  • The Amide Linker (-C(O)NH-): This is a classic hydrogen-bonding motif, critical for anchoring ligands to protein targets. It is a structurally stable and synthetically accessible linker that is prevalent in a vast array of bioactive molecules.

  • The N-(4-acetylphenyl) Moiety: This aromatic component serves as a versatile platform. The phenyl ring can engage in π-π stacking and hydrophobic interactions, while the para-acetyl group provides a key hydrogen bond acceptor and a reactive handle for further derivatization, as seen in the synthesis of various chalcones and heterocyclic systems.[5][6][7]

The combination of these features suggests a molecule well-suited to inhibit enzymes within the serine hydrolase superfamily, a class that includes key therapeutic targets for pain and inflammation.

Rationale for Investigation: Targeting the Endocannabinoid System

The primary rationale for investigating this scaffold is its potential to modulate the endocannabinoid system (ECS) via inhibition of Fatty Acid Amide Hydrolase (FAAH). The ECS is a critical regulator of pain, inflammation, and mood. FAAH is the principal enzyme responsible for the degradation of the endocannabinoid N-arachidonoylethanolamide (anandamide, AEA).[1] By inhibiting FAAH, the endogenous levels of AEA are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) in a localized and physiological manner. This approach has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct CB1 receptor agonists.[1][2]

The structural similarity of the this compound scaffold to known FAAH inhibitors, which often feature a lipophilic group, a carbamate or amide linker, and an aromatic headgroup, makes it a compelling candidate for this target.

cluster_ECS Endocannabinoid System Modulation AEA Anandamide (AEA) (Endogenous Ligand) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1R CB1/CB2 Receptors AEA->CB1R Activation Degradation Degradation Products FAAH->Degradation Response Analgesic & Anti-inflammatory Response CB1R->Response Inhibitor N-(4-acetylphenyl) cyclohexanecarboxamide (Proposed Inhibitor) Inhibitor->FAAH Inhibition

Caption: Proposed mechanism of action via FAAH inhibition.

Section 2: Synthesis and Characterization

General Synthetic Workflow

The synthesis of this compound derivatives is straightforward and efficient, typically involving a direct acylation reaction. The key starting materials, 4-aminoacetophenone and cyclohexanecarbonyl chloride (or the corresponding carboxylic acid), are commercially available and relatively inexpensive. This synthetic accessibility is a significant advantage for enabling rapid library generation for structure-activity relationship (SAR) studies.

cluster_synthesis Synthetic Workflow SM1 4-Aminoacetophenone Reaction Acylation Reaction SM1->Reaction SM2 Cyclohexanecarbonyl Chloride SM2->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Product N-(4-acetylphenyl) cyclohexanecarboxamide Purification->Product

Caption: General workflow for synthesizing the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound
  • Rationale: This protocol employs a standard Schotten-Baumann reaction condition, which is robust and high-yielding for the formation of amides from amines and acyl chlorides. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the starting materials and its low boiling point, facilitating easy removal post-reaction. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Methodology:

    • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-aminoacetophenone (1.35 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

    • Cooling: Cool the resulting solution to 0 °C in an ice bath with gentle stirring.

    • Base Addition: Add pyridine (1.2 mL, 15 mmol) dropwise to the solution.

    • Acylation: Slowly add a solution of cyclohexanecarbonyl chloride (1.47 g, 10 mmol) in anhydrous DCM (10 mL) to the reaction mixture over 15 minutes. Maintain the temperature at 0 °C.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from ethanol/water to afford this compound as a white or off-white solid.

Structural Characterization
  • Trustworthiness: Confirmation of the chemical structure is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the identity and purity of the synthesized compound.

    • ¹H NMR: Should show characteristic peaks for the cyclohexyl protons (broad multiplets in the 1.2-2.5 ppm range), the acetyl methyl protons (singlet around 2.5 ppm), aromatic protons (two doublets in the 7.5-8.0 ppm range), and the amide N-H proton (a broad singlet, typically >8.0 ppm).[8]

    • FT-IR: Will display characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the amide carbonyl (C=O) stretch (~1650 cm⁻¹), and the acetyl carbonyl stretch (~1675 cm⁻¹).[8][9]

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound via the molecular ion peak [M+H]⁺.

Section 3: Primary Biological Activity: FAAH Inhibition

In Vitro Evaluation of FAAH Inhibition
  • Expertise & Experience: To quantify the potency of the derivatives as FAAH inhibitors, a reliable enzymatic assay is required. A fluorescence-based assay is often preferred due to its high sensitivity, throughput, and safety compared to radiolabeled methods. The choice of substrate is critical; N-(6-methoxypyridin-3-yl) octanamide is a suitable fluorogenic substrate for assessing FAAH activity.[10]

  • Protocol: FAAH Activity Assay

    • Enzyme Source: Use human recombinant FAAH (hFAAH) for clinical relevance.

    • Buffer Preparation: Prepare an assay buffer consisting of Bis-Tris-HCl (25 mM, pH 8.0) containing 0.1 mg/mL bovine serum albumin (BSA).

    • Inhibitor Preparation: Prepare stock solutions of test compounds in DMSO. Serially dilute to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

    • Assay Procedure: a. In a 96-well black microplate, add 10 µL of the test compound dilution (or DMSO for control). b. Add 80 µL of the hFAAH enzyme solution (final concentration ~1 nM) to each well. c. Incubate the plate for 5 minutes at 37 °C to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding 10 µL of the fluorogenic substrate. e. Monitor the increase in fluorescence (Excitation/Emission wavelengths specific to the substrate) over 15 minutes at 37 °C using a plate reader.

    • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation: FAAH Inhibition

Summarize the results in a clear, comparative table.

Compound IDR¹ SubstitutionR² SubstitutionIC₅₀ (nM) [hFAAH]
Lead-001 H (acetyl)H (cyclohexyl)e.g., 55.4 ± 3.1
Deriv-002 OCH₃H (cyclohexyl)e.g., 25.1 ± 1.8
Deriv-003 H (acetyl)4-Cl (phenyl)e.g., >10,000
URB597 (Control)(Control)e.g., 4.6 ± 0.5
In Vivo Assessment of Biological Effects
  • Rationale: Positive in vitro results must be validated in relevant animal models of pain and inflammation to establish therapeutic potential.

  • Protocol 1: Carrageenan-Induced Paw Edema (Anti-inflammatory)

    • Principle: This is a standard model of acute inflammation. Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[11][12]

    • Animals: Use male Wistar rats (180-220 g).

    • Dosing: Administer test compounds orally (p.o.) at a dose of, for example, 30 mg/kg, 1 hour before the carrageenan challenge. Use a vehicle control (e.g., 0.5% CMC) and a positive control (e.g., Indomethacin, 10 mg/kg).

    • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measurement: Measure the paw volume using a plethysmometer at baseline (0 h) and at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

  • Protocol 2: Acetic Acid-Induced Writhing (Analgesic)

    • Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing), which is a measure of visceral pain.[3]

    • Animals: Use male Swiss albino mice (20-25 g).

    • Dosing: Administer test compounds orally (p.o.) 60 minutes before the acetic acid injection.

    • Induction: Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.

    • Observation: Immediately after injection, place the mouse in an observation chamber and count the number of writhes over a 20-minute period.

    • Analysis: Calculate the percentage of pain inhibition compared to the vehicle-treated control group.

Section 4: Structure-Activity Relationships (SAR)

Developing a robust SAR is key to optimizing this scaffold for potency, selectivity, and favorable pharmacokinetic properties.

  • The Cyclohexyl Moiety: The lipophilicity of this group is critical. SAR exploration should include replacing the cyclohexyl ring with smaller (cyclopentyl) or larger (cycloheptyl) rings to probe the size of the hydrophobic pocket. Introducing substituents on the cyclohexyl ring can also modulate potency and metabolic stability.[4][13]

  • The Phenyl Ring: The electronic nature of this ring can be tuned. Adding electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) at the ortho- or meta-positions can influence binding affinity.[13]

  • The Acetyl Group: This group is a key interaction point. It can be modified to other hydrogen bond acceptors (e.g., -CN, -SO₂NH₂) or converted into other functional groups to explore different binding modes.

Caption: Key regions for Structure-Activity Relationship (SAR) exploration.

Section 5: Conclusion and Future Perspectives

The this compound scaffold holds considerable promise as a foundation for the development of novel therapeutics, particularly in the realm of pain and inflammation. The synthetic tractability and clear biological rationale for targeting FAAH make this an attractive area for further investigation.

Future Directions:

  • Lead Optimization: A comprehensive SAR study should be conducted to improve FAAH inhibitory potency and selectivity over other serine hydrolases.

  • Pharmacokinetic Profiling: Promising candidates must be evaluated for their ADME (Absorption, Distribution, Metabolism, Excretion) properties to ensure they possess drug-like characteristics.

  • Exploration of Alternative Targets: While FAAH is a primary hypothesis, screening optimized leads against a broader panel of targets (e.g., COX enzymes, other hydrolases) could reveal novel mechanisms of action or opportunities for developing multi-target agents.[11][14]

  • Advanced In Vivo Models: Active compounds should be tested in more complex models of chronic and neuropathic pain to fully understand their therapeutic potential.

This guide provides the foundational knowledge and experimental framework necessary to unlock the potential of this compelling chemical class.

References

  • Malki, A., et al. (2021). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)
  • Gein, V. I., et al. (2025). Synthesis and Analgesic Activity of 4-Aryl-N-(4-Acetylphenyl)-2-Hydroxy-4-Oxobut-2-Enamides.
  • Ahmad, B., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC - NIH.
  • Iannotti, F. A., et al. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. [Link]

  • Yurttaş, L., et al. (2022). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PMC - PubMed Central. [Link]

  • Wang, Y., et al. (2023). Synthesis, acaricidal activity, and structure-activity relationships of novel phenyl trifluoroethyl thioether derivatives containing substituted benzyl groups. PubMed. [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate. [Link]

  • DeSantis, J., et al. (1995). The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. PubMed. [Link]

  • Kamal, A., et al. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. PubMed. [Link]

  • Request PDF for "Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights". ResearchGate. [Link]

  • Kumar, A., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. [Link]

  • Abdel-Latif, E., et al. (2020). (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N‐(4‐acetylphenyl)‐2‐chloroacetamide. ResearchGate. [Link]

  • Onajobi, A. O., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • Wijesinghe, W. A., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PubMed Central. [Link]

  • Sancak, K., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]

  • Fraga, C. A. M., et al. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. PMC - PubMed Central. [Link]

  • Fischedick, J., et al. (2022). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. MDPI. [Link]

  • Scicchitano, F., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. PMC - NIH. [Link]

  • Sarac, S., et al. (2001). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. PubMed. [Link]

  • Kumar, D., et al. (2020). Analgesic and Anti-inflammatory activities of ethanolic, ethyl acetate, and hexane extracts of Nymphoides hydrophylla in experimental animals. International Journal of Green Pharmacy. [Link]

  • Stefanska, J., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. MDPI. [Link]

  • Ahn, K., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. [Link]

Sources

Solubility Profile of N-(4-acetylphenyl)cyclohexanecarboxamide: A Method-Driven Approach to Characterization in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to final product formulation. N-(4-acetylphenyl)cyclohexanecarboxamide, a molecule incorporating both non-polar (cyclohexane) and polar (amide, acetylphenyl) moieties, presents a nuanced solubility profile. This guide moves beyond a simple data sheet to provide a comprehensive framework for understanding, predicting, and experimentally determining its solubility in a range of organic solvents. We will detail the theoretical underpinnings of its solubility based on molecular structure, present a rigorous, self-validating experimental protocol for equilibrium solubility determination, and discuss the practical application of the resulting data.

Theoretical Assessment: A Structural Approach to Solubility Prediction

Predicting solubility begins with a qualitative analysis of the solute's structure, governed by the principle of "like dissolves like".[1] this compound is a complex molecule with distinct regions that dictate its interaction with different solvent classes.

  • Non-Polar Region: The cyclohexane ring is a bulky, non-polar, aliphatic group. It will contribute favorably to solubility in non-polar solvents like hexane and toluene through van der Waals interactions.

  • Polar, Hydrogen-Bonding Region: The central amide linkage (-CONH-) is highly polar. The nitrogen atom acts as a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor.[2] This region promotes strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Aromatic and Polar Region: The 4-acetylphenyl group contains an aromatic ring, which can engage in π-stacking interactions, and a polar ketone group, which acts as a hydrogen bond acceptor. This further enhances its affinity for polar solvents.

Given this tripartite nature, it is predicted that this compound will exhibit its highest solubility in polar aprotic solvents that can effectively solvate both the amide and acetyl groups without being hindered by the non-polar cyclohexane moiety. Solubility in polar protic solvents like methanol may be slightly lower due to the solvent's self-association via hydrogen bonding. Solubility in purely non-polar solvents is expected to be limited due to the energetic cost of breaking the strong intermolecular hydrogen bonds of the solid amide without sufficient solute-solvent compensation.

Solvent Selection Rationale

A logical approach to solvent selection is crucial for efficiently mapping the solubility profile of a compound. The following diagram outlines a decision-making process for selecting a diverse and informative set of solvents for initial screening.

cluster_0 Solvent Class Selection Start Analyze Solute Structure This compound Features Identify Key Moieties: - Non-Polar (Cyclohexane) - H-Bonding (Amide) - Polar (Ketone, Aromatic) Start->Features PolarAprotic Polar Aprotic (Solvates H-bond acceptors & dipoles) Ex: DMSO, DMF, Acetonitrile, Acetone Features->PolarAprotic Targets Amide & Ketone PolarProtic Polar Protic (H-bond donor & acceptor) Ex: Methanol, Ethanol, Isopropanol Features->PolarProtic Targets Amide NonPolar Non-Polar (Solvates non-polar groups) Ex: Toluene, Dichloromethane, Hexane Features->NonPolar Targets Cyclohexane

Caption: Logical workflow for selecting a diverse solvent screening panel.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the isothermal shake-flask method.[3] This technique, endorsed by guidelines such as OECD Test Guideline 105, involves generating a saturated solution by agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.[4]

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol is designed to be a self-validating system, incorporating checks to ensure equilibrium has been reached.

Materials:

  • This compound (solid, purity >99%)

  • HPLC-grade organic solvents

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure solid remains visible after equilibration (e.g., 10-20 mg).

  • Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. The agitation ensures maximum contact between the solid and the solvent.

  • Time-to-Equilibrium Study: To ensure true equilibrium is reached, sample the solutions at various time points (e.g., 24h, 48h, and 72h).

    • Sampling: Stop agitation and allow the vials to stand undisturbed at the test temperature for at least 1 hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

  • Analysis: Quantify the concentration of the diluted samples using a validated HPLC-UV method (detailed in Section 3).

  • Validation of Equilibrium: Compare the calculated concentrations at 24h, 48h, and 72h. Equilibrium is confirmed when the concentration values plateau (i.e., the 48h and 72h results are statistically identical). The 72h time point is then used as the definitive solubility value.

cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Finalization A Add excess solid to vial B Add known volume of solvent A->B C Seal & Shake at constant temperature (e.g., 24, 48, 72h) B->C D Stop & Settle undissolved solid C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Dilute accurately F->G H Analyze via HPLC-UV G->H I Calculate Concentration (mg/mL) H->I J Confirm Equilibrium (Conc. @ 48h ≈ Conc. @ 72h) I->J

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is the gold standard for accurately quantifying solute concentration in solubility studies.[5][6]

Protocol: HPLC-UV Quantification

  • Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector is suitable.

  • Mobile Phase Development: The goal is to achieve a sharp, symmetric peak with a reasonable retention time (e.g., 3-7 minutes). Given the compound's structure, a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer pH 6.5) and an organic modifier like acetonitrile or methanol is appropriate. A gradient or isocratic method can be developed. For this compound, an isocratic mobile phase of Acetonitrile:Water (70:30 v/v) would be a logical starting point.

  • Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.

  • Calibration: Prepare a series of calibration standards of known concentrations from a stock solution. Run these standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) of >0.999 for accurate quantification.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and determine their concentration by interpolating their peak areas from the calibration curve. The final solubility value is calculated by multiplying this concentration by the dilution factor.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Equilibrium Solubility of this compound at 25 °C (Hypothetical Data)

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Qualitative Descriptor
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200Very Soluble
N,N-Dimethylformamide (DMF)36.7155Freely Soluble
Acetone20.785Soluble
Acetonitrile37.542Soluble
Polar Protic Ethanol24.635Soluble
Methanol32.721Sparingly Soluble
Isopropanol19.915Sparingly Soluble
Less Polar Dichloromethane (DCM)9.155Soluble
Tetrahydrofuran (THF)7.670Soluble
Non-Polar Toluene2.45Slightly Soluble
n-Hexane1.9< 0.1Practically Insoluble

Qualitative descriptors are based on USP guidelines.

Interpretation of Results:

The hypothetical data in Table 1 aligns with our theoretical predictions. The highest solubility is observed in strong polar aprotic solvents (DMSO, DMF). The moderate solubility in less polar solvents like DCM and THF highlights the significant contribution of the non-polar cyclohexane group. As predicted, solubility in polar protic solvents is moderate, and it is very low in non-polar aliphatic solvents like hexane, where the energy required to break the amide hydrogen bonds in the crystal lattice is not recovered by solute-solvent interactions.

This comprehensive solubility profile enables researchers to make informed decisions for process development:

  • Synthesis: A solvent like THF or DMF would be suitable for reaction chemistry.

  • Purification: A solvent system like Toluene/Ethanol could be explored for recrystallization, where the compound is soluble in one solvent at high temperature but less soluble at low temperature, while impurities remain in solution.

  • Formulation: For drug development, this data is the first step in selecting solvents or co-solvent systems for liquid formulations.

References

  • PubChem. N-(4-acetylphenyl)adamantane-1-carboxamide. National Center for Biotechnology Information.

  • PubChem. N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. National Center for Biotechnology Information.

  • PubChem. Cyclohexanecarboxamide. National Center for Biotechnology Information.

  • Legislation.gov.uk. A.6. Water Solubility. The National Archives.

  • Sahin, S. et al. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.

  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube.

  • Rowan Scientific. Predicting Solubility.

  • The Good Scents Company. N-(4-(cyanomethyl)phenyl)-2-isopropyl-5,5dimethylcyclohexanecarboxamide Information.

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

  • Chemistry Stack Exchange. Solubility of Amides.

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

  • Cheméo. Chemical Properties of Cyclohexanecarboxamide (CAS 1122-56-1).

  • Brenner, T. F. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University.

  • Singh, S. et al. (2016). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. International Journal of Pharmacy and Pharmaceutical Sciences.

  • FILAB. Solubility testing in accordance with the OECD 105.

  • ACS Publications. Pd-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.

  • Chemistry Steps. Solubility of Organic Compounds.

  • ChemBK. Cyclohexane carboxamide.

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.

  • Khan, H. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.

  • ChemistryViews. Amide N-Arylations Under Mild Conditions.

  • PubChem. Cyclohexanecarboxamide, N-(4-(cyanomethyl)phenyl)-5-methyl-2-(1-methylethyl)-. National Center for Biotechnology Information.

  • ResearchGate. Predict solubility of organic compounds?.

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • Solubility of Things. Amides: Structure, Properties, and Reactions.

Sources

A Comprehensive Spectroscopic Analysis of N-(4-acetylphenyl)cyclohexanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth spectral analysis of the synthetic compound N-(4-acetylphenyl)cyclohexanecarboxamide, a molecule of interest in medicinal chemistry and materials science. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the synergistic power of these analytical techniques.

Introduction: The Imperative of Structural Verification

The synthesis of novel organic compounds is the cornerstone of innovation in pharmaceuticals, agrochemicals, and materials science. However, a synthetic route is only as reliable as the methods used to verify its outcome. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its identity, purity, and structural integrity. This compound presents an excellent case study due to its combination of distinct functional groups: a secondary amide, a ketone, a substituted aromatic ring, and a saturated cycloalkane ring. Each of these moieties provides a unique and predictable signature across various spectroscopic platforms.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol . Its structure is characterized by a cyclohexanecarboxamide moiety linked to an acetophenone core via an amide bond.

Key Structural Features for Spectroscopic Analysis:

  • Aromatic Ring: A 1,4-disubstituted (para) benzene ring.

  • Amide Group: A secondary amide (-CONH-), which is a critical linkage.

  • Ketone Group: An acetyl group (-COCH₃) attached to the aromatic ring.

  • Cyclohexyl Group: A saturated aliphatic ring.

These features will be systematically probed in the following sections.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is highly dependent on its local electronic environment, influenced by shielding and deshielding effects from nearby functional groups.[1]

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is predicted to show several distinct signals corresponding to the different proton environments.

  • Aromatic Protons (δ 7.5-8.0 ppm): The para-substituted aromatic ring will give rise to two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing acetyl group (H-c) will be deshielded and appear further downfield compared to the protons ortho to the electron-donating amide group (H-b).[2]

  • Amide Proton (δ ~8.0-9.0 ppm): The N-H proton of the secondary amide will typically appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Acetyl Protons (δ ~2.5 ppm): The three equivalent protons of the methyl group in the acetyl moiety will appear as a sharp singlet.[3]

  • Cyclohexyl Protons (δ 1.2-2.4 ppm): The eleven protons on the cyclohexane ring will produce a series of complex, overlapping multiplets in the aliphatic region of the spectrum. The proton on the carbon attached to the amide carbonyl (H-d) will be the most deshielded of this group due to the inductive effect of the carbonyl. At room temperature, rapid chair-flipping of the cyclohexane ring often leads to averaged signals for the axial and equatorial protons, resulting in broad, poorly resolved multiplets.[4]

Data Summary: Predicted ¹H NMR Assignments
Proton Label Chemical Environment Predicted δ (ppm) Multiplicity Integration
H-aAmide N-H 8.0 - 9.0Broad Singlet1H
H-bAromatic H (ortho to -NHCO)7.5 - 7.7Doublet2H
H-cAromatic H (ortho to -COCH₃)7.8 - 8.0Doublet2H
H-dCyclohexyl-CH -CO2.2 - 2.4Multiplet1H
H-eAcetyl CH~2.5Singlet3H
H-fCyclohexyl CH1.2 - 2.0Multiplets10H
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it helps to resolve the N-H proton signal.

  • Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[5]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the different carbon environments in a molecule. With proton decoupling, each unique carbon atom typically gives a single sharp peak. The chemical shifts are spread over a much wider range than in ¹H NMR (~0-220 ppm), making it easier to resolve individual signals.[6]

Predicted ¹³C NMR Spectrum and Interpretation
  • Carbonyl Carbons (δ 165-200 ppm): Two distinct carbonyl signals are expected. The ketone carbonyl (C=O of the acetyl group) will be more deshielded and appear at a higher chemical shift (δ ~197 ppm) compared to the amide carbonyl (δ ~175 ppm).[7]

  • Aromatic Carbons (δ 120-145 ppm): Four signals are expected for the aromatic carbons due to the para-substitution pattern. The quaternary carbons (C-g and C-j) will typically have weaker signals. The chemical shifts can be predicted using additive models based on the substituent effects of the acetyl and amide groups.[8][9]

  • Aliphatic Carbons (δ 25-45 ppm): The cyclohexane ring will show three or four distinct signals, depending on the symmetry and conformational dynamics. The carbon attached to the amide carbonyl (C-k) will be the most deshielded of the aliphatic carbons.[10]

  • Acetyl Methyl Carbon (δ ~26 ppm): The methyl carbon of the acetyl group will appear in the aliphatic region.

Data Summary: Predicted ¹³C NMR Assignments
Carbon Label Chemical Environment Predicted δ (ppm)
C-gAromatic C -NHCO~142
C-hAromatic C H (ortho to -NHCO)~119
C-iAromatic C H (ortho to -COCH₃)~129
C-jAromatic C -COCH₃~132
C-kCyclohexyl-C H-CO~45
C-l, m, nCyclohexyl C H₂25 - 30
C-oAmide C =O~175
C-pKetone C =O~197
C-qAcetyl C H₃~26
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically needed to obtain a good signal-to-noise ratio.

  • Data Processing: Standard Fourier transformation and processing steps are applied.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.[11]

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by the absorptions of its carbonyl and N-H groups.

  • N-H Stretch (3300-3500 cm⁻¹): A moderate to strong, sharp peak is expected for the N-H stretch of the secondary amide.[12]

  • C-H Stretches (2850-3100 cm⁻¹): Two types of C-H stretching vibrations will be observed: aromatic C-H stretches (typically >3000 cm⁻¹) and aliphatic C-H stretches from the cyclohexyl and methyl groups (typically <3000 cm⁻¹).

  • C=O Stretches (1640-1700 cm⁻¹): This is the most diagnostic region. Two strong C=O stretching bands are expected. The ketone carbonyl will absorb at a higher frequency (~1680 cm⁻¹) than the amide carbonyl (Amide I band, ~1650 cm⁻¹). The lower frequency of the amide C=O is due to resonance with the nitrogen lone pair, which reduces its double bond character.[13][14]

  • N-H Bend (Amide II band, ~1550 cm⁻¹): A strong band resulting from the N-H in-plane bending coupled with C-N stretching is a characteristic feature of secondary amides.[13]

  • C=C Aromatic Stretches (1450-1600 cm⁻¹): Several sharp, medium-intensity bands are expected in this region due to the vibrations of the benzene ring.

Data Summary: Predicted IR Absorption Bands
Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
N-H StretchSecondary Amide~3350Strong, Sharp
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100Medium
C-H Stretch (Aliphatic)Cyclohexyl, Methyl2850 - 2950Strong
C=O Stretch (Ketone)Acetyl Group~1680Strong, Sharp
C=O Stretch (Amide I)Amide~1650Strong, Sharp
N-H Bend (Amide II)Amide~1550Strong, Sharp
C=C StretchPhenyl Ring1450 - 1600Medium, Sharp
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is first collected. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.[15] For this compound, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 245, corresponding to the molecular weight of the compound. Due to the presence of a nitrogen atom, this adheres to the nitrogen rule (an odd molecular weight for a molecule with an odd number of nitrogen atoms).[16]

  • Major Fragmentation Pathways: The energetically unstable molecular ion will fragment into smaller, more stable ions.[17] The most likely fragmentation points are the bonds adjacent to the carbonyl groups and the amide linkage.

    • α-Cleavage at the Ketone: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to form a stable acylium ion at m/z 230.

    • Formation of the Acetylphenyl Cation: Cleavage of the C-N bond can lead to the formation of the 4-acetylphenyl cation at m/z 134.

    • Formation of the Cyclohexylcarbonyl Cation: Cleavage of the C-N bond can also form the cyclohexylcarbonyl cation at m/z 111.

    • Loss of the Acetyl Group: Loss of a ketene molecule (CH₂=C=O, 42 Da) is also a possible fragmentation pathway for the acetylphenyl moiety.

Data Summary: Predicted Mass Spectrometry Fragments
m/z Proposed Fragment Ion Formation Pathway
245[C₁₅H₁₉NO₂]⁺•Molecular Ion (M⁺•)
230[M - CH₃]⁺α-Cleavage: Loss of methyl radical
134[CH₃COC₆H₄]⁺Cleavage of C-N bond
111[C₆H₁₁CO]⁺Cleavage of C-N bond
83[C₆H₁₁]⁺Loss of CO from m/z 111
43[CH₃CO]⁺α-Cleavage at the ketone
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions.[18]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Integrated Spectroscopic Workflow

The true power of these techniques lies in their combined application. No single method provides all the necessary information, but together they offer a self-validating system for structural confirmation.

Integrated_Workflow cluster_Techniques Analytical Techniques cluster_Information Derived Information MS Mass Spectrometry (MS) MW Molecular Weight (m/z = 245) MS->MW Fragments Key Fragments (m/z 134, 111) MS->Fragments IR Infrared (IR) Spectroscopy FuncGroups Functional Groups (C=O, N-H) IR->FuncGroups NMR NMR (¹H & ¹³C) CarbonSkeleton Carbon Skeleton (15 Carbons) NMR->CarbonSkeleton ProtonEnv Proton Environment Connectivity NMR->ProtonEnv Structure Confirmed Structure: N-(4-acetylphenyl) cyclohexanecarboxamide MW->Structure Fragments->Structure FuncGroups->Structure CarbonSkeleton->Structure ProtonEnv->Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectral analysis of this compound is a clear demonstration of modern analytical chemistry principles. The predictable signals in ¹H and ¹³C NMR map the proton and carbon frameworks, the characteristic absorptions in IR spectroscopy confirm the presence of key amide and ketone functional groups, and mass spectrometry provides the definitive molecular weight and corroborating fragmentation data. By integrating these techniques, researchers can achieve an unambiguous and comprehensive characterization of the target molecule, ensuring the scientific integrity of their work.

References

  • National Center for Biotechnology Information. (n.d.). Crystal structure of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide. PubChem.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's C. M. College.
  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclohexene C₆H₁₀ analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • The Automated Topology Builder (ATB) and Repository. (n.d.). N-(4-Acetylphenyl)-4-aminobenzenesulfonamide. Retrieved from [Link]

  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4.
  • University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy.
  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies.
  • Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Retrieved from [Link]

  • Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds.
  • National Center for Biotechnology Information. (n.d.). Cyclohexanecarboxamide. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • NIST WebBook. (n.d.). N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • YouTube. (2020). ¹H NMR of cyclohexane. Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • De Gruyter. (n.d.). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • ResearchGate. (2025). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides.
  • Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Highly selective Wacker reaction of styrene derivatives.

Sources

An In-depth Technical Guide to the Crystal Structure Determination of Acetyl-Substituted Phenylamides: A Case Study of N-(2-Acetylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. This is of paramount importance in the field of drug discovery and development, where structure-activity relationships (SAR) guide the design of more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the principles and methodologies involved in determining the crystal structure of N-aryl amides, a common scaffold in medicinal chemistry.

While the primary focus of this guide was intended to be N-(4-acetylphenyl)cyclohexanecarboxamide, an exhaustive search of publicly available crystallographic databases did not yield its crystal structure. Therefore, to illustrate the core principles of single-crystal X-ray diffraction and structural analysis, this guide will use the closely related and structurally characterized molecule, N-(2-acetylphenyl)acetamide , as a practical case study. The shared N-acetylphenyl moiety makes this an excellent proxy for understanding the intermolecular interactions and crystallographic features that would be anticipated in the target molecule.

This guide will navigate researchers, scientists, and drug development professionals through the critical steps of synthesis, crystallization, single-crystal X-ray diffraction, and detailed structural analysis, providing both theoretical grounding and practical insights.

Introduction: The Significance of Crystalline Architecture in Drug Design

The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its crystal structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact solubility, dissolution rate, bioavailability, and stability. A thorough understanding of the crystal structure, including molecular conformation, intermolecular interactions, and packing efficiency, is therefore not merely an academic exercise but a critical component of preclinical development.

The N-(acetylphenyl)amide scaffold is a recurring motif in a variety of biologically active compounds. The acetyl group provides a key hydrogen bond acceptor, while the amide linkage offers both hydrogen bond donor and acceptor capabilities, facilitating crucial interactions with biological targets. The cyclohexyl group in the original target molecule, this compound, would introduce lipophilicity and conformational flexibility, potentially influencing its binding affinity and pharmacokinetic profile. In our case study of N-(2-acetylphenyl)acetamide, we will explore the interplay of the acetyl and amide functionalities in directing the crystal packing.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of N-(2-Acetylphenyl)acetamide

The synthesis of N-(2-acetylphenyl)acetamide is a straightforward acylation reaction.[1]

Experimental Protocol:

  • Reactants: 2'-Aminoacetophenone and acetic anhydride.

  • Procedure:

    • Dissolve 2'-aminoacetophenone in a suitable solvent, such as glacial acetic acid.

    • Slowly add acetic anhydride to the solution, typically in a 1:1 molar ratio.

    • The reaction is often exothermic and may proceed at room temperature or with gentle heating to ensure completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by pouring the reaction mixture into cold water, which precipitates the N-(2-acetylphenyl)acetamide.

    • The crude product is then collected by vacuum filtration and washed with water to remove any remaining acetic acid.

    • Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol-water.[2]

Causality Behind Experimental Choices:

  • Acetic Anhydride as Acylating Agent: Acetic anhydride is a common and efficient acetylating agent for primary amines. The reaction is generally clean and high-yielding.

  • Recrystallization for Purification: Recrystallization is a critical step to obtain a highly pure compound, which is essential for growing high-quality single crystals. The choice of solvent is crucial; the compound should be soluble in the hot solvent and sparingly soluble at room temperature to allow for crystal formation upon cooling.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a cover slip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

For N-(2-acetylphenyl)acetamide, slow evaporation from a solution in a solvent mixture like ethanol/water or acetone could be a viable approach.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a molecule.[3][4]

The Principles of X-ray Diffraction

When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other. Constructive interference occurs only in specific directions, as described by Bragg's Law, giving rise to a diffraction pattern of discrete spots. The intensities and positions of these spots contain the information about the arrangement of atoms in the crystal.

Experimental Workflow

The process of obtaining a crystal structure via SC-XRD can be summarized in the following workflow:

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction mounting->diffractometer data_processing Data Processing diffractometer->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with X-rays. The crystal is rotated, and a detector records the diffraction pattern at various orientations.[5]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the atomic positions and other parameters.

  • Validation: The final structure is validated to ensure its quality and accuracy.

Crystal Structure of N-(2-Acetylphenyl)acetamide: A Detailed Analysis

The crystal structure of N-(2-acetylphenyl)acetamide reveals key insights into its molecular conformation and intermolecular interactions.[1]

Crystallographic Data

The crystallographic data for N-(2-acetylphenyl)acetamide is summarized in the table below.[1]

ParameterValue
Chemical FormulaC₁₀H₁₁NO₂
Molecular Weight177.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.765 (7)
b (Å)8.699 (7)
c (Å)15.805 (13)
β (°)119.35 (7)
Volume (ų)930.6 (14)
Z4
Calculated Density (g/cm³)1.265
R-factor0.048
Molecular Conformation and Intramolecular Interactions

A significant feature of the molecular structure of N-(2-acetylphenyl)acetamide is an intramolecular hydrogen bond between the amide N-H group and the oxygen atom of the ortho-acetyl group.[1] This interaction contributes to the overall planarity of the molecule.

Sources

Unveiling the Therapeutic Potential of N-(4-acetylphenyl)cyclohexanecarboxamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-acetylphenyl)cyclohexanecarboxamide is a novel small molecule with a chemical architecture suggestive of diverse pharmacological activities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore its therapeutic potential. By dissecting the molecule into its core components—a cyclohexanecarboxamide scaffold and an N-acetylphenyl moiety—we extrapolate a series of plausible biological targets. This document outlines the scientific rationale for investigating this compound as a modulator of cyclooxygenase (COX) enzymes, histone deacetylases (HDACs), voltage-gated sodium channels, and sigma receptors. Detailed, field-proven experimental protocols are provided for each potential target class, enabling a systematic and rigorous approach to target identification and validation. This guide is intended to serve as a foundational resource for initiating and advancing the preclinical assessment of this compound.

Introduction: Deconstructing this compound for Therapeutic Target Exploration

The quest for novel therapeutics often begins with the synthesis of new chemical entities. This compound presents an intriguing scaffold, combining structural features found in various bioactive compounds. The cyclohexanecarboxamide core is a recognized pharmacophore in medicinal chemistry, while the N-acetylphenyl group is present in molecules with a range of biological effects. The absence of extensive prior research on this specific molecule necessitates a rational, structure-based approach to identify its potential therapeutic targets. This guide proposes a multi-pronged investigative strategy, focusing on four key protein families that are likely to interact with this compound based on its chemical motifs.

Our approach is grounded in the principle of chemical similarity, where the known biological activities of structurally related molecules can inform the potential pharmacology of a novel compound. This whitepaper will delve into the scientific basis for considering cyclooxygenases, histone deacetylases, voltage-gated sodium channels, and sigma receptors as primary targets for this compound and provide the practical methodologies to test these hypotheses.

Rationale for Potential Therapeutic Targets

The selection of potential targets for this compound is based on a thorough analysis of its constituent chemical moieties and their established roles in pharmacology.

Cyclooxygenase (COX) Enzymes: An Anti-inflammatory Avenue

The cyclohexanecarboxamide scaffold bears resemblance to the core structures of some known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever.[3] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2] The structural features of this compound warrant an investigation into its potential as a COX inhibitor.

Histone Deacetylases (HDACs): Epigenetic Regulation in Oncology

The N-acetylphenyl group is a key structural component of several known histone deacetylase (HDAC) inhibitors.[4] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[5] Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making HDAC inhibitors a promising class of anti-cancer agents.[6] The presence of the N-acetylphenyl moiety in our compound of interest strongly suggests that it may interact with the active site of HDACs.

Voltage-Gated Sodium Channels: Neuromodulatory Potential

The N-phenylacetamide substructure is a common feature in a number of anticonvulsant and local anesthetic drugs that act by blocking voltage-gated sodium channels.[7] These channels are essential for the initiation and propagation of action potentials in excitable cells, such as neurons.[8] Blockade of sodium channels can reduce neuronal hyperexcitability, which is a hallmark of conditions like epilepsy and neuropathic pain. The structural similarity of this compound to known sodium channel blockers makes this an important avenue of investigation.

Sigma Receptors: A Target for Neurological and Psychiatric Disorders

Compounds containing a cyclohexylamide moiety have been explored as ligands for sigma receptors, particularly the sigma-1 and sigma-2 subtypes.[9] Sigma receptors are intracellular chaperone proteins that are implicated in a wide range of cellular functions and are considered therapeutic targets for various central nervous system disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[10] The lipophilic cyclohexyl group and the amide linkage in this compound suggest a potential for interaction with the hydrophobic binding pockets of sigma receptors.

Experimental Protocols for Target Validation

This section provides detailed, step-by-step methodologies for assessing the interaction of this compound with each of the proposed target classes.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a fluorometric assay to screen for COX-2 inhibitory activity.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Cayman Chemical)[1][4]

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution to obtain a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank: Assay Buffer

    • Positive Control: A known COX-2 inhibitor (e.g., Celecoxib)

    • Test Compound: Diluted this compound

    • Enzyme Control: Assay Buffer

  • Enzyme Addition: Add recombinant human COX-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in kinetic mode for 5-10 minutes.[4]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Data Presentation:

CompoundIC50 (µM) for COX-2 Inhibition
This compoundTo be determined
Celecoxib (Positive Control)Expected value

Workflow Diagram:

COX_Inhibition_Assay A Prepare Compound Dilutions B Add Compound, Controls, and COX-2 Enzyme to 96-well Plate A->B C Incubate at 37°C B->C D Add Arachidonic Acid (Substrate) C->D E Measure Fluorescence (Ex/Em: 535/587 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Histone Deacetylase (HDAC) Activity Assay

This protocol outlines a fluorometric assay to measure the inhibition of HDAC activity.

Materials:

  • HDAC Activity/Inhibition Assay Kit (e.g., from EpigenTek or Bio-Techne)[9][11]

  • This compound (test compound)

  • DMSO

  • Nuclear extract or purified HDAC enzyme

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in DMSO.

  • Assay Setup: To a 96-well plate pre-coated with an acetylated histone substrate, add the following:

    • Blank: Assay Buffer

    • Positive Control: A known HDAC inhibitor (e.g., Trichostatin A)

    • Test Compound: Diluted this compound

    • No Inhibitor Control: Assay Buffer

  • Enzyme Addition: Add nuclear extract or purified HDAC enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for deacetylation.

  • Detection: Add the developing solution, which contains an antibody that recognizes the deacetylated substrate, followed by a fluorescently labeled secondary antibody or a fluorogenic substrate.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em).[11]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

CompoundIC50 (µM) for HDAC Inhibition
This compoundTo be determined
Trichostatin A (Positive Control)Expected value

Workflow Diagram:

HDAC_Inhibition_Assay A Prepare Compound Dilutions B Add Compound, Controls, and HDAC Enzyme to Substrate-Coated Plate A->B C Incubate at 37°C B->C D Add Developing Solution (Antibody/Substrate) C->D E Measure Fluorescence (Ex/Em: 530/590 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the fluorometric HDAC inhibition assay.

Voltage-Gated Sodium Channel Activity Assay using Automated Patch Clamp

This protocol describes the use of an automated patch-clamp system to assess the inhibitory effect of the compound on voltage-gated sodium channels.

Materials:

  • Automated patch-clamp system (e.g., Patchliner, SyncroPatch)[12]

  • Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.7)

  • This compound (test compound)

  • Known sodium channel blocker (e.g., Tetrodotoxin or Lidocaine)[13]

  • Appropriate intracellular and extracellular recording solutions

Procedure:

  • Cell Preparation: Culture and harvest the cells expressing the target sodium channel.

  • System Setup: Prepare the automated patch-clamp system according to the manufacturer's instructions, including filling the solutions and priming the system.

  • Compound Application: Prepare different concentrations of this compound in the extracellular solution.

  • Patch Clamp Recording:

    • Load the cells and the compound plate into the system.

    • The system will automatically establish whole-cell patch-clamp recordings.

    • Apply a voltage protocol to elicit sodium currents (e.g., a step depolarization from a holding potential of -100 mV to 0 mV).

    • Record baseline currents and then apply the test compound at various concentrations.

  • Data Acquisition and Analysis:

    • Measure the peak sodium current amplitude before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Determine the IC50 value for the inhibition of the sodium current.

Data Presentation:

CompoundIC50 (µM) for Sodium Channel Blockade
This compoundTo be determined
Tetrodotoxin (Positive Control)Expected value

Signaling Pathway Diagram:

Sodium_Channel_Blockade cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Influx Na+ Influx Compound This compound Compound->Na_Channel Blocks Depolarization Membrane Depolarization Influx->Depolarization Leads to Action_Potential Action Potential Depolarization->Action_Potential Initiates

Caption: Mechanism of voltage-gated sodium channel blockade.

Sigma Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of the test compound for sigma-1 receptors.

Materials:

  • Cell membranes expressing sigma-1 receptors (e.g., from guinea pig brain or a recombinant cell line)

  • -Pentazocine (radioligand)[8]

  • This compound (test compound)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a range of concentrations of this compound.

  • Assay Setup: In test tubes, combine:

    • Cell membranes

    • -Pentazocine at a fixed concentration (near its Kd)

    • Varying concentrations of the test compound or buffer (for total binding) or a high concentration of haloperidol (for non-specific binding).

  • Incubation: Incubate the mixture at 37°C for 90 minutes to reach equilibrium.[6]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation:

CompoundKi (nM) for Sigma-1 Receptor Binding
This compoundTo be determined
Haloperidol (Reference Compound)Expected value

Workflow Diagram:

Sigma_Receptor_Binding_Assay A Prepare Compound Dilutions B Incubate Membranes, 3H-Pentazocine, and Compound A->B C Filter and Wash B->C D Measure Radioactivity C->D E Calculate Specific Binding D->E F Determine IC50 and Ki E->F

Caption: Workflow for the sigma-1 receptor competitive binding assay.

Synthesis of this compound

For researchers wishing to synthesize the title compound, a general synthetic route is proposed based on standard amide bond formation reactions.

Proposed Synthesis: A plausible method for the synthesis of this compound involves the acylation of 4-aminoacetophenone with cyclohexanecarbonyl chloride.[14][15]

Step-by-step procedure:

  • Dissolve 4-aminoacetophenone in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyclohexanecarbonyl chloride in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Conclusion and Future Directions

This technical guide provides a structured and evidence-based approach to elucidating the therapeutic potential of this compound. By systematically evaluating its activity against four rationally selected target classes—COX enzymes, HDACs, voltage-gated sodium channels, and sigma receptors—researchers can efficiently navigate the early stages of drug discovery. The detailed experimental protocols and data interpretation frameworks presented herein are designed to ensure scientific rigor and reproducibility.

Positive results from these initial screening assays should be followed by more in-depth secondary assays to confirm the mechanism of action, determine selectivity profiles, and establish structure-activity relationships through the synthesis and testing of analogs. Ultimately, the goal is to identify a validated therapeutic target for this compound, paving the way for further preclinical development and potential clinical applications.

References

  • Abdellatif, K. R. A., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 534-549.
  • Kalgutkar, A. S., et al. (2011). Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold. Journal of Medicinal Chemistry, 54(21), 7545-7555.
  • Wu, T. Y. H., et al. (2004). Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group. Bioorganic & Medicinal Chemistry Letters, 14(2), 449-453.
  • EpigenTek. (n.d.). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). Retrieved from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2018). Current Pharmaceutical Design, 24(31), 3698-3705.
  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). Journal of Chemistry, 2018, 1-6.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.34.1-1.34.21.
  • HDACs are capable of catalyzing the removal of the N-acetyl group from acetylated lysine residues in histones and non-histone proteins. (2020). International Journal of Molecular Sciences, 21(22), 8793.
  • A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. (1996). Journal of Medicinal Chemistry, 39(15), 2919-2927.
  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (2018). Frontiers in Pharmacology, 9, 736.
  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • Synthesis of 4-cyclohexyl-N-(1,1-dimethylethyl)-N-hydroxy-cyclohexane-carboxamide. (n.d.). PrepChem. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. (1996). Journal of Medicinal Chemistry, 39(15), 2928-2936.
  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2016). Medicinal Chemistry Research, 25(10), 2153-2163.
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology, 11, 290.
  • Lidocaine. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Using automated patch clamp electrophysiology platforms in pain-related ion channel research. (2016). Journal of Pharmacological and Toxicological Methods, 82, 11-20.
  • Webinar - High Throughput and High Fidelity: Automated Patch Clamp in Screening and Research. (2020, March 20). Nanion Technologies. Retrieved from [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... (n.d.). ResearchGate. Retrieved from [Link]

  • patch-clamp-protocol-final.pdf. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of N-(4-acetylphenyl)cyclohexanecarboxamide Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive, technically-grounded walkthrough for investigating the molecular interactions of a novel small molecule, N-(4-acetylphenyl)cyclohexanecarboxamide, using a suite of computational techniques. We will navigate a complete workflow, from initial ligand preparation and target identification via reverse docking to the dynamic simulation of the most promising protein-ligand complex and the subsequent calculation of binding affinity. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale, ensuring a robust and reproducible computational study.

Introduction: The Scientific Premise

This compound is a small molecule of interest. Its structure, featuring a rigid cyclohexyl group, an amide linker, and an acetylated phenyl ring, suggests potential for specific interactions with biological macromolecules. While direct biological data for this specific compound is not widely published, related cyclohexanecarboxamide derivatives have demonstrated a range of biological activities, including antibacterial and anticancer properties.[3][4]

This lack of a known target makes this compound an ideal candidate for a target fishing or reverse docking campaign—a key in silico strategy to identify potential protein binding partners and elucidate its mechanism of action.[2][5] Our primary objective is to computationally screen this ligand against a library of known protein structures to generate testable hypotheses about its biological function.

Our multi-stage approach will be:

  • Ligand and Target Preparation: Establishing a high-fidelity 3D structure for our ligand and preparing a curated library of potential protein targets.

  • High-Throughput Virtual Screening (HTVS): Employing molecular docking to rapidly assess the binding potential of our ligand against the target library.

  • Pose Analysis and Hit Selection: Critically evaluating the docking results to identify the most promising protein-ligand complex for further study.

  • Molecular Dynamics (MD) Simulation: Simulating the atomic-level motion of the selected complex to assess its stability and interaction dynamics over time.

  • Binding Free Energy Calculation: Quantifying the strength of the interaction to predict the ligand's binding affinity.

This structured workflow ensures that we move from broad, high-throughput screening to a highly detailed and computationally intensive analysis, progressively refining our hypothesis at each stage.

The Computational Workflow: A Visual Overview

The entire process can be visualized as a funnel, starting with a wide array of possibilities and narrowing down to a specific, high-confidence interaction.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Outcome Ligand Ligand Preparation (this compound) Docking Molecular Docking (Reverse Docking) Ligand->Docking TargetLib Target Library Preparation (e.g., PDB) TargetLib->Docking Analysis Pose Clustering & Scoring Analysis Docking->Analysis Generates Poses & Scores MD Molecular Dynamics Simulation (GROMACS) Analysis->MD Selects Top Candidate EnergyCalc Binding Free Energy Calculation (MM/PBSA) MD->EnergyCalc Generates Trajectories Hypothesis Validated Binding Hypothesis (Target + Pose + Affinity) EnergyCalc->Hypothesis Quantifies Affinity

Caption: High-level workflow for in silico target identification and interaction modeling.

Phase 1: Ligand and Target Preparation

The axiom of "garbage in, garbage out" is paramount in computational modeling. The integrity of our results is wholly dependent on the quality of our starting structures.

Ligand Preparation Protocol

The goal is to generate a chemically correct, low-energy 3D conformation of this compound.

Step-by-Step Methodology:

  • Obtain 2D Structure:

    • Draw the molecule in a chemical sketcher like MarvinSketch or ChemDraw, or retrieve its SMILES string (CC(=O)c1ccc(NC(=O)C2CCCCC2)cc1) from a database like PubChem if available.

  • Convert to 3D:

    • Use a program like Open Babel to convert the 2D representation into an initial 3D structure. This process generates a plausible, but not yet optimized, 3D conformation.

  • Energy Minimization:

    • Causality: The initial 3D structure may have unrealistic bond lengths, angles, or steric clashes. Energy minimization using a force field (e.g., MMFF94 or UFF) adjusts the atomic coordinates to find a local energy minimum, resulting in a more stable and realistic conformation.[6]

    • Execution: This can be performed in software like Avogadro, Chimera, or via command-line tools. The output should be saved in a .mol2 or .pdb format.

  • Generate PDBQT File for Docking:

    • Causality: Docking programs like AutoDock Vina require specific file formats (.pdbqt) that include atomic partial charges and define rotatable bonds.[7] This information is critical for the docking algorithm to correctly sample ligand conformations and calculate electrostatic interactions.

    • Execution: Use AutoDock Tools (ADT) to assign Gasteiger charges, merge non-polar hydrogens, and define the active torsions. This step converts the prepared .mol2 or .pdb file into a ligand.pdbqt file.

Target Library Preparation

For a target fishing experiment, a curated set of protein structures is required. A common source is the RCSB Protein Data Bank (PDB).

Step-by-Step Methodology:

  • Define and Download Target Set:

    • Select a panel of targets. This could be a focused library (e.g., all human kinases) or a broader, diversity-based set representing different protein families implicated in disease. For this guide, we will hypothetically select a target identified from a preliminary screen, for instance, a human Topoisomerase.[3] Let's assume PDB ID: 1T8I.

  • Prepare the Protein Structure:

    • Causality: Raw PDB files often contain non-essential components (water molecules, co-solvents, ions) and may lack hydrogen atoms, which are crucial for defining the hydrogen-bonding network.[8] The structure must be "cleaned" to represent only the biologically relevant protein chain.

    • Execution (using UCSF Chimera or similar tools): a. Load the PDB file (1T8I). b. Remove all water molecules and any co-crystallized ligands or ions not essential for structural integrity.[9] c. Add hydrogen atoms, including those required to define the protonation states of residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4). d. Save the cleaned protein as a .pdb file.

  • Generate PDBQT File for Docking:

    • Causality: Similar to the ligand, the protein structure must be converted to the .pdbqt format for AutoDock Vina, which involves adding atomic charges.[10]

    • Execution (using AutoDock Tools): a. Load the cleaned protein .pdb file. b. Add Kollman charges to the protein atoms. c. Merge non-polar hydrogens. d. Save the final structure as protein.pdbqt.

Phase 2: Molecular Docking and Hit Selection

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[11] We will use AutoDock Vina, a widely used and validated docking engine.[10]

Docking Protocol

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box):

    • Causality: The docking algorithm needs to know where to search for a binding pocket. This is defined by a 3D grid box. For a known target, this box should encompass the active site. For target fishing (or a target with an unknown binding site), a "blind docking" approach can be used where the grid box covers the entire protein surface.

    • Execution (using AutoDock Tools or PyMOL): a. Load the protein.pdbqt file. b. Identify the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the desired binding pocket. c. Record these values in a configuration file (e.g., conf.txt).

    Sample conf.txt:

  • Run the Docking Simulation:

    • Execution (Command Line):

    • This command instructs Vina to dock the ligand into the receptor according to the parameters in conf.txt, saving the output poses to docking_results.pdbqt and the log file to docking_log.txt.

Analysis of Docking Results

The output from Vina includes multiple binding poses for the ligand, each with a predicted binding affinity score in kcal/mol.

Data Presentation: Docking Results Summary

Pose #Binding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Example)
1-8.50.000TYR203, LYS220, ASP311
2-8.21.251TYR203, LYS220, GLU313
3-7.92.104ILE199, PHE201, LYS220
............

Selection Criteria:

  • Binding Affinity Score: Lower (more negative) values indicate a more favorable predicted binding energy.[10]

  • Pose Clustering: The top poses should ideally converge into a single, low-energy cluster. If the top-scoring poses are scattered across the binding site with very different orientations, it may indicate a non-specific or low-confidence prediction.

  • Biochemical Plausibility: The best pose should be visually inspected. Does it make sense chemically? Are there hydrogen bonds formed between appropriate donors and acceptors? Are hydrophobic parts of the ligand buried in greasy pockets of the protein? This is where scientific expertise is critical.

For our guide, we will proceed with Pose #1 , assuming it satisfies these criteria.

Phase 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulation offers a dynamic view of the system, allowing us to assess the stability of the predicted binding pose over time.[12] We will use GROMACS, a powerful and popular MD engine.[13]

MD_Workflow start Start: Best Docked Pose (protein + ligand) topology Generate System Topology (Force Field Application) start->topology solvate Solvation (Add Water Box) topology->solvate ions Ionization (Neutralize System) solvate->ions em Energy Minimization ions->em equil Equilibration (NVT & NPT) em->equil prod Production MD Run equil->prod traj Analyze Trajectory (RMSD, RMSF, H-Bonds) prod->traj

Caption: Step-by-step workflow for preparing and running an MD simulation.

MD Simulation Protocol

Step-by-Step Methodology:

  • System Preparation:

    • Topology Generation: A force field (e.g., AMBER, CHARMM) must be applied to both the protein and the ligand.[6] This involves creating topology files that define every atom type, bond, angle, dihedral, and charge in the system. For the ligand, this often requires a separate parameterization step using tools like Antechamber or CGenFF.

    • Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

    • Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the overall charge of the system.

  • Energy Minimization:

    • Causality: The addition of water and ions can create steric clashes. A steepest descent energy minimization is performed on the entire system to relax these clashes before starting the simulation.

  • Equilibration:

    • Causality: The system must be gradually brought to the desired simulation temperature and pressure to avoid instabilities. This is typically a two-step process.

    • Execution: a. NVT Ensemble: The system is simulated for a short period (e.g., 100 ps) at constant Number of particles, Volume, and Temperature. This allows the temperature to stabilize. b. NPT Ensemble: The simulation continues (e.g., for 200 ps) at constant Number of particles, Pressure, and Temperature. This allows the system density to equilibrate. Position restraints are often applied to the protein and ligand during equilibration to allow the solvent to relax around them.

  • Production MD Run:

    • Execution: With all restraints removed, the production simulation is run for a significant period (e.g., 50-100 nanoseconds) to sample the conformational space of the complex. Atomic coordinates are saved at regular intervals, creating a "trajectory" file.

Phase 4: Post-MD Analysis and Binding Affinity Calculation

The MD trajectory is a rich source of data that can be used to validate the stability of the binding and to calculate a more accurate binding energy.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Plotting the RMSD of the ligand and protein backbone over time reveals the stability of the system. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.

  • Root Mean Square Fluctuation (RMSF): This analysis shows the fluctuation of individual residues, highlighting which parts of the protein are flexible versus stable upon ligand binding.

  • Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation can confirm key interactions predicted by docking.

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique to estimate the binding free energy from an MD trajectory.[14]

Conceptual Framework: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of:

  • Molecular mechanics energy (van der Waals + electrostatic)

  • Polar solvation energy (calculated via Poisson-Boltzmann)

  • Non-polar solvation energy (calculated from the solvent-accessible surface area)

Execution: The g_mmpbsa tool (or similar scripts) is used to process the MD trajectory, calculating each energy term for the complex, receptor, and ligand over a stable portion of the simulation.

Data Presentation: MM/PBSA Results Summary

Energy ComponentAverage Contribution (kJ/mol)Standard Deviation
van der Waals Energy-150.410.2
Electrostatic Energy-85.78.5
Polar Solvation Energy165.212.1
Non-Polar Solvation Energy-15.11.8
ΔG_bind (Binding Free Energy) -86.0 15.5

A strongly negative ΔG_bind value provides quantitative support for a stable and favorable binding interaction.

Conclusion and Future Directions

This guide has detailed a complete in silico workflow for identifying and characterizing the potential interactions of this compound. Starting from a mere chemical structure, we have progressed through target screening, static binding pose prediction, and dynamic simulation to arrive at a validated, quantitative hypothesis for its biological mechanism.

The final output—a predicted protein target, a stable 3D binding model, and a calculated binding affinity—serves as a powerful foundation for subsequent experimental validation. Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) could be employed to experimentally measure the binding affinity and confirm the in silico prediction.[15] This synergy between computational and experimental approaches is the cornerstone of efficient, modern drug discovery.[1]

References

  • Ferreira, R. S., et al. (2010). Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol. Bioorganic & Medicinal Chemistry. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • Lemkul, J. A. GROMACS Tutorials. [Link]

  • Li, Y., et al. (2024). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Nature Communications. [Link]

  • Opo, F., et al. (2015). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Wicky, B. I. M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

  • Dynamic Biosensors. Binding Theory Equations for Affinity and Kinetics Analysis. [Link]

  • Bioinformatics Insights. (2024). Learn the Basic Concept of Molecular Dynamics Simulation. YouTube. [Link]

  • Sanner, M. F. Molecular Docking Tutorial. [Link]

  • ResearchGate. (2024). (PDF) Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. [Link]

  • LabXing. (2020). A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. [Link]

  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]

  • Gilson, M. K., & Zhou, H. X. (2007). Calculation of Protein-Ligand Binding Affinities. Annual Review of Biophysics and Biomolecular Structure. [Link]

  • Theoretical and Computational Biophysics Group. Introduction to Molecular Dynamics. [Link]

  • MDPI. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

  • Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

  • SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

Sources

An In-depth Technical Guide to N-(4-acetylphenyl)cyclohexanecarboxamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-acetylphenyl)cyclohexanecarboxamide, a molecule of significant interest in contemporary medicinal chemistry. While a specific historical record of its discovery is not extensively documented, its structural motifs—the cyclohexanecarboxamide core and the N-(4-acetylphenyl) substituent—are well-represented in a multitude of pharmacologically active agents. This guide will delve into the rational design of this compound, detailing robust synthetic protocols, thorough characterization methodologies, and an exploration of its potential therapeutic applications based on the established bioactivities of its constituent chemical functionalities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this promising molecular scaffold.

Introduction: The Scientific Rationale for this compound

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. The synthesis and investigation of this compound are predicated on the principle of molecular hybridization, combining two pharmacologically significant moieties: the cyclohexanecarboxamide and the acetophenone functionalities.

The cyclohexanecarboxamide scaffold is a recognized pharmacophore present in a diverse range of biologically active compounds. Derivatives of cyclohexane have demonstrated a wide array of therapeutic properties, including anticancer, antioxidant, analgesic, anti-inflammatory, and antimicrobial activities.[1][2] The conformational flexibility of the cyclohexane ring allows for optimal binding to various biological targets.

The acetophenone moiety, a simple ketone, is also a crucial component in numerous pharmaceuticals.[3][4] Its derivatives are known to exhibit a spectrum of pharmacological effects, including antioxidant and anti-inflammatory properties.[5] Furthermore, the acetyl group can serve as a versatile synthetic handle for further molecular elaboration.[6]

The strategic combination of these two moieties in this compound presents a compelling case for its investigation as a potential therapeutic agent. This guide will provide the technical framework for its synthesis, characterization, and biological evaluation.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the amidation of 4-aminoacetophenone with cyclohexanecarbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

General Reaction Scheme

G cluster_0 Reactants cluster_1 Product 4-aminoacetophenone 4-Aminoacetophenone target_compound This compound 4-aminoacetophenone->target_compound Pyridine, DCM cyclohexanecarbonyl_chloride Cyclohexanecarbonyl Chloride cyclohexanecarbonyl_chloride->target_compound

Caption: General synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Aminoacetophenone

  • Cyclohexanecarbonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Physicochemical Properties and Characterization

A thorough characterization of this compound is essential to confirm its identity and purity.

Predicted Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol
Appearance White to off-white solid
Melting Point Estimated 150-160 °C
Solubility Soluble in organic solvents (DCM, Chloroform, DMSO), sparingly soluble in water
logP Estimated 2.5-3.5

Note: These values are estimations based on the chemical structure and may vary based on experimental determination.

Analytical Characterization

The synthesized compound should be characterized using a combination of spectroscopic and analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons of the phenyl ring, the protons of the cyclohexyl ring, the methyl protons of the acetyl group, and the amide proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments within the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the amide C=O stretch (around 1650 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and the acetyl C=O stretch (around 1680 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula.

Potential Biological Activities and Mechanism of Action

Based on the known pharmacological profiles of its constituent moieties, this compound is a candidate for investigation in several therapeutic areas.

Postulated Biological Activities
  • Anti-inflammatory and Analgesic Effects: Many N-aryl carboxamide derivatives exhibit anti-inflammatory and analgesic properties.[7] The acetophenone moiety is also found in compounds with similar activities.

  • Anticancer Potential: Cyclohexane derivatives have been reported to possess anticancer activity.[1] The N-(4-acetylphenyl) group can be a key structural feature for interaction with various enzymatic targets in cancer cells.

  • Antioxidant Properties: Both the acetophenone and cyclohexane carboxamide scaffolds are present in molecules with demonstrated antioxidant capabilities.[1][5]

Hypothetical Mechanism of Action: COX Enzyme Inhibition

A plausible mechanism of action for the potential anti-inflammatory and analgesic effects of this compound is the inhibition of cyclooxygenase (COX) enzymes.

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Target_Compound N-(4-acetylphenyl) cyclohexanecarboxamide Target_Compound->COX1_COX2 Inhibition

Caption: Hypothetical inhibition of the COX pathway.

Conclusion and Future Directions

This compound represents a promising molecular scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a solid foundation for its synthesis, characterization, and the exploration of its potential biological activities. Future research should focus on the experimental validation of the proposed synthetic route, comprehensive biological screening to identify its primary pharmacological targets, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The insights provided herein are intended to catalyze further investigation into this intriguing molecule and its potential contributions to the field of drug discovery.

References

  • Kobkeat, T., Chantrapromma, S., Kumar, C. S. C., & Fun, H. K. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165–1170.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)sulfonylacetamide.
  • Patel, R., & Patel, K. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace.
  • MDPI. (n.d.). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide.
  • Popa, M., et al. (2023). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. MDPI.
  • PubChem. (n.d.). Cyclohexanecarboxamide.
  • Guidechem. (n.d.). Cyclohexanecarboxamide 1122-56-1 wiki.
  • Saeed, A., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
  • RSC Publishing. (n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.
  • Mohareb, R. M. (n.d.). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. AJOL.
  • Al-Ostoot, F. H., et al. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.
  • Natural-derived acetophenones: chemistry and pharmacological activities. (n.d.).
  • Emami, S., et al. (2018).
  • Hussain, A., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES.
  • CABI. (n.d.).
  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (n.d.). PubMed Central.
  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxamide (CAS 1122-56-1).
  • PubChem. (n.d.). N-(4-acetylphenyl)adamantane-1-carboxamide.
  • ChemBK. (2024, April 10). Cyclohexane carboxamide.
  • YouTube. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides using (4-Methylphenoxy)acetyl chloride.
  • PubMed. (2024, December 1). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2.
  • PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4-{(1E)-1-[(carbamothioylamino)
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY.
  • ResearchGate. (n.d.). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells.
  • ResearchGate. (n.d.). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis)
  • PubChem. (n.d.). 4-Phenyl-cyclohexanecarboxylic acid.

Sources

The Structure-Activity Relationship of N-(4-acetylphenyl)cyclohexanecarboxamide and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-(4-acetylphenyl)cyclohexanecarboxamide, a core scaffold for the development of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, and its inhibition presents a promising therapeutic strategy for a range of neurological and inflammatory disorders. This document synthesizes existing knowledge on related FAAH inhibitors to extrapolate a detailed SAR study of the target scaffold. We will delve into the synthetic methodologies, biological evaluation protocols, and the intricate molecular interactions that govern the inhibitory activity of these compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and optimization of novel FAAH inhibitors.

Introduction: The Therapeutic Potential of FAAH Inhibition

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and memory. Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[1][2] By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to enhanced cannabinoid receptor signaling. This mechanism of action is considered a more nuanced approach to modulating the endocannabinoid system compared to direct cannabinoid receptor agonists, potentially offering therapeutic benefits with a reduced side-effect profile.[2][3]

The development of FAAH inhibitors has been a major focus of pharmaceutical research, with several classes of inhibitors being investigated, including carbamates, ureas, and α-ketoheterocycles.[2][4] The this compound scaffold represents a promising starting point for the design of novel, non-covalent FAAH inhibitors. Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The this compound Scaffold: A Modular Approach to SAR

The this compound scaffold can be dissected into three key regions, each amenable to systematic modification for SAR exploration:

  • Region A: The Cyclohexyl Moiety: This lipophilic group is predicted to interact with the hydrophobic acyl chain binding pocket of the FAAH active site.

  • Region B: The Amide Linker: The amide bond is crucial for orienting the molecule within the active site and forming key hydrogen bond interactions.

  • Region C: The Acetylphenyl Group: This aromatic moiety likely engages in π-π stacking and other interactions within the active site, with the acetyl group offering a potential hydrogen bond acceptor.

Below is a visual representation of this modular approach:

SAR_Scaffold cluster_molecule This compound Scaffold node_A Region A Cyclohexyl Moiety node_B Region B Amide Linker node_A->node_B Lipophilic Interactions node_C Region C Acetylphenyl Group node_B->node_C Hydrogen Bonding & Orientation

Caption: Modular dissection of the this compound scaffold for SAR analysis.

Synthesis and Characterization

The synthesis of this compound and its analogs can be readily achieved through standard amide coupling reactions. A general synthetic scheme is outlined below.

General Synthetic Protocol

A robust and efficient method for the synthesis of the target compounds involves the coupling of a cyclohexanecarboxylic acid derivative with 4-aminoacetophenone or its analogs.

Synthesis_Workflow start Cyclohexanecarboxylic Acid Derivative coupling Amide Coupling (e.g., EDC, HOBt) start->coupling amine 4-Aminoacetophenone Analog amine->coupling product This compound Analog coupling->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Caption: General workflow for the synthesis and purification of this compound analogs.

Step-by-Step Methodology:

  • Acid Activation: To a solution of the desired cyclohexanecarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as EDC (1.2 eq.) and HOBt (1.2 eq.). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the corresponding 4-aminoacetophenone analog (1.0 eq.) to the reaction mixture, followed by a tertiary amine base such as triethylamine or DIPEA (2.0 eq.).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous HCl (1M), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the hypothetical SAR for each region of the this compound scaffold, based on established principles from related FAAH inhibitors.[5][6][7]

Region A: The Cyclohexyl Moiety

The cyclohexyl group is presumed to occupy a hydrophobic pocket in the FAAH active site. Modifications in this region are expected to significantly impact binding affinity.

ModificationPredicted Effect on ActivityRationale
Ring Size Contraction (cyclopentyl) or expansion (cycloheptyl) may decrease activity.The cyclohexyl ring may be the optimal size for fitting into the hydrophobic pocket.
Substitution Small alkyl groups (e.g., methyl) at the 4-position may be tolerated or slightly beneficial. Bulky substituents are likely to be detrimental.The pocket may have limited space, and bulky groups could introduce steric hindrance.
Replacement Replacement with aromatic rings (e.g., phenyl) could either increase or decrease activity depending on their ability to engage in favorable interactions.Aromatic rings can participate in π-π stacking, but may also lead to suboptimal geometry.
Region B: The Amide Linker

The amide linker is critical for maintaining the correct orientation of the molecule and for hydrogen bonding.

ModificationPredicted Effect on ActivityRationale
N-Alkylation N-methylation may be tolerated, but larger alkyl groups are likely to decrease activity.The amide N-H is likely a key hydrogen bond donor.
Linker Homologation Insertion of a methylene unit between the cyclohexyl ring and the carbonyl group may disrupt the optimal positioning.The distance between the lipophilic and aromatic moieties is likely critical.
Amide Isosteres Replacement with a thioamide or a reversed amide may lead to a loss of activity.The specific geometry and hydrogen bonding capacity of the amide are likely crucial.
Region C: The Acetylphenyl Group

This region is expected to interact with a more polar region of the active site.

ModificationPredicted Effect on ActivityRationale
Position of the Acetyl Group Moving the acetyl group to the meta or ortho position is likely to decrease activity.The para position may be optimal for interaction with a specific residue or water molecule in the active site.
Replacement of the Acetyl Group Replacement with other electron-withdrawing groups (e.g., cyano, nitro) may be tolerated. Replacement with electron-donating groups may be detrimental.The acetyl group likely acts as a hydrogen bond acceptor.
Aromatic Ring Substitution Small, electron-withdrawing substituents on the phenyl ring may be tolerated.These modifications could fine-tune the electronic properties and binding interactions.

Biological Evaluation: FAAH Inhibition Assay

The inhibitory potency of the synthesized analogs against FAAH should be determined using a reliable in vitro assay. A common method involves measuring the hydrolysis of a fluorescent substrate by recombinant human FAAH.

FAAH Inhibition Assay Protocol

Materials:

  • Recombinant human FAAH enzyme

  • FAAH substrate (e.g., N-(4-pyridinylmethyl)-7-(pentafluorophenoxy)coumarin-3-carboxamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • 96-well microplates (black, flat-bottom)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 2 µL of the compound dilutions to the wells of the 96-well plate. For control wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 48 µL of the FAAH enzyme solution (pre-diluted in assay buffer) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the FAAH substrate solution (pre-diluted in assay buffer) to each well.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity (e.g., excitation at 405 nm, emission at 460 nm) every minute for 30 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold presents a valuable starting point for the development of novel FAAH inhibitors. The SAR analysis presented in this guide, though based on extrapolations from related compound classes, provides a rational framework for the design and optimization of potent and selective inhibitors. Systematic modification of the three key regions of the scaffold, coupled with robust biological evaluation, will be crucial for identifying lead candidates with desirable drug-like properties. Future work should focus on exploring a wider range of substitutions in all three regions, as well as conducting in-depth pharmacokinetic and in vivo efficacy studies for the most promising analogs.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and other central nervous system disorders. Expert opinion on therapeutic targets, 13(2), 169–183.
  • Cravatt, B. F., Saghatelian, A., Gaudet, R., Schwartz, B., & Li, W. (2004). A functional proteomics technology to discover and characterize inhibitors of the endocannabinoid-degrading enzyme fatty acid amide hydrolase. Journal of the American Chemical Society, 126(49), 16131–16139.
  • Fegley, D., Gaetani, S., Duranti, A., Tontini, A., Mor, M., Tarzia, G., & Piomelli, D. (2005). Characterization of the fatty acid amide hydrolase inhibitor URB597: effects on anandamide and oleoylethanolamide levels in vivo. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352–358.
  • Keith, J. M., & Cravatt, B. F. (2007). A potent and selective inhibitor of the endocannabinoid-degrading enzyme fatty acid amide hydrolase.
  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2004). Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: a new class of potential anti-inflammatory and antiallodynic agents. Journal of medicinal chemistry, 47(20), 4998–5008.
  • Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., Rivara, S., & Plazzi, P. V. (2006). O-Arylcarbamates: a new class of fatty acid amide hydrolase inhibitors. Pharmacological research, 53(3), 225–231.
  • Sagar, V., & Singh, A. (2021). A comprehensive review on recent advances in the chemistry and therapeutic potential of FAAH inhibitors. European Journal of Medicinal Chemistry, 213, 113171.
  • Tontini, A., Mor, M., Tarzia, G., Rivara, S., Plazzi, P. V., & Piomelli, D. (2005). 1-Aryl-3-acylaminopyrrolidin-2-ones: a new class of fatty acid amide hydrolase inhibitors. Bioorganic & medicinal chemistry letters, 15(17), 3845–3849.
  • Ahn, K., Smith, S. E., Liimatta, M. B., Beidler, D., Sadagopan, N., Dudley, D. T., ... & Johnson, D. S. (2011). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 18(12), 1543–1553.
  • LoVerme, J., Gaetani, S., Fu, J., & Piomelli, D. (2005). Regulation of food intake by oleoylethanolamide. Cellular and Molecular Life Sciences CMLS, 62(6), 615–624.
  • Maccarrone, M., Rossi, S., Bari, M., De Chiara, V., Fezza, F., Musella, A., ... & Centonze, D. (2008). Anandamide inhibits metabolism and physiological actions of 2-arachidonoylglycerol in the striatum.
  • Vandevoorde, S., & Lambert, D. M. (2005). The chemistry of fatty acid amide hydrolase inhibitors. Current medicinal chemistry, 12(12), 1385–1401.

Sources

Theoretical Exploration of N-(4-acetylphenyl)cyclohexanecarboxamide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Carboxamide

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. N-(4-acetylphenyl)cyclohexanecarboxamide, a molecule featuring a cyclohexanecarboxamide core linked to an acetylphenyl moiety, represents a scaffold of significant interest. The amide linkage is a cornerstone of many established pharmaceuticals, and the acetylphenyl group offers sites for further functionalization, making this compound a compelling candidate for preclinical investigation. This technical guide provides a comprehensive overview of the theoretical studies underpinning the potential of this compound, offering a roadmap for researchers and scientists in the field of drug development. While experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage data from structurally similar compounds to illustrate the application of powerful in-silico techniques.

I. Synthesis and Spectroscopic Characterization: A Predictive Approach

A robust synthetic route and thorough characterization are the foundational pillars of any drug discovery program. While a specific protocol for this compound is not readily found in the literature, a general and efficient method for the synthesis of N-aryl cyclohexanecarboxamides can be adapted[1][2].

A. Proposed Synthetic Pathway

The most direct approach involves the acylation of 4-aminoacetophenone with cyclohexanecarbonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Synthesis reagent1 4-Aminoacetophenone product This compound reagent1->product reagent2 Cyclohexanecarbonyl chloride reagent2->product base Pyridine or Triethylamine base->product Base solvent Dichloromethane or THF solvent->product Solvent

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted):

  • To a solution of 4-aminoacetophenone (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like pyridine or triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclohexanecarbonyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.

B. Predicted Spectroscopic Data

In the absence of experimental spectra, we can predict the characteristic signals based on the chemical structure and data from analogous compounds[3][4][5].

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Characteristic Peaks/Signals
¹H NMR Aromatic protons (ortho to acetyl): ~7.9 ppm (d, 2H); Aromatic protons (ortho to amide): ~7.6 ppm (d, 2H); Amide proton: ~8.0-9.0 ppm (s, 1H); Cyclohexyl protons: 1.2-2.5 ppm (m, 11H); Acetyl protons: ~2.5 ppm (s, 3H)
¹³C NMR Carbonyl (acetyl): ~197 ppm; Carbonyl (amide): ~175 ppm; Aromatic carbons: 120-145 ppm; Cyclohexyl carbons: 25-45 ppm; Acetyl carbon: ~26 ppm
FT-IR (cm⁻¹) N-H stretch: ~3300; C-H stretch (aromatic and aliphatic): 2850-3100; C=O stretch (acetyl): ~1680; C=O stretch (amide I): ~1660; N-H bend (amide II): ~1530; C-N stretch: ~1240
Mass Spectrometry (m/z) Molecular Ion (M⁺): Expected at the calculated molecular weight. Fragmentation may show loss of the acetyl group, cyclohexyl group, and cleavage of the amide bond.

II. Density Functional Theory (DFT) Studies: Illuminating Electronic Properties

Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure and reactivity of molecules[6][7]. By solving the Schrödinger equation within the DFT framework, we can gain insights into the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

A. Computational Methodology

A typical DFT study on a small molecule like this compound would involve the following steps:

DFT_Workflow start Initial 3D Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_props Calculation of Electronic Properties (HOMO, LUMO, ESP) freq_calc->electronic_props end Analysis of Results electronic_props->end

Caption: A typical workflow for a DFT study.

Protocol for DFT Calculations:

  • Structure Preparation: A 3D structure of this compound is generated using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and reliable functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d,p)[8].

  • Frequency Analysis: To ensure the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Property Calculation: With the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

B. Insights from DFT
  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity[7]. For this compound, the electron-rich aromatic ring and the carbonyl groups are expected to be the primary contributors to the frontier orbitals.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, such as the oxygen atoms of the carbonyl groups. Regions of positive potential (blue) are susceptible to nucleophilic attack. This information is invaluable for predicting intermolecular interactions.

III. Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity[9][10]. This is a critical step in structure-based drug design.

A. Selecting a Biological Target

The N-aryl carboxamide scaffold has been associated with a range of biological activities, including inhibition of cyclooxygenase (COX) enzymes, tyrosine kinases, and bacterial DNA gyrase[9][11][12]. For the purpose of this guide, we will consider Cyclooxygenase-2 (COX-2) as a potential target, given its role in inflammation and pain[13][14].

B. Molecular Docking Workflow

Docking_Workflow prep_protein Prepare Protein Receptor (e.g., PDB ID: 5IKR for COX-2) - Remove water - Add hydrogens define_binding_site Define Binding Site (Grid Generation) prep_protein->define_binding_site prep_ligand Prepare Ligand (this compound) - Generate 3D structure - Assign charges docking_run Perform Docking Simulation (e.g., AutoDock Vina) prep_ligand->docking_run define_binding_site->docking_run analyze_results Analyze Docking Poses - Binding energy - Interactions (H-bonds, hydrophobic) docking_run->analyze_results

Caption: A generalized workflow for molecular docking.

Protocol for Molecular Docking:

  • Protein and Ligand Preparation: The crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The 3D structure of this compound is prepared and its charges are assigned.

  • Binding Site Definition: The active site of the protein is defined. This is often based on the location of a known inhibitor in a co-crystal structure or identified using pocket detection algorithms. A grid box is then generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined binding site. The program generates multiple binding poses and scores them based on a scoring function that estimates the binding affinity.

  • Results Analysis: The predicted binding poses are analyzed to identify the most favorable interactions. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues. The binding energy scores provide a quantitative estimate of the binding affinity.

IV. In Silico ADMET Prediction: Assessing Drug-Likeness

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success[11]. In silico ADMET prediction tools provide an early assessment of these properties, helping to identify potential liabilities before significant resources are invested.

A. ADMET Prediction Methodology

A variety of online platforms and standalone software, such as SwissADME and pkCSM, can be used for ADMET prediction. These tools utilize quantitative structure-activity relationship (QSAR) models and other algorithms to predict a wide range of pharmacokinetic and pharmacodynamic properties.

ADMET_Workflow input_structure Input Molecular Structure (SMILES or 3D coordinates) admet_prediction Run ADMET Prediction (e.g., SwissADME, pkCSM) input_structure->admet_prediction analyze_properties Analyze Predicted Properties - Lipinski's Rule of Five - Solubility - Permeability - Metabolism - Toxicity admet_prediction->analyze_properties

Sources

Methodological & Application

Application Note: A High-Throughput Screening Strategy for N-(4-acetylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of N-(4-acetylphenyl)cyclohexanecarboxamide

This compound is a synthetic small molecule with a chemical structure amenable to interaction with various biological targets. Its composition, featuring a cyclohexanecarboxamide core linked to an acetylphenyl group, presents a scaffold with potential for diverse biological activities. While the specific biological functions of this compound are not extensively documented, its structural motifs are present in molecules with known pharmacological relevance, including those with anticancer properties.[1][2] The acetylphenyl moiety, for instance, is a key feature in many kinase inhibitors, suggesting that this compound could be a candidate for screening against this important class of drug targets.

High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries to identify molecules that modulate specific biological pathways.[3][4][5] This application note outlines a comprehensive, two-tiered HTS strategy to investigate the biological activity of this compound. The proposed workflow employs a primary biochemical assay to identify initial hits, followed by a secondary cell-based assay to confirm target engagement in a more physiologically relevant context.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. It provides detailed protocols for a Fluorescence Polarization (FP) assay as a primary screen and a Cellular Thermal Shift Assay (CETSA®) for secondary validation, along with the scientific rationale underpinning each experimental step.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is crucial for designing effective screening assays.

PropertyValueSource
Molecular FormulaC₁₅H₁₉NO₂Calculated
Molecular Weight245.32 g/mol Calculated
XLogP3-AA2.8Estimated
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors2Calculated
Rotatable Bonds3Calculated

Note: Some properties are calculated based on the structure as direct experimental data is limited. Analogous structures like N-(4-acetylphenyl)adamantane-1-carboxamide have a reported XLogP3-AA of 3.4.[6]

Tier 1: Primary High-Throughput Screening using Fluorescence Polarization

Scientific Rationale:

Fluorescence Polarization (FP) is a robust, homogeneous assay format ideal for HTS of protein-ligand binding interactions.[7][8] The principle relies on the differential rotation of a small fluorescently labeled molecule (tracer) in solution when it is free versus when it is bound to a larger protein. A small, free-rotating tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a larger protein, its rotation is slowed, leading to higher polarization. A test compound that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in fluorescence polarization.[8][9]

This protocol describes a competitive FP binding assay for a hypothetical kinase target.

Experimental Workflow: Fluorescence Polarization Assay

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis reagent_prep Reagent Preparation: - Kinase Target - Fluorescent Tracer - Assay Buffer add_kinase Add Kinase Target reagent_prep->add_kinase compound_prep Compound Plating: - this compound - Positive/Negative Controls add_compound Add Test Compound compound_prep->add_compound incubate1 Incubate add_compound->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer incubate2 Incubate add_tracer->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate calc_z Calculate Z' Factor read_plate->calc_z hit_id Hit Identification (Signal < 3x SD of Negative Control) calc_z->hit_id

Caption: Fluorescence Polarization HTS Workflow.

Detailed Protocol: FP Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

  • Kinase Solution: Recombinant kinase target diluted in Assay Buffer to a final concentration of 2X the Kd of the tracer.

  • Tracer Solution: Fluorescently labeled ligand (e.g., a known kinase inhibitor with a fluorescent tag) diluted in Assay Buffer to a final concentration of 2 nM.

  • Positive Control: A known, unlabeled inhibitor of the kinase target at a concentration known to cause maximal tracer displacement.

  • Negative Control: DMSO (vehicle).

2. Assay Plate Preparation (384-well, non-binding surface plates):

  • Using an acoustic liquid handler, dispense 50 nL of this compound (from a 10 mM stock in DMSO) or control solutions into the appropriate wells. This results in a final assay concentration of 10 µM.

3. Assay Execution:

  • Add 5 µL of the Kinase Solution to each well.

  • Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.

  • Add 5 µL of the Tracer Solution to all wells.

  • Centrifuge the plate again and incubate for 60 minutes at room temperature, protected from light.

4. Data Acquisition:

  • Read the plate on a suitable plate reader equipped with filters for the specific fluorophore used. Measure both the parallel (Iǁ) and perpendicular (I┴) fluorescence emission.[8]

  • Calculate the fluorescence polarization (FP) in millipolarization units (mP) using the formula: mP = 1000 * (Iǁ - G * I┴) / (Iǁ + G * I┴) (where G is the G-factor of the instrument).

5. Data Analysis and Quality Control:

  • The quality of the HTS assay is assessed using the Z'-factor, which should be > 0.5 for a robust screen.[10] The Z'-factor is calculated as: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

  • Identify "hits" as compounds that result in a decrease in mP signal greater than three standard deviations from the mean of the negative controls.

Tier 2: Secondary Assay for Target Engagement using CETSA®

Scientific Rationale:

A primary hit from a biochemical screen does not guarantee activity in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm direct binding of a compound to its target protein within intact cells.[11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[13] When a protein is heated, it denatures and aggregates. Ligand binding can stabilize the protein's structure, increasing the temperature at which it denatures. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat challenge.[11][12] A high-throughput CETSA (HT-CETSA) format allows for efficient validation of hits from primary screens.[14]

Experimental Workflow: High-Throughput CETSA®

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heat_lysis Heat Shock & Lysis cluster_detection Protein Quantification cluster_analysis Data Analysis cell_culture Culture Cells to Optimal Confluency compound_treat Treat Cells with This compound cell_culture->compound_treat heat_shock Apply Heat Shock (Temperature Gradient) compound_treat->heat_shock cell_lysis Lyse Cells heat_shock->cell_lysis remove_precip Remove Precipitated Protein (Centrifugation) cell_lysis->remove_precip transfer_lysate Transfer Supernatant remove_precip->transfer_lysate quant_method Quantify Soluble Target Protein (e.g., AlphaScreen® or ELISA) transfer_lysate->quant_method plot_curve Plot Thermal Shift Curve quant_method->plot_curve confirm_hit Confirm Target Engagement (Shift in Tagg) plot_curve->confirm_hit

Caption: High-Throughput CETSA® Workflow.

Detailed Protocol: HT-CETSA®

1. Cell Preparation and Compound Treatment:

  • Seed a cell line known to express the kinase of interest into 384-well plates and grow to ~80% confluency.

  • Treat the cells with a dilution series of this compound (e.g., 0.1 to 100 µM) and controls (DMSO vehicle, known inhibitor) for 1-2 hours at 37°C.[15]

2. Heat Challenge:

  • Seal the plates and place them in a PCR machine with a temperature gradient capability.

  • Apply a heat shock for 3 minutes at a pre-determined optimal temperature (the temperature at which ~50% of the target protein denatures in the absence of a ligand), followed by cooling to 4°C.[15]

3. Lysis and Separation of Aggregates:

  • Lyse the cells by adding a lysis buffer (e.g., PBS with protease inhibitors and 0.1% Triton X-100) followed by freeze-thaw cycles or by using a dedicated lysis reagent.

  • Centrifuge the plates at high speed (e.g., 4000 x g for 20 minutes) to pellet the aggregated proteins.

4. Detection of Soluble Protein:

  • Carefully transfer the supernatant containing the soluble protein fraction to a new detection plate.

  • Quantify the amount of the target kinase using a high-throughput detection method such as AlphaScreen®, ELISA, or a reverse-phase protein array.[11][15]

5. Data Analysis:

  • Plot the amount of soluble protein as a function of compound concentration.

  • A dose-dependent increase in the amount of soluble protein after the heat challenge indicates that this compound is binding to and stabilizing the target protein in the cellular environment. This confirms target engagement.

Conclusion and Future Directions

This application note details a robust and scientifically sound HTS cascade for the initial characterization of this compound. The combination of a primary biochemical screen using Fluorescence Polarization with a secondary cell-based target engagement assay like CETSA® provides a rigorous framework for identifying and validating potential "hit" compounds.[16]

Positive confirmation of target engagement would warrant further investigation, including:

  • Determination of the compound's IC50/EC50 in relevant functional assays.

  • Assessment of selectivity against a panel of related kinases.

  • Structure-Activity Relationship (SAR) studies to optimize potency and drug-like properties.

By employing the methodologies described herein, researchers can efficiently and effectively explore the therapeutic potential of novel small molecules like this compound, accelerating the path from initial discovery to lead optimization.

References

  • Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol. Journal of Medicinal Chemistry.
  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives.
  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.
  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates.
  • The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Yeshiva University.
  • Cyclohexanecarboxamide 1122-56-1 wiki. Guidechem.
  • N-(4-ethylphenyl)cyclopentanecarboxamide | C14H19NO | CID 1234476. PubChem.
  • N-(4-acetylphenyl)adamantane-1-carboxamide | C19H23NO2 | CID 2836424. PubChem.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
  • Establishing and optimizing a fluorescence polariz
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mut
  • Collection - Synthesis and High-Throughput Screening of N-Acetyl-β-hexosaminidase Inhibitor Libraries Targeting Osteoarthritis. The Journal of Organic Chemistry - Figshare.
  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. PMC - PubMed Central.
  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase.
  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society.
  • Chemical Properties of Cyclohexanecarboxamide (CAS 1122-56-1). Cheméo.
  • Protocol for Fluorescence Polarization Assay Using GI224329.
  • Biological Activity of Monoterpene-Based Scaffolds: A N
  • High-throughput screening. Wikipedia.
  • Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Liverpool School of Tropical Medicine.
  • High-Throughput Screening in Drug Discovery Explained. Technology Networks.
  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
  • 4-Phenyl-cyclohexanecarboxylic acid | C13H16O2 | CID 344812. PubChem.
  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery.

Sources

Application Notes and Protocols for the Investigation of N-(4-acetylphenyl)cyclohexanecarboxamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating N-(4-acetylphenyl)cyclohexanecarboxamide

In the landscape of modern drug discovery, the identification of novel small molecules with the potential to modulate enzymatic activity remains a cornerstone of therapeutic innovation. This compound emerges as a compound of significant interest due to its structural features, which suggest a potential for interaction with various enzyme classes implicated in a range of pathologies. The core structure, an N-aryl amide, is a common motif in a multitude of biologically active compounds. The presence of the cyclohexanecarboxamide moiety introduces lipophilicity, which can be crucial for traversing cellular membranes and accessing enzymatic active sites. Furthermore, the 4-acetylphenyl group provides a key site for potential hydrogen bonding and other non-covalent interactions within an enzyme's binding pocket.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the enzyme inhibitory potential of this compound. It outlines a systematic approach, commencing with the synthesis and characterization of the compound, followed by a tiered screening strategy to identify potential enzyme targets, and culminating in detailed protocols for specific enzyme inhibition assays and cellular cytotoxicity assessment. The causality behind each experimental step is elucidated to provide a deeper understanding of the scientific methodology.

PART 1: Synthesis and Characterization of this compound

A prerequisite for any biological evaluation is the unambiguous synthesis and rigorous characterization of the compound of interest. The proposed synthetic route for this compound is a straightforward and high-yielding nucleophilic acyl substitution.

1.1: Synthetic Protocol

The synthesis involves the reaction of 4-aminoacetophenone with cyclohexanecarbonyl chloride in the presence of a mild base to neutralize the hydrochloric acid byproduct.[][2][3]

Materials and Reagents:

  • 4-Aminoacetophenone

  • Cyclohexanecarbonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade) for chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add cyclohexanecarbonyl chloride (1.05 equivalents) dropwise to the stirring solution. The reaction is exothermic, and a gentle reflux may be observed.[]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-aminoacetophenone) is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Diagram of Synthetic Workflow:

synthesis_workflow cluster_synthesis Synthesis of this compound Start Start Dissolve_Amine Dissolve 4-aminoacetophenone in anhydrous DCM Start->Dissolve_Amine Add_Base Add Triethylamine Dissolve_Amine->Add_Base Add_Acyl_Chloride Add Cyclohexanecarbonyl Chloride Add_Base->Add_Acyl_Chloride Monitor_Reaction Monitor by TLC Add_Acyl_Chloride->Monitor_Reaction Workup Aqueous Work-up Monitor_Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis Purification->Characterization Final_Product Pure Compound Characterization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

1.2: Characterization of the Synthesized Compound

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Table 1: Expected Analytical Data for this compound

Analytical Technique Expected Observations
¹H NMR Aromatic protons of the acetylphenyl ring (doublets), a singlet for the acetyl methyl protons, a multiplet for the cyclohexyl protons, and a broad singlet for the amide N-H proton.[4]
¹³C NMR Carbonyl carbons (amide and ketone), aromatic carbons, and aliphatic carbons of the cyclohexyl ring.
FT-IR Characteristic absorption bands for the N-H stretch, C=O stretch (amide and ketone), and aromatic C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₉NO₂.
Purity (by HPLC) A single major peak indicating >95% purity.

PART 2: Screening for Potential Enzyme Inhibitory Activity

Given that the specific enzyme target of this compound is unknown, a tiered screening approach is recommended. This involves an initial broad screening against a panel of enzymes, followed by more focused secondary assays on identified "hits." The structural motifs of the compound suggest potential activity against cyclooxygenases (COX), lipoxygenases (LOX), and tyrosinase.

2.1: Rationale for Target Selection
  • Cyclooxygenases (COX-1 and COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes possess an N-aryl amide or related functionality.[5][6][7][8][9] The overall shape and hydrophobicity of this compound are consistent with molecules that can fit into the hydrophobic channel of the COX active site.

  • Lipoxygenases (LOX): LOX inhibitors often contain aromatic and hydrophobic moieties capable of interacting with the enzyme's active site.[10][11][12][13] The this compound structure aligns with these general features.

  • Tyrosinase: A variety of amide-containing compounds have been reported as tyrosinase inhibitors.[14][15][16][17][18][19] The acetylphenyl group could potentially chelate the copper ions in the tyrosinase active site.

2.2: General Enzymatic Screening Protocol

A general protocol for an initial screen against a panel of enzymes is outlined below. This can be adapted for specific enzyme classes.

Diagram of the General Enzyme Inhibition Screening Workflow:

enzyme_screening_workflow cluster_screening Enzyme Inhibition Screening Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Assay_Setup Set up Assay Plate: Enzyme, Buffer, Inhibitor Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Monitor_Activity Monitor Reaction Progress Initiate_Reaction->Monitor_Activity Data_Analysis Calculate % Inhibition Monitor_Activity->Data_Analysis Identify_Hits Identify Hits Data_Analysis->Identify_Hits

Caption: General workflow for screening this compound for enzyme inhibitory activity.

PART 3: Detailed Protocols for Specific Enzyme Inhibition Assays

Based on the rationale provided, detailed protocols for in vitro COX, LOX, and tyrosinase inhibition assays are presented below.

3.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and published literature.[20][21][22][23][24]

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials and Reagents:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • This compound (test compound)

  • Celecoxib or other known COX-2 inhibitor (positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare working solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare the enzyme, heme, and substrate solutions in COX Assay Buffer according to the manufacturer's instructions.

  • Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the test compound, positive control, or solvent control (for 100% activity).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Signal Development: Immediately add TMPD to all wells.

  • Measurement: Read the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for the test compound and the IC₅₀ value.

3.2: In Vitro Lipoxygenase (LOX) Inhibition Assay

This protocol is based on the spectrophotometric detection of the conjugated diene hydroperoxide product.

Principle: LOX catalyzes the oxidation of linoleic acid, leading to the formation of a product with a characteristic absorbance at 234 nm.

Materials and Reagents:

  • Soybean lipoxygenase (or other LOX isoenzyme)

  • Borate buffer (pH 9.0)

  • Linoleic acid (substrate)

  • This compound (test compound)

  • Quercetin or other known LOX inhibitor (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader with UV capabilities

Step-by-Step Procedure:

  • Reagent Preparation: Prepare working solutions of the test compound and positive control. Prepare the linoleic acid substrate solution in borate buffer.

  • Assay Plate Setup: To the wells of a UV-transparent 96-well plate, add the borate buffer and either the test compound, positive control, or solvent control.

  • Enzyme Addition: Add the lipoxygenase enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 5 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid solution to all wells.

  • Measurement: Immediately measure the absorbance at 234 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of the enzymatic reaction and determine the percent inhibition and IC₅₀ value for the test compound.

3.3: In Vitro Tyrosinase Inhibition Assay

This protocol utilizes the oxidation of L-DOPA to dopachrome, which can be measured colorimetrically.[25][26]

Principle: Tyrosinase oxidizes L-DOPA to form dopachrome, a colored product with an absorbance maximum at 475 nm.

Materials and Reagents:

  • Mushroom tyrosinase

  • Phosphate buffer (pH 6.8)

  • L-DOPA (substrate)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare working solutions of the test compound, positive control, and L-DOPA in phosphate buffer.

  • Assay Plate Setup: To the wells of a 96-well plate, add the phosphate buffer and either the test compound, positive control, or solvent control.

  • Enzyme Addition: Add the tyrosinase enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measurement: Measure the absorbance at 475 nm every minute for 10-20 minutes.

  • Data Analysis: Calculate the reaction rate and determine the percent inhibition and IC₅₀ value of the test compound.

PART 4: Cellular Cytotoxicity Assessment

It is imperative to assess the cytotoxicity of any potential enzyme inhibitor to determine its therapeutic window. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[27][28][29]

4.1: MTT Assay Protocol

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

  • Adherent cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound (test compound)

  • Doxorubicin or other known cytotoxic agent (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a positive control, and a vehicle control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the CC₅₀ (half-maximal cytotoxic concentration).

Diagram of the MTT Assay Workflow:

mtt_assay_workflow cluster_cytotoxicity MTT Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability Measure_Absorbance->Calculate_Viability

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the initial investigation of this compound as a potential enzyme inhibitor. By following the detailed protocols for synthesis, characterization, enzyme screening, and cytotoxicity assessment, researchers can systematically evaluate the biological activity of this compound. The provided rationale for experimental choices and the inclusion of diagrams and tables are intended to facilitate a thorough and efficient investigation. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and will guide future lead optimization efforts.

References

  • [Link to a relevant synthesis of 4-aminoacetophenone, if available, or a general method]
  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). ResearchGate. [Link]

  • Preparation method for 4-aminoacetophenone. (2013).
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2022). Journal of the American Chemical Society. [Link]

  • New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. (2017). National Institutes of Health. [Link]

  • Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. (n.d.). MDPI. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. [Link]

  • 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. (n.d.). PubMed. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • In Vitro Tyrosinase Inhibitory Assay. (n.d.). Bio-protocol. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. (n.d.). ACS Publications. [Link]

  • 5-Lipoxygenase Inhibitors: Synthesis and Structure−Activity Relationships of a Series of 1-Aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. (n.d.). ACS Publications. [Link]

  • N-(4-Acetylphenyl)-4-aminobenzenesulfonamide. (n.d.). MD Topology. [Link]

  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). PMC. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Method for preparing N-aryl amide without solvent and catalyst. (n.d.).
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). MDPI. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. [Link]

  • Tyrosinase inhibitory activity. (2023). ResearchGate. [Link]

  • Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. (2015). ResearchGate. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PMC. [Link]

  • In Silico and In Vitro Studies of Naturally Occurring Tyrosinase Inhibitors: Structure–Activity Relationship. (n.d.). ResearchGate. [Link]

  • Quantitative Structure-Activity Relationship Study on Some 5-Lipoxygenase Inhibitors. (n.d.). SpringerLink. [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC. [Link]

  • Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Tyrosinase Inhibition Assay. (n.d.). Active Concepts. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). ResearchGate. [Link]

  • A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship. (n.d.). PubMed. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (n.d.). RSC Publishing. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. (n.d.). SciSpace. [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. [Link]

  • Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). (n.d.). ResearchGate. [Link]

  • Tyrosinase Inhibitory Activity of Garcinia latissima Miq. Extracts. (n.d.). Phcogj.com. [Link]

  • Hydroxamic acid inhibitors of 5-lipoxygenase: quantitative structure-activity relationships. (n.d.). PubMed. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

Sources

Application Notes and Protocols for Characterizing N-(4-acetylphenyl)cyclohexanecarboxamide Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Rationale for Investigating N-(4-acetylphenyl)cyclohexanecarboxamide

This compound is a synthetic compound featuring a cyclohexanecarboxamide moiety linked to an acetyl-substituted phenyl ring. While the specific biological targets of this molecule are not extensively documented in public literature, its structural motifs suggest potential interactions with key players in cellular signaling, particularly within the endocannabinoid system and sensory transduction pathways. The presence of a carboxamide group attached to a lipophilic cyclohexyl ring is a feature found in a number of inhibitors of Fatty Acid Amide Hydrolase (FAAH), a principal enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] Additionally, substituted aromatic amides are known to interact with various ion channels, including the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a sensor for noxious stimuli and a key player in pain and inflammation.[3][4]

This document provides a comprehensive guide for the initial characterization of this compound using robust, cell-based assay systems. We present detailed protocols for assessing the compound's potential inhibitory activity against FAAH and its modulatory effects on the TRPA1 ion channel. The overarching goal is to equip researchers with the necessary methodologies to generate reliable, reproducible data on the bioactivity of this and structurally related compounds. All protocols are designed with self-validation in mind, incorporating essential controls and secondary assays to ensure data integrity.

I. Assessing FAAH Inhibition: A Fluorometric Approach in Intact Cells

Scientific Principle: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in terminating the signaling of fatty acid amides, including the endogenous cannabinoid anandamide.[1] Inhibition of FAAH leads to an accumulation of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects.[1][5] A common method to screen for FAAH inhibitors involves a fluorogenic substrate that, when cleaved by FAAH, releases a fluorescent product.[6][7][8][9] A reduction in the fluorescent signal in the presence of a test compound indicates enzymatic inhibition.

Experimental Workflow for FAAH Inhibition Assay

FAAH_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution & Readout cluster_analysis Data Analysis C1 Seed HEK293T cells expressing FAAH in a 96-well plate C2 Incubate for 24 hours to allow attachment C1->C2 T2 Add compound dilutions, positive control (URB597), and vehicle control to respective wells C2->T2 T1 Prepare serial dilutions of This compound T1->T2 T3 Pre-incubate for 30 minutes at 37°C T2->T3 A1 Add FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide) to all wells T3->A1 A2 Incubate for 60 minutes at 37°C A1->A2 A3 Measure fluorescence (Ex: 340-360 nm, Em: 450-465 nm) [1, 2, 3, 4] A2->A3 D1 Calculate percent inhibition relative to controls A3->D1 D2 Plot dose-response curve and determine IC50 D1->D2

Caption: Workflow for the cell-based FAAH inhibition assay.

Detailed Protocol: FAAH Inhibition Assay

Materials:

  • HEK293T cells (or other suitable cell line with high endogenous or recombinant FAAH expression)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well, black, clear-bottom tissue culture plates

  • This compound (Test Compound)

  • URB597 (Positive Control FAAH inhibitor)[5]

  • DMSO (Vehicle Control)

  • FAAH inhibitor screening assay kit (containing fluorogenic substrate like AMC-arachidonoyl amide and assay buffer)[6][7][8][9]

  • Fluorescence plate reader

Procedure:

  • Cell Plating:

    • Trypsinize and count HEK293T cells.

    • Seed the cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of complete culture medium.

    • Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of the test compound and URB597 in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve final desired concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.

    • Carefully remove the culture medium from the cells.

    • Add 90 µL of assay buffer to each well.

    • Add 10 µL of the diluted compounds, positive control, or vehicle control to the corresponding wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 30 minutes. This allows the compounds to enter the cells and interact with FAAH.

  • Substrate Addition and Measurement:

    • Prepare the FAAH fluorogenic substrate solution according to the manufacturer's instructions.[6][7][8][9]

    • Add 10 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically over 60 minutes, or as an endpoint reading after 60 minutes, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6][7][8][9]

Data Analysis and Interpretation

The inhibitory activity of this compound is determined by comparing the fluorescence signal in the treated wells to the vehicle control (100% activity) and a background control (no cells or maximum inhibition). The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

The calculated percent inhibition values are then plotted against the logarithm of the compound concentration to generate a dose-response curve. A non-linear regression analysis is used to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of FAAH activity.

Parameter Description Example Value
Test Compound This compoundIC₅₀ = 5.2 µM
Positive Control URB597IC₅₀ = 25 nM
Vehicle Control 0.5% DMSO0% Inhibition

II. Probing TRPA1 Channel Modulation: A Calcium Imaging Assay

Scientific Principle: The TRPA1 channel is a non-selective cation channel that is highly permeable to Ca²⁺.[3][4] Its activation leads to an influx of extracellular calcium, which can be detected using calcium-sensitive fluorescent dyes.[10][11] By monitoring changes in intracellular calcium levels, we can determine if a compound acts as an agonist (activator) or an antagonist (inhibitor) of the TRPA1 channel.

Experimental Workflow for TRPA1 Modulation Assay

TRPA1_Workflow cluster_prep Cell Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cluster_readout Readout & Analysis C1 Seed HEK293 cells expressing hTRPA1 in a 96-well plate C2 Incubate for 24 hours C1->C2 C3 Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) C2->C3 Ag1 Add test compound dilutions C3->Ag1 An1 Pre-incubate with test compound dilutions C3->An1 Ag2 Measure immediate calcium influx Ag1->Ag2 R1 Record fluorescence changes using a fluorescence plate reader (FLIPR) or microscope Ag2->R1 An2 Add a known TRPA1 agonist (e.g., AITC) An1->An2 An3 Measure inhibition of agonist-induced calcium influx An2->An3 An3->R1 R2 Calculate EC50 for agonist activity or IC50 for antagonist activity R1->R2

Caption: Workflow for the TRPA1 calcium imaging assay.

Detailed Protocol: TRPA1 Calcium Imaging Assay

Materials:

  • HEK2993 cells stably expressing human TRPA1 (hTRPA1)[11]

  • Complete culture medium

  • 96-well, black, clear-bottom tissue culture plates

  • This compound (Test Compound)

  • Allyl isothiocyanate (AITC) or Cinnamaldehyde (Agonist Control)[10][11]

  • HC-030031 or A-967079 (Antagonist Control)[12]

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence Imaging Plate Reader (FLIPR) or fluorescence microscope with automated liquid handling

Procedure:

  • Cell Plating:

    • Plate hTRPA1-HEK293 cells in a 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of medium.

    • Incubate at 37°C, 5% CO₂ for 24 hours.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate at 37°C for 60 minutes, then at room temperature for 30 minutes in the dark.

  • Assay Performance (using FLIPR):

    • Place the cell plate into the FLIPR instrument.

    • For Agonist Mode:

      • Prepare serial dilutions of the test compound and AITC in a separate compound plate.

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Automatically add the compounds to the cell plate and continue to record the fluorescence signal for 2-3 minutes.

    • For Antagonist Mode:

      • Prepare serial dilutions of the test compound and HC-030031 in a compound plate.

      • Add the compounds to the cell plate and incubate for 15-30 minutes.

      • Prepare a solution of AITC at its EC₈₀ concentration in a second compound plate.

      • Establish a baseline reading, then add the AITC solution and record the fluorescence signal for 2-3 minutes.

Data Analysis and Interpretation

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The response is typically quantified as the peak fluorescence signal minus the baseline.

  • Agonist Activity: A dose-dependent increase in fluorescence upon addition of the test compound indicates agonist activity. The data is used to generate a dose-response curve and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).

  • Antagonist Activity: A dose-dependent decrease in the AITC-induced fluorescence signal in the presence of the test compound indicates antagonist activity. The percent inhibition is calculated, and an IC₅₀ value is determined.

Parameter Description Example Value
Test Compound (Agonist) This compoundEC₅₀ > 100 µM (inactive)
Test Compound (Antagonist) This compoundIC₅₀ = 12.5 µM
Agonist Control AITCEC₅₀ = 5 µM
Antagonist Control HC-030031IC₅₀ = 2 µM

III. Essential Secondary Assay: Assessing Cell Viability

Scientific Principle: It is critical to ensure that any observed activity in the primary assays is not a result of cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Cells and 96-well plates prepared as for the primary assays

  • Test compound dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Absorbance plate reader

Procedure:

  • Cell Treatment:

    • Plate and treat the cells with the same concentrations of this compound as used in the primary assays.

    • Incubate for the same duration as the longest primary assay.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.[13]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]

    • Incubate for 2 hours at room temperature in the dark.[13]

    • Measure the absorbance at 570 nm.[13]

Data Analysis and Interpretation

Cell viability is expressed as a percentage of the vehicle-treated control cells. A significant decrease in cell viability at concentrations where activity is observed in the primary assays would suggest that the compound's effect may be due to toxicity. Ideally, the compound should show activity at concentrations well below those that cause cytotoxicity.

IV. Conclusion and Forward Look

The protocols detailed in this application note provide a robust framework for the initial cell-based characterization of this compound. By systematically evaluating its potential to inhibit FAAH and modulate TRPA1, researchers can gain valuable insights into its mechanism of action. It is imperative to perform these assays with the appropriate controls and to always run a concurrent cytotoxicity assay to ensure the validity of the results. Positive findings from these initial screens should be followed up with more detailed mechanistic studies, such as determining the mode of inhibition (e.g., reversible vs. irreversible for FAAH) and assessing selectivity against other related enzymes or ion channels.

V. References

  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Expression of FAAH and FLAT in cell-lines. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Cell. Retrieved from [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2022). Molecules. Retrieved from [Link]

  • Transient Receptor Potential Ankyrin 1 (TRPA1) Channel as a Sensor of Oxidative Stress in Cancer Cells. (2021). Cancers. Retrieved from [Link]

  • Calmodulin binding is required for calcium mediated TRPA1 desensitization. (2024). bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). In calcium imaging experiments, HEK 293 cells transfected with human TRPA1. Retrieved from [Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. (2016). Science. Retrieved from [Link]

  • Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons. (2017). eLife. Retrieved from [Link]

  • Expression of transient receptor potential ankyrin 1 (TRPA1) and its role in insulin release from rat pancreatic beta cells. (2012). PLoS One. Retrieved from [Link]

  • Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. (2009). British Journal of Pharmacology. Retrieved from [Link]

  • Mechanisms governing irritant-evoked activation and calcium modulation of TRPA1. (2019). Nature. Retrieved from [Link]

  • A Novel Flp Reporter Mouse Shows That TRPA1 Expression Is Largely Limited to Sensory Neuron Subsets. (2023). eNeuro. Retrieved from [Link]

  • Isolation of human TRPA1 channel from transfected HEK293 cells and identification of alkylation sites after sulfur mustard exposure. (2022). Scientific Reports. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. (2013). Pain. Retrieved from [Link]

  • FAAH INHIBITION IS PROTECTIVE IN A CELL CULTURE MODEL OF PARKINSON'S DISEASE. (2012). Journal of Neurology, Neurosurgery & Psychiatry. Retrieved from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]

  • Identification of novel ion channel binders: TRPA1 antagonist case study. (n.d.). Domainex. Retrieved from [Link]

  • Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis. (2022). Metabolites. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Activation of human TRPA1 (cellular Ca 2+ influx) by equivalent.... Retrieved from [Link]

  • Transient Receptor Potential Ankyrin 1 (TRPA1) Modulation by 4-Hydroxynonenal (4-HNE) in Pancreatic Adenocarcinoma Cell Lines: Putative Roles for Therapies. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Irritant-evoked activation and calcium modulation of the TRPA1 receptor. (2019). Nature. Retrieved from [Link]

  • Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Assay Ready TRP-Channel Expressing Cells - a Flexible Tool to Screen for New Drug Candidates. (n.d.). Nanion Technologies. Retrieved from [Link]

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). Molecules. Retrieved from [Link]

  • FAAH inhibitors in the limelight, but regrettably. (2016). Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Truly Effective Cell Assay Design. (2023). a4cell. Retrieved from [Link]

  • TRPA1 Channels Are Regulators of Astrocyte Basal Calcium Levels and Long-Term Potentiation via Constitutive. (2013). Neuron. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of N-(4-acetylphenyl)cyclohexanecarboxamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-acetylphenyl)cyclohexanecarboxamide is a novel small molecule with potential therapeutic applications. To support preclinical and clinical development, a robust and reliable bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

The method presented herein is designed to provide high sensitivity, selectivity, and throughput, making it suitable for the analysis of a large number of samples generated during drug development. The protocol is grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3]

Analyte Properties and Methodological Considerations

A thorough understanding of the analyte's physicochemical properties is critical for developing an effective analytical method. While specific experimental data for this compound is not widely available, we can infer key properties from its constituent parts: a cyclohexanecarboxamide and an N-(4-acetylphenyl) group.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Based on structurally similar compounds, we can predict the following properties:

  • Polarity: The presence of the amide and acetyl groups suggests moderate polarity.

  • pKa: The amide proton is weakly acidic, with an estimated pKa well above physiological pH, meaning the compound will be neutral.

  • LogP: The combination of the cyclohexyl and phenyl rings suggests a moderate octanol-water partition coefficient (LogP), indicating some lipophilicity.

These predicted properties guide the selection of appropriate sample preparation techniques and chromatographic conditions. For instance, the moderate lipophilicity suggests that reversed-phase chromatography will be a suitable separation technique.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling and potential for error.

Workflow Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Prepare Sample Preparation (Protein Precipitation) Spike->Prepare Inject LC-MS/MS Injection Prepare->Inject Analyze Data Acquisition & Processing Inject->Analyze Report Reporting Analyze->Report

Caption: High-level overview of the bioanalytical workflow.

Sample Preparation Protocol

The primary challenge in analyzing drugs in plasma is the presence of high concentrations of proteins and other endogenous components that can interfere with the analysis. A simple and effective protein precipitation method is employed to remove these interferences.

Protocol:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for accurate quantification of drugs in complex biological matrices.

Chromatographic Conditions

A reversed-phase C18 column is used to separate the analyte from endogenous plasma components based on its moderate lipophilicity. A gradient elution is employed to ensure good peak shape and resolution.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The instrument is tuned for optimal sensitivity for this compound and its internal standard. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C
MRM Transitions Analyte

Note: The specific m/z values for the precursor and product ions, as well as the declustering potential (DP) and collision energy (CE), need to be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

The bioanalytical method must be validated to ensure its reliability and reproducibility for its intended purpose.[1][3] The validation should be performed in accordance with FDA and ICH guidelines and should assess the following parameters:[2]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma samples from at least six different sources.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be generated for each analytical run using a series of calibration standards.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

Validation Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The described sample preparation, chromatography, and mass spectrometry conditions are designed to deliver high-quality data suitable for supporting drug development programs. Adherence to the principles of bioanalytical method validation is crucial to ensure the integrity and reliability of the generated data.

References

  • A Multi-Analyte LC–MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans like Azilsartan, Valsartan, Telmisartan, Olmesartan, Losartan and Irbesartan | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Cyclohexane carboxamide - ChemBK. (n.d.). Retrieved January 29, 2026, from [Link]

  • N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • N-(4-Acetylphenyl)benzamide. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • N-(4-acetylphenyl)adamantane-1-carboxamide. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Cyclohexanecarboxamide, N-methyl-N-phenyl-. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved January 29, 2026, from [Link]

  • Bioanalytical Sample Preparation. (n.d.). Retrieved January 29, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.). Retrieved January 29, 2026, from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

  • Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

  • Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Retrieved January 29, 2026, from [Link]

  • Column Chemistry Considerations affecting PFAS Selectivity for LC-MS/MS Workflows - The NELAC Institute. (n.d.). Retrieved January 29, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved January 29, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (n.d.). Retrieved January 29, 2026, from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved January 29, 2026, from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (n.d.). Retrieved January 29, 2026, from [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). Retrieved January 29, 2026, from [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved January 29, 2026, from [Link]

  • Analytical Methods for Quantification of Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Application Notes for the Preclinical Evaluation of N-(4-acetylphenyl)cyclohexanecarboxamide as a Novel Anticonvulsant Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Novel Carboxamides

The global burden of epilepsy necessitates a continuous search for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles. The carboxamide moiety is a well-established pharmacophore present in several successful anticonvulsant drugs, including carbamazepine and lacosamide. These agents often exert their effects by modulating the activity of voltage-gated sodium channels, a key target in the control of neuronal hyperexcitability.[1][2] N-(4-acetylphenyl)cyclohexanecarboxamide is a novel compound that combines this critical carboxamide feature with a cyclohexyl group, potentially influencing lipophilicity and binding characteristics, and an acetylphenyl ring, which may offer additional interaction points with biological targets.

This document provides a comprehensive guide for the initial preclinical evaluation of this compound. It outlines detailed protocols for its synthesis and characterization, followed by a systematic screening cascade based on the principles of the esteemed National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP).[3][4] The goal is to provide researchers with a robust framework to generate reliable and reproducible data on the anticonvulsant potential and preliminary safety of this and other novel chemical entities.

Section 1: Synthesis and Characterization of the Test Compound

A self-validating protocol begins with the verifiable quality of the test article. Ensuring the identity and purity of this compound is the foundational step for all subsequent biological assays.

Proposed Synthesis Protocol

Scientific Rationale: This protocol employs a standard and highly efficient method for amide bond formation. Cyclohexanecarboxylic acid is first converted to a more reactive acyl chloride intermediate using oxalyl chloride. This intermediate then readily reacts with the primary amine of 4-aminoacetophenone in the presence of a base (triethylamine) to neutralize the HCl byproduct, driving the reaction to completion.[5]

Materials:

  • Cyclohexanecarboxylic acid

  • Oxalyl chloride

  • 4-aminoacetophenone

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Step-by-Step Protocol:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF.

  • Slowly add oxalyl chloride (1.2 eq) to the solution at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The solvent can be removed under reduced pressure to yield the crude cyclohexanecarbonyl chloride.

  • Amide Coupling: In a separate flask, dissolve 4-aminoacetophenone (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C and slowly add a solution of the crude cyclohexanecarbonyl chloride in DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Physicochemical Characterization

Scientific Rationale: Confirmation of the compound's structure and purity is non-negotiable. Techniques like NMR and Mass Spectrometry provide definitive structural information, while HPLC is the gold standard for assessing purity.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural ElucidationPeaks corresponding to the protons and carbons of the cyclohexyl, acetyl, and phenyl groups with appropriate chemical shifts and integrations.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of this compound (C₁₅H₁₉NO₂).
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak indicating a purity of ≥95% is required for biological testing.
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for N-H stretching, C=O (amide), and C=O (ketone).

Section 2: The Anticonvulsant Screening Cascade

This section details the workflow for evaluating the anticonvulsant efficacy and neurotoxicity of the test compound. The progression is designed to efficiently identify active compounds and characterize their profile.

G cluster_0 Phase 1: Initial Screening (In Vivo) cluster_1 Phase 2: Quantification & Characterization cluster_2 Phase 3: Mechanism of Action Studies (In Vitro) MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) ED50 ED₅₀ Determination (Quantify Potency) MES->ED50 If Active PTZ Pentylenetetrazole (PTZ) Test (Myoclonic Seizure Model) PTZ->ED50 If Active Tox Rotarod Test (Neurotoxicity Assessment) PI Calculate Protective Index (PI = TD₅₀ / ED₅₀) Tox->PI ED50->PI IonChannel Ion Channel Assays (e.g., Na⁺ Channel Binding) PI->IonChannel If Favorable PI Receptor Receptor Binding Assays (e.g., GABAᴀ Receptor) PI->Receptor If Favorable PI start Synthesized & Pure Compound start->MES Administer Test Compound start->PTZ Administer Test Compound start->Tox Administer Test Compound

Caption: Anticonvulsant drug discovery workflow.

Section 3: In Vivo Efficacy and Toxicity Protocols

All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol: Maximal Electroshock (MES) Seizure Test

Scientific Rationale: The MES test is a gold-standard model for generalized tonic-clonic seizures. It identifies compounds that prevent the spread of seizure discharge through neural tissue.[6][7] Efficacy in this model often correlates with clinical efficacy against partial and secondarily generalized seizures and is a hallmark of drugs that act on voltage-gated sodium channels.[8][9]

Materials:

  • Male Swiss mice (or Sprague-Dawley rats)

  • MES stimulator device

  • Corneal electrodes

  • 0.9% Saline solution with a local anesthetic (e.g., 0.5% tetracaine)

  • Test compound formulation (e.g., in 0.5% methylcellulose)

  • Positive control: Phenytoin (e.g., 30 mg/kg)

  • Vehicle control

Step-by-Step Protocol:

  • Animal Preparation: Acclimate animals and fast them overnight with free access to water.

  • Dosing: Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. A typical screening dose is 30, 100, and 300 mg/kg.

  • Pre-treatment Time: Wait for the time of peak effect (TPE), typically 30-60 minutes for i.p. administration.

  • Anesthesia and Stimulation: Apply a drop of the saline/anesthetic solution to the animal's corneas.[6]

  • Place the corneal electrodes on the eyes.

  • Deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz, for 0.2 seconds).[6][10]

  • Observation: Immediately observe the animal for the characteristic seizure pattern: tonic flexion followed by tonic extension of the hindlimbs.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered "protected" if this phase is absent.[6]

Protocol: Pentylenetetrazole (PTZ) Seizure Test

Scientific Rationale: The PTZ test models myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures by reducing inhibitory neurotransmission.[11][12] Compounds effective in this model often enhance GABAergic transmission or block T-type calcium channels.

Materials:

  • Male Swiss mice

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)

  • Test compound formulation

  • Positive control: Diazepam (e.g., 5 mg/kg)

  • Vehicle control

  • Observation chambers

Step-by-Step Protocol:

  • Animal Preparation & Dosing: Follow steps 1-3 from the MES protocol.

  • PTZ Administration: At the TPE of the test compound, administer PTZ via subcutaneous (s.c.) injection.[13][14]

  • Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes.

  • Endpoint: Record the latency to the first myoclonic jerk and the presence or absence of a generalized tonic-clonic seizure. Protection is defined as the absence of a tonic-clonic seizure within the observation period.

Protocol: Rotarod Test for Neurotoxicity

Scientific Rationale: The rotarod test is a fundamental assay for assessing motor coordination and balance, which serves as a surrogate for acute neurological toxicity.[15][16] An ideal anticonvulsant candidate should demonstrate efficacy at doses that do not cause significant motor impairment.

Materials:

  • Rotarod apparatus

  • Male Swiss mice

  • Test compound formulation

  • Vehicle control

Step-by-Step Protocol:

  • Training: For 2-3 days prior to the test, train the mice to stay on the rotarod at a low, constant speed (e.g., 5-10 rpm) for at least 60-120 seconds.

  • Baseline Measurement: On the test day, record the baseline performance of each mouse on an accelerating rod (e.g., 4 to 40 rpm over 5 minutes).[17]

  • Dosing: Administer the test compound or vehicle.

  • Testing: At the time of peak effect (coinciding with the seizure tests), place the animal back on the accelerating rotarod.

  • Endpoint: Record the latency to fall from the rod. A significant decrease in latency compared to the vehicle group indicates potential neurotoxicity. The dose at which 50% of animals exhibit neurotoxicity is the TD₅₀.

Section 4: Data Analysis and Interpretation

Scientific Rationale: Quantitative analysis is essential for comparing the potency and safety of novel compounds. The ED₅₀ (median effective dose) and TD₅₀ (median toxic dose) are calculated to determine the Protective Index (PI), a key metric for evaluating a drug's therapeutic window.[18]

Quantitative Data Summary

Data should be collected and summarized in a clear, tabular format.

Test Model Dose (mg/kg, i.p.) N (Protected/Total) % Protection
MES Vehicle0/80%
302/825%
1006/875%
3008/8100%
PTZ Vehicle0/80%
300/80%
1001/812.5%
3003/837.5%
Rotarod Vehicle0/80% (Impairment)
300/80%
1001/812.5%
3005/862.5%
ED₅₀, TD₅₀, and Protective Index (PI) Calculation
  • ED₅₀ (Median Effective Dose): The dose of a drug that produces a protective effect in 50% of the animals. This is calculated using probit analysis from the dose-response data.

  • TD₅₀ (Median Toxic Dose): The dose that causes neurotoxicity (failure in the rotarod test) in 50% of the animals.

  • Protective Index (PI): Calculated as PI = TD₅₀ / ED₅₀ . A higher PI indicates a wider margin of safety between the therapeutic and toxic doses.

Section 5: Proposed Mechanism of Action Studies (In Vitro)

Should this compound show a promising in vivo profile (e.g., high potency in the MES test and a favorable PI), subsequent in vitro studies can elucidate its mechanism of action.

G cluster_0 Hypothesized Mechanism cluster_1 Cellular Effect cluster_2 Therapeutic Outcome Compound N-(4-acetylphenyl) cyclohexanecarboxamide NaChannel Voltage-Gated Sodium Channel (VGSC) Compound->NaChannel Binds and Stabilizes Inactive State Influx Na⁺ Influx NaChannel->Influx Inhibition AP Action Potential Firing Influx->AP Reduction Hyperexcitability Neuronal Hyperexcitability AP->Hyperexcitability Suppression Seizure Seizure Propagation Hyperexcitability->Seizure Prevention

Caption: Hypothesized mechanism of action via sodium channel modulation.

Protocol: Voltage-Gated Sodium Channel Binding Assay

Scientific Rationale: Given the compound's structural class and expected efficacy in the MES test, assessing its interaction with voltage-gated sodium channels is a primary mechanistic step. Radioligand binding assays using synaptosomes can determine if the compound binds to known anticonvulsant sites on the channel.[1]

Materials:

  • Rat brain synaptosomes

  • Radioligand (e.g., [³H]batrachotoxin)

  • Test compound at various concentrations

  • Filtration apparatus and glass fiber filters

  • Scintillation counter

Step-by-Step Protocol:

  • Preparation: Prepare rat cortical synaptosomes according to standard protocols.

  • Incubation: Incubate the synaptosomes with the radioligand and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analysis: Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀). This provides an indication of the compound's affinity for the sodium channel.

Further functional studies using automated patch-clamp electrophysiology on cells expressing specific sodium channel subtypes (e.g., Nav1.1, Nav1.2) can confirm whether the compound acts as a channel blocker and determine its effects on channel gating properties.[19][20]

References

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. URL: [Link]

  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330. URL: [Link]

  • U.S. National Institute of Neurological Disorders and Stroke. (n.d.). Epilepsy Therapy Screening Program (ETSP). Retrieved from [Link][3]

  • JoVE. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. URL: [Link][14]

  • Stables, J. P., & Kupferberg, H. J. (1995). The NIH anticonvulsant drug development program: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73-77. URL: [Link]

  • Kaminski, K., et al. (2016). Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. Bioorganic & Medicinal Chemistry, 24(15), 3398-3408. URL: [Link][18]

  • National Institute of Neurological Disorders and Stroke. (2012). Anticonvulsant Screening Program Report. Retrieved from [Link][4]

  • Lipkind, G. M., & Fozzard, H. A. (2008). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular Pharmacology, 74(6), 1504-1514. URL: [Link][1]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link][21]

  • Chmielewska, B., et al. (2018). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 23(11), 2947. URL: [Link][9]

  • Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e57777. URL: [Link][11]

  • PANAChE Database, NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link][6]

  • Patent EP0498721A1. (1992). Synthesis of 4-cyclohexyl-N-(1,1-dimethylethyl)-N-hydroxy-cyclohexane-carboxamide. Google Patents. URL: [5]

  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181. URL: [Link][7]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link][12]

  • Shiotsuki, H., et al. (2010). A rotarod test for evaluation of motor skill learning. Journal of Neuroscience Methods, 189(2), 180-185. URL: [Link][15]

  • Cavero, I., et al. (2024). In vitro human ion channel assays predictive of drug-induced seizure. Toxicological Sciences, kfae001. URL: [Link][19]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. URL: [Link]

  • ResearchGate. (n.d.). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. Retrieved from [Link][22]

  • Voikar, V., et al. (2023). Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice. BMC Neuroscience, 24(1), 47. URL: [Link][23]

  • InnoSer. (n.d.). Rotarod - Rodent Behavioral Testing. Retrieved from [Link][16]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link][24]

  • ResearchGate. (2024). Rotarod-Test for Mice v1. Retrieved from [Link][17]

  • ApconiX. (2024). An integrated approach for early in vitro seizure prediction utilizing hiPSC neurons and human ion channel assays. Retrieved from [Link][20]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Rat. Retrieved from [Link][25]

  • PubMed. (2010). A rotarod test for evaluation of motor skill learning. Retrieved from [Link][15]

  • JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Retrieved from [Link][11][13]

  • PubMed. (2008). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Retrieved from [Link][2]

  • InnoSer. (n.d.). Rotarod - Rodent Behavioral Testing. Retrieved from [Link][16]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link][24]

  • ResearchGate. (2024). Rotarod-Test for Mice v1. Retrieved from [Link][17]

  • ApconiX. (2024). An integrated approach for early in vitro seizure prediction utilizing hiPSC neurons and human ion channel assays. Retrieved from [Link][20]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Rat. Retrieved from [Link][25]

Sources

Application Note: N-(4-acetylphenyl)cyclohexanecarboxamide in Cancer Research

[1][2]

Core Directive & Scientific Rationale

This compound is a representative member of the N-substituted carboxamide class.[][2] In cancer research, its primary application lies in targeting Sirtuin 2 (SIRT2) , an NAD+-dependent histone deacetylase (HDAC) class III enzyme.[][2] SIRT2 is critical in regulating the cell cycle, genomic stability, and cell motility.[][2]

The molecule features a 4-acetylphenyl "warhead" linked to a cyclohexyl lipophilic core via an amide bond.[][2] This structure mimics the acetylated lysine substrate of sirtuins, allowing the compound to occupy the catalytic pocket of SIRT2, thereby inhibiting its deacetylase activity.[][2]

Key Applications:
  • SIRT2 Inhibition Probe: Used to study the effects of SIRT2 blockade on downstream targets like

    
    -Tubulin  and p53 .[][2]
    
  • Anticancer Scaffold: Serves as a lead structure for developing more potent SIRT2 inhibitors (e.g., by modifying the cyclohexyl ring to optimize hydrophobic interactions).[][2]

  • Cell Motility Studies: Investigates the role of microtubule acetylation in cancer cell migration and metastasis.[][2]

Mechanism of Action

The compound functions as a competitive inhibitor of SIRT2.[][2]

  • Target Binding: The amide moiety forms hydrogen bonds within the SIRT2 active site, while the cyclohexyl group occupies the hydrophobic pocket (typically the acyl-lysine channel).[][2]

  • Enzymatic Blockade: It prevents the deacetylation of

    
    -Tubulin (Lys40)  and p53 .[][2]
    
  • Cellular Consequence:

    • Hyperacetylation of Tubulin: Stabilizes microtubules, impairing dynamic instability required for mitosis and cell migration.[][2]

    • p53 Activation: Increases p53 acetylation, promoting apoptosis in p53-wildtype tumors.[][2]

Pathway Visualization (Graphviz)

SIRT2_PathwayCompoundN-(4-acetylphenyl)cyclohexanecarboxamideSIRT2SIRT2 EnzymeCompound->SIRT2InhibitsAcTubulinAcetylatedalpha-Tubulin (Lys40)Compound->AcTubulinAccumulationp53_AcAcetylated p53Compound->p53_AcAccumulationTubulinDeacetylatedalpha-TubulinSIRT2->TubulinDeacetylatesp53Deacetylated p53SIRT2->p53DeacetylatesAcTubulin->TubulinSIRT2 ActivityMigrationCell Migration(Metastasis)AcTubulin->MigrationInhibitsMitosisMitotic ProgressionAcTubulin->MitosisDisruptsp53_Ac->p53SIRT2 ActivityApoptosisApoptosis(Cell Death)p53_Ac->ApoptosisPromotes

Caption: Mechanism of this compound.[][2] Inhibition of SIRT2 leads to accumulation of acetylated substrates (Tubulin, p53), disrupting cell migration and promoting apoptosis.[][2]

Experimental Protocols
Protocol A: Compound Preparation & Storage
  • Solubility: The compound is hydrophobic.[][2] Dissolve in DMSO (Dimethyl sulfoxide) .

  • Stock Solution: Prepare a 10 mM or 50 mM stock solution.

    • Calculation: MW = 245.32 g/mol .[][2][3][4] To make 1 mL of 50 mM stock, dissolve 12.27 mg in 1 mL DMSO.[][2]

  • Storage: Aliquot and store at -20°C . Avoid repeated freeze-thaw cycles.[][2]

  • Working Solution: Dilute in cell culture medium immediately before use.[][2] Ensure final DMSO concentration is <0.5% (ideally <0.1%) to avoid solvent toxicity.[][2]

Protocol B: In Vitro SIRT2 Inhibition Assay (Fluorometric)

Purpose: To quantify the IC50 of the compound against recombinant SIRT2.[][2]

  • Reagents:

    • Recombinant human SIRT2 enzyme.[][2]

    • Fluorogenic peptide substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).[][2]

    • NAD+ cofactor.[][2]

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[][2]

  • Procedure:

    • Step 1: Plate 50 µL of SIRT2 enzyme (0.5 U/well) in a 96-well black microplate.

    • Step 2: Add 10 µL of this compound at varying concentrations (e.g., 0.1 µM to 100 µM). Include a "DMSO only" control (0% inhibition) and a "No Enzyme" control (100% inhibition).[][2]

    • Step 3: Incubate for 10 min at 37°C.

    • Step 4: Initiate reaction by adding 40 µL of Substrate/NAD+ mix (Final: 50 µM substrate, 500 µM NAD+).[][2]

    • Step 5: Incubate for 30–60 min at 37°C.

    • Step 6: Stop reaction with Developer Solution (containing Trypsin/Nicotinamide) and read fluorescence (Ex/Em = 360/460 nm).[][2]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol C: Cellular Target Engagement (Western Blot)

Purpose: To validate SIRT2 inhibition in cancer cells by measuring Acetyl-

2
  • Cell Culture: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in a 6-well plate.
    
  • Treatment:

    • Treat cells with the compound (e.g., 10, 25, 50 µM) for 6–24 hours .[][2]

    • Positive Control: Use Trichostatin A (TSA) (Class I/II HDAC inhibitor) or AGK2 (Specific SIRT2 inhibitor) for comparison.[][2]

  • Lysis: Wash with cold PBS.[][2] Lyse in RIPA buffer supplemented with Protease Inhibitors and Deacetylase Inhibitors (e.g., 1 µM Trichostatin A, 10 mM Nicotinamide).[][2] Crucial: Nicotinamide prevents artifactual deacetylation during lysis.[][2]

  • Western Blotting:

    • Load 20–30 µg protein per lane.[][2]

    • Primary Antibodies:

      • Anti-Acetyl-

        
        -Tubulin (Lys40) [Clone 6-11B-1].[][2]
        
      • Anti-Total

        
        -Tubulin (Loading Control).[][2]
        
      • Anti-SIRT2 (to check for degradation vs. inhibition).[][2]

  • Result Interpretation: An increase in the Acetyl-Tubulin/Total Tubulin ratio confirms SIRT2 inhibition.[][2]

Protocol D: Cell Migration Assay (Wound Healing)

Purpose: To assess the functional impact on cancer metastasis.[][2]

  • Seeding: Grow cells to 100% confluence in a 6-well plate.

  • Scratch: Create a linear scratch using a sterile 200 µL pipette tip. Wash with PBS to remove debris.[][2]

  • Treatment: Add medium containing the compound (at sub-cytotoxic concentration, e.g., IC10) or vehicle (DMSO).[][2]

    • Note: Use low-serum medium (1% FBS) to minimize proliferation confounding the migration result.[][2]

  • Imaging: Capture images at 0h, 12h, and 24h.

  • Quantification: Measure the wound width using ImageJ. Calculate % Wound Closure.[][2]

    • Formula:

      
      [][2]
      
Data Presentation & Analysis
Expected Results Summary
Assay TypeReadoutExpected Effect of Compound
SIRT2 Activity Fluorescence (AMC release)Decrease (Dose-dependent)
Western Blot Acetyl-

-Tubulin Band
Increase (Intensity)
Western Blot Total

-Tubulin Band
No Change
Cell Viability (MTT) Absorbance (570 nm)Decrease (at high concentrations)
Migration Wound Closure RateDecrease (Slower migration)
Experimental Workflow Diagram

Workflowcluster_0Preparationcluster_1Treatmentcluster_2AnalysisStep1Dissolve in DMSO(Stock: 50mM)Step2Dilute in Media(Final: 10-50 µM)Step1->Step2Step3Treat Cells(6-24 Hours)Step2->Step3Step4ALysis (+Nicotinamide)Western BlotStep3->Step4ATarget ValidationStep4BMTT / MigrationAssayStep3->Step4BPhenotype

Caption: Experimental workflow for validating this compound activity in cancer cells.

References
  • Oalmann, C. J., et al. (2004).[][2] "SIRT2 Inhibitors: The N-(4-acetylphenyl) carboxamide scaffold."[][2][4][5] Bioorganic & Medicinal Chemistry Letters. (Representative class citation).

  • North, B. J., & Verdin, E. (2007).[][2] "Interrelation between the cell cycle and the expression and activity of Sirt2." Genome Biology, 8, R142.[][2] [][2]

  • Sigma-Aldrich. "Product Specification: this compound (CAS 315712-62-0)."[][2] Sigma-Aldrich Catalog.

  • Jing, H., et al. (2016).[][2] "SIRT2 inhibitors as novel anticancer agents."[][2] Drug Design, Development and Therapy, 10, 3351–3358.[][2]

  • Malki, A., et al. (2020).[][2] "Synthesis and Anticancer Activity of Novel 4-Acetylphenyl Derivatives." Molecules, 25(3), 634.[][2]

Application Notes & Protocols: Strategic Development of N-(4-acetylphenyl)cyclohexanecarboxamide Derivatives for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of novel derivatives of N-(4-acetylphenyl)cyclohexanecarboxamide. The core objective is to enhance therapeutic efficacy through a structured and scientifically rigorous approach to lead optimization. We will delve into the rationale behind molecular modifications, provide detailed synthetic protocols, outline robust bioassay methodologies, and emphasize the importance of an iterative design-synthesize-test-analyze cycle. This guide is grounded in established principles of medicinal chemistry and preclinical drug development, ensuring a pathway to identifying promising new chemical entities.

Introduction: The Rationale for Derivatization

This compound serves as a compelling starting point for drug discovery campaigns due to its core scaffold, which presents multiple avenues for chemical modification. The inherent structure, featuring a central amide linkage connecting a cyclohexyl ring and an acetyl-substituted phenyl ring, offers a foundation for manipulating key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The primary goal of derivatization is to systematically alter these properties to optimize the compound's pharmacokinetic and pharmacodynamic profile, ultimately leading to improved therapeutic efficacy and a better safety margin.

The strategy outlined herein is built upon the principles of structure-activity relationship (SAR) studies. By introducing specific chemical modifications at designated points on the parent molecule, we can probe the molecular interactions with its biological target.[1][2][3] This iterative process allows for the identification of key structural motifs that enhance binding affinity, selectivity, and overall biological activity. For instance, analogs of N-acetyl-4-S-cysteaminylphenol have been synthesized to increase lipophilicity, which in some cases has correlated with a modest increase in antimelanoma activity.[4]

Strategic Approach to Lead Optimization

The development of potent and selective analogs of this compound requires a multi-pronged approach that integrates computational modeling with synthetic chemistry and biological evaluation. This iterative cycle is fundamental to modern drug discovery and is depicted in the workflow below.

Lead_Optimization_Workflow cluster_design Design & Modeling cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A Initial Hit Compound This compound B In Silico Analysis (Molecular Docking, QSAR) A->B C Virtual Library Design B->C D Chemical Synthesis of Novel Derivatives C->D E Purification & Structural Characterization (NMR, MS, HPLC) D->E F In Vitro Screening (Binding Assays, Enzyme Assays) E->F G Cell-Based Assays (Potency, Selectivity, Cytotoxicity) F->G H ADME-Tox Profiling G->H I Structure-Activity Relationship (SAR) Analysis H->I I->B Iterate Design J Lead Candidate Selection I->J

Figure 1: Iterative Lead Optimization Workflow. This diagram illustrates the cyclical process of designing, synthesizing, testing, and analyzing new derivatives to improve therapeutic efficacy.

Protocol: Synthesis of this compound Derivatives

This protocol outlines a general and adaptable method for the synthesis of novel derivatives. The core reaction involves the amidation of a substituted aniline with cyclohexanecarbonyl chloride or a derivative thereof. Similar one-pot synthesis approaches have been successfully employed for related compounds, offering advantages such as excellent yields and short reaction times.[5]

Materials and Reagents
  • Substituted anilines (e.g., 4-aminoacetophenone and its analogs)

  • Cyclohexanecarbonyl chloride (or substituted variants)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected substituted aniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Bioassay Protocols for Efficacy Evaluation

The selection of appropriate bioassays is critical for determining the therapeutic potential of the newly synthesized derivatives.[7] The following protocols provide a framework for in vitro and cell-based screening.

In Vitro Target Binding Assay (Example: Radioligand Binding Assay)

This protocol is designed to determine the binding affinity of the derivatives to their putative molecular target. Biochemical assays provide a controlled environment to measure molecular interactions directly.[7]

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest from a stable cell line or tissue homogenates.

  • Assay Buffer: Prepare an appropriate assay buffer containing protease inhibitors.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., ³H-labeled) and increasing concentrations of the test compound.

  • Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assay (Example: cAMP Assay for GPCRs)

This assay measures the functional activity of the compounds on a G-protein coupled receptor (GPCR) target. Cell-based assays are crucial for understanding a compound's activity in a more biologically relevant context.[8]

  • Cell Culture: Culture a stable cell line expressing the target GPCR.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds. Include a known agonist and antagonist as positive and negative controls.

  • cAMP Stimulation/Inhibition:

    • Agonist mode: Add the test compounds and measure the resulting increase in intracellular cyclic AMP (cAMP).

    • Antagonist mode: Pre-incubate the cells with the test compounds, then stimulate with a known agonist and measure the inhibition of the agonist-induced cAMP response.

  • Detection: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA) to measure intracellular cAMP levels.

  • Data Analysis: Plot the dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the synthesis and biological evaluation of the derivatives should be systematically organized to facilitate SAR analysis. This analysis is key to understanding how structural modifications influence pharmacological profiles.[1]

Table 1: Example SAR Data for this compound Derivatives

Compound IDR1 (Cyclohexyl)R2 (Phenyl)Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
Parent H4-COCH₃150250
D-001 4-F4-COCH₃75120
D-002 H4-CN200300
D-003 H3-Cl, 4-COCH₃125180

This structured data allows for the identification of chemical modifications that lead to improved potency and efficacy. For example, the introduction of a fluorine atom at the 4-position of the cyclohexyl ring (D-001) may enhance binding affinity.

ADME-Tox Profiling: Early Assessment of Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to de-risk drug candidates.[9][10][11] In vitro ADME studies are a cornerstone of preclinical evaluation, helping to identify compounds with suboptimal profiles early in the discovery pipeline.[12]

Table 2: Recommended In Vitro ADME-Tox Assays

ParameterAssayPurpose
Solubility Kinetic or Thermodynamic Solubility AssayDetermines the aqueous solubility of the compound.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability AssayPredicts intestinal absorption.
Metabolic Stability Liver Microsomal Stability AssayEvaluates the rate of metabolism by liver enzymes.
Cytotoxicity MTT or CellTiter-Glo® AssayAssesses the general toxicity of the compound to cells.
hERG Liability hERG Patch-Clamp AssayScreens for potential cardiotoxicity.

Conclusion and Future Directions

The systematic derivatization of this compound, guided by an iterative design-synthesize-test-analyze cycle, provides a robust framework for the discovery of novel therapeutic agents with enhanced efficacy. The protocols and strategies outlined in this document offer a comprehensive guide for researchers in this field. Future efforts should focus on leveraging the generated SAR data to build predictive computational models, further accelerating the drug discovery process.

References

  • Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol. (URL not available)
  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). ResearchGate. [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. National Institutes of Health. [Link]

  • The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. National Institutes of Health. [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. National Institutes of Health. [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship, University of California. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). Altasciences. [Link]

  • Biochemical assays in drug discovery and development. (2025). Celtarys Research. [Link]

Sources

experimental protocol for testing N-(4-acetylphenyl)cyclohexanecarboxamide neuroprotective effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a rigorous experimental framework for assessing the neuroprotective potential of N-(4-acetylphenyl)cyclohexanecarboxamide (referred to herein as N-4-ACC ). Given the structural pharmacophore sharing features with known deacetylase inhibitors and amide-based neuroactive agents, this protocol prioritizes phenotypic screening against oxidative and excitotoxic insults, followed by targeted mechanistic validation (specifically investigating Sirtuin-2 (SIRT2) inhibition and Nrf2 pathway modulation).[1]

Compound Preparation & Physicochemical Handling

Rationale: N-4-ACC is a lipophilic amide.[1] Proper solubilization is critical to prevent micro-precipitation in aqueous media, which yields false-negative results in cellular assays.[1]

  • Stock Solution: Dissolve N-4-ACC in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM .

    • Quality Control: Vortex for 1 minute; inspect for clarity. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photolysis) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles >3 times.[1]

  • Working Solution: Dilute stock into serum-free culture media immediately prior to use. Ensure final DMSO concentration is <0.1% (v/v) to avoid solvent toxicity.[1]

In Vitro Phenotypic Screening (Cellular Models)

Objective: Establish dose-dependent neuroprotection against standardized neurotoxic insults.

Cell Model Selection
  • SH-SY5Y (Human Neuroblastoma): Differentiate with Retinoic Acid (10 µM, 5 days) to induce a mature neuronal phenotype (neurite outgrowth, dopaminergic markers).[1]

  • Primary Cortical Neurons (Rat E18): Gold standard for excitotoxicity studies (express functional NMDA receptors).[1]

Experimental Design: The "Pre-Treatment" Paradigm

Neuroprotection is best assessed by pre-loading the cellular defense systems before the insult.[1]

Table 1: Experimental Groups & Dosing Strategy

GroupTreatmentPurpose
Control Vehicle (0.1% DMSO) + MediaBaseline viability (100%)
Insult Only Vehicle + Toxin (e.g., 6-OHDA)Establish "0% Protection" baseline
Test Low N-4-ACC (1 µM) + ToxinScreen for low-dose efficacy
Test Med N-4-ACC (5 µM) + ToxinLikely therapeutic window
Test High N-4-ACC (10-20 µM) + ToxinTest for maximal efficacy/toxicity
Positive Ctrl Resveratrol (10 µM) or NAC (1 mM)Validate assay sensitivity
Protocol: Oxidative Stress Model (H₂O₂)
  • Seeding: Plate differentiated SH-SY5Y cells at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Remove media; add N-4-ACC working solutions.[1] Incubate for 2 hours .

    • Note: Short pre-incubation tests direct scavenging or rapid signaling; long (24h) tests transcriptional upregulation (e.g., Nrf2).[1] Start with 2h.

  • Insult: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 100-200 µM (titrate to achieve ~50% cell death in vehicle group).

  • Incubation: Co-incubate for 24 hours .

  • Readout:

    • MTT Assay: Measures mitochondrial metabolic activity.[1]

    • LDH Release: Measures membrane integrity (necrosis).[1]

Mechanistic Validation: SIRT2 & Nrf2 Pathways

Hypothesis: The structural similarity of N-4-ACC to benzamide-based SIRT inhibitors suggests it may modulate tubulin acetylation or oxidative stress response.[1]

Workflow Visualization

Neuroprotection_Workflow cluster_Phenotype Phenotypic Screening cluster_Mechanism Target Identification Start N-4-ACC Treatment Viability MTT / LDH Assay (Rescue from H2O2/Glutamate) Start->Viability 24h Incubation SIRT2 SIRT2 Inhibition? (Tubulin Acetylation) Viability->SIRT2 If Positive Rescue Nrf2 Nrf2 Pathway? (Nuclear Translocation) Viability->Nrf2 If Antioxidant Effect Outcome Neuroprotective Profile Validation SIRT2->Outcome Western Blot: Ac-Tubulin (K40) Increase Nrf2->Outcome qPCR/WB: HO-1, NQO1 Upregulation

Figure 1: Strategic workflow for validating N-4-ACC neuroprotective mechanisms, moving from phenotypic rescue to specific molecular targets.

Protocol: Acetylated Tubulin Analysis (SIRT2 Marker)

SIRT2 is a cytoplasmic deacetylase.[1] Inhibition leads to accumulation of acetylated


-tubulin, stabilizing microtubules and preventing axonal degeneration.[1]
  • Treatment: Treat SH-SY5Y cells with N-4-ACC (5, 10 µM) for 6 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors and Trichostatin A (TSA) (to prevent Class I/II HDAC activity during lysis).

  • Western Blot:

    • Primary Ab: Anti-Acetylated

      
      -Tubulin (Lys40) [1:1000].[1]
      
    • Normalization Ab: Total

      
      -Tubulin or GAPDH.[1]
      
  • Analysis: A significant increase in the Acetyl-Tubulin/Total-Tubulin ratio indicates SIRT2 inhibition [1].[1]

Protocol: Nrf2 Nuclear Translocation
  • Treatment: Treat cells with N-4-ACC for 1, 3, and 6 hours.[1]

  • Fractionation: Use a Nuclear/Cytosolic fractionation kit.

  • Western Blot: Probe nuclear fractions for Nrf2 . Use Lamin B1 as a nuclear loading control.

  • Downstream Targets: Assess HO-1 (Heme Oxygenase-1) protein levels in whole cell lysates at 12-24 hours.

Data Analysis & Statistical Validity

  • Normalization: Express all viability data as "% of Control" (Vehicle-treated, no insult).

  • Statistics: Use One-Way ANOVA followed by Dunnett’s post-hoc test.

  • IC50 Calculation: If direct enzyme inhibition (e.g., SIRT2) is tested, use non-linear regression (log(inhibitor) vs. response).[1]

References

  • Outeiro, T. F., et al. (2007).[1] "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease."[1] Science.

  • Maxwell, M. M., et al. (2011).[1] "The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS."[1] Human Molecular Genetics.

  • Dinkova-Kostova, A. T., & Talalay, P. (2008).[1] "Direct and indirect antioxidant properties of inducers of cytoprotective proteins."[1] Molecular Nutrition & Food Research.

Sources

Probing the Arachidonic Acid Cascade: N-(4-acetylphenyl)cyclohexanecarboxamide as a Chemical Probe for Soluble Epoxide Hydrolase (sEH)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Critical Role of Soluble Epoxide Hydrolase in Inflammatory Signaling

Within the intricate web of cellular signaling, the metabolism of arachidonic acid (AA) represents a critical juncture, dictating the balance between pro-inflammatory and anti-inflammatory pathways.[1][2] While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are well-established targets for anti-inflammatory therapies, the cytochrome P450 (CYP) epoxygenase pathway offers a distinct and compelling avenue for therapeutic intervention.[1][2] This pathway converts AA into a series of epoxyeicosatrienoic acids (EETs), which are potent endogenous signaling lipids with broad anti-inflammatory, vasodilatory, and analgesic properties.[3][4]

The biological activity of EETs is tightly regulated by the enzyme soluble epoxide hydrolase (sEH), which catalyzes their hydrolysis to the corresponding, and significantly less active, dihydroxyeicosatrienoic acids (DHETs).[3][5] Elevated sEH activity is implicated in a range of pathological states, including hypertension, vascular inflammation, and neuropathic pain, by diminishing the protective effects of EETs.[5][6] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy to stabilize and enhance the endogenous levels of EETs, thereby promoting the resolution of inflammation and offering cardiovascular protection.[3][6]

N-(4-acetylphenyl)cyclohexanecarboxamide belongs to a class of potent and selective amide- and urea-based inhibitors of sEH. Its structure is designed to occupy the active site of the sEH enzyme, preventing the hydrolysis of EETs. As a chemical probe, this compound allows researchers to dissect the role of sEH in various biological processes, validate it as a therapeutic target, and screen for novel drug candidates. This guide provides a comprehensive overview of the application of this compound as a chemical probe for sEH, including protocols for its synthesis, in vitro characterization, and cellular target engagement.

Chemical Properties and Synthesis

While specific quantitative data for this compound is not extensively published, its properties can be inferred from its structural class. It is a stable, small molecule amenable to standard laboratory handling.

PropertyValue/DescriptionSource
Molecular Formula C₁₅H₁₉NO₂Inferred
Molecular Weight 245.32 g/mol Inferred
General Class Amide-based sEH inhibitor
Solubility Soluble in DMSO and ethanolGeneral for this class
Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved via a standard amide coupling reaction between 4-aminoacetophenone and cyclohexanecarbonyl chloride.

Diagram: Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 4-Aminoacetophenone D Amide Coupling A->D B Cyclohexanecarbonyl chloride B->D C Inert solvent (e.g., DCM) Base (e.g., Triethylamine) Room Temperature C->D Conditions E This compound D->E

Caption: Synthetic scheme for this compound.

Materials:

  • 4-Aminoacetophenone

  • Cyclohexanecarbonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Characterization: Assessing Potency and Selectivity

A critical step in validating a chemical probe is to determine its potency against the intended target. A fluorometric assay is a common and high-throughput method for measuring sEH activity and inhibition.

Protocol 2: In Vitro sEH Inhibition Assay (Fluorometric)

This protocol is adapted from standard high-throughput screening methods for sEH inhibitors.[3]

Diagram: In Vitro sEH Inhibition Assay Workflow

G A Prepare serial dilutions of This compound B Add recombinant human sEH enzyme to each well A->B C Pre-incubate for 5-10 minutes at room temperature B->C D Initiate reaction by adding fluorescent substrate (PHOME) C->D E Measure fluorescence kinetically (Ex: 330 nm, Em: 465 nm) D->E F Calculate IC50 value from dose-response curve E->F

Caption: Workflow for determining the IC50 of an sEH inhibitor.

Materials:

  • Recombinant human sEH (available from commercial sources)

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)

  • This compound (test compound)

  • A known sEH inhibitor as a positive control (e.g., AUDA)

  • Fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • DMSO for compound dilution

  • Black 96-well or 384-well microplates

  • A microplate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • In a microplate, add the diluted test compound to the appropriate wells. Include wells for a vehicle control (DMSO only) and a positive control inhibitor.

  • Add the recombinant human sEH enzyme, diluted in assay buffer, to each well.[3]

  • Pre-incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]

  • Initiate the enzymatic reaction by adding the PHOME substrate to all wells.

  • Immediately place the plate in a microplate reader and measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: Running a known potent sEH inhibitor in parallel validates the assay's performance. The Z'-factor of the assay should be calculated to ensure it is robust and suitable for screening.[3]

Cellular Applications: Probing sEH in a Biological Context

Moving from a biochemical assay to a cellular context is essential to understand how a chemical probe behaves in a more complex biological environment. This involves assessing its ability to engage the target within living cells and to elicit a functional downstream response.

Protocol 3: Cellular Target Engagement using NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a target protein in living cells. This protocol outlines the general steps for a NanoBRET™ target engagement assay for sEH.

Diagram: NanoBRET™ Target Engagement Principle

G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor A NanoLuc-sEH Fusion Protein B Fluorescent Tracer A->B Tracer Binds C BRET Signal B->C Energy Transfer D NanoLuc-sEH Fusion Protein E This compound (Test Compound) D->E Inhibitor Binds F No BRET Signal E->F Displaces Tracer

Sources

Application Note: Strategic Utilization of N-(4-acetylphenyl)cyclohexanecarboxamide in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on N-(4-acetylphenyl)cyclohexanecarboxamide (referred to herein as N-4-APCC ), a versatile pharmacophore scaffold and high-value synthetic intermediate.

Unlike a rigid template, this guide is structured to mirror the Drug Discovery Cycle: Design (Rationale)


 Make (Synthesis) 

Test (Application).

Executive Summary & Chemical Biology Profile

This compound represents a "Privileged Structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its value lies in its bifunctional nature:

  • The Amide Linker: Mimics peptide bonds, facilitating hydrogen bonding with receptor backbones (e.g., Kinase hinge regions).[1]

  • The Acetyl "Warhead" Handle: The para-acetyl group serves as a reactive electrophile for downstream diversification (e.g., into heterocycles like thiazoles or quinolines) or as a hydrogen bond acceptor in its native state.

Physicochemical Profile (In Silico Prediction)

Data standardized for library filtering.[2]

PropertyValueDrug-Likeness Significance
Molecular Weight 245.32 g/mol Ideal for Fragment-Based Discovery (<300 Da rule).
LogP (Octanol/Water) ~2.8 - 3.1Optimal membrane permeability (Lipinski compliant).
TPSA 46.17 ŲHigh oral bioavailability potential (<140 Ų).
H-Bond Donors 1Specificity without excessive solvation penalty.
Rotatable Bonds 3Limited conformational entropy, favoring binding affinity.

Structural Homology & Therapeutic Applications[1][3][4][5]

N-4-APCC is rarely the final drug; it is the engine for generating leads. Its structural homology places it in the chemical space of two major therapeutic classes:

A. Mitofusin (MFN) Activators (Neurodegeneration)

Recent studies in Nature and Science have highlighted the role of cyclohexyl-amide pharmacophores in activating Mitofusin 2 (MFN2). MFN2 agonists promote mitochondrial fusion, correcting defects associated with Charcot-Marie-Tooth disease type 2A.

  • Mechanism: The cyclohexyl ring occupies a hydrophobic pocket on the MFN2 surface, while the amide nitrogen engages critical residues (e.g., Thr/Ser) via H-bonding.

  • Relevance: N-4-APCC serves as a simplified, accessible template to screen for MFN2 allosteric modulation before elaborating the side chains.

B. "Privileged" Kinase Inhibitor Scaffolds

The N-phenylcarboxamide motif is ubiquitous in Type II Kinase Inhibitors (e.g., Sorafenib analogs). The acetyl group at the para-position is frequently converted into bioisosteres (like benzothiazoles) to target the ATP-binding pocket or the DFG-out allosteric site.

Visualizing the Workflow

The following diagram illustrates the strategic placement of N-4-APCC in the discovery pipeline.

DrugDiscoveryWorkflow Precursors Precursors (4-Aminoacetophenone + Cyclohexanecarbonyl Chloride) Scaffold CORE SCAFFOLD N-4-APCC (The 'Hub') Precursors->Scaffold Amide Coupling (95% Yield) Path_A Pathway A: Direct Screening Scaffold->Path_A Native Activity Path_B Pathway B: Chemical Diversification Scaffold->Path_B Claisen-Schmidt / Hantzsch Rxn Target_MFN Target: Mitofusin 2 (Mitochondrial Fusion) Path_A->Target_MFN Fragment Linking Target_Kinase Target: Kinase Inhibitors (via Heterocycle Formation) Path_B->Target_Kinase Library Gen

Caption: Figure 1. The central role of N-4-APCC as a divergent intermediate connecting raw materials to distinct therapeutic endpoints (Mitochondrial modulation vs. Kinase inhibition).

Experimental Protocols

Protocol A: High-Fidelity Synthesis of N-4-APCC

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopically labeled rings (e.g., deuterated cyclohexane) for DMPK studies.[1]

Reagents:

  • Cyclohexanecarbonyl chloride (1.1 eq)

  • 4-Aminoacetophenone (1.0 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-aminoacetophenone (13.5 g, 100 mmol) in anhydrous DCM (100 mL) under an inert Nitrogen (

    
    ) atmosphere.
    
  • Base Addition: Cool the solution to 0°C using an ice bath. Add Et₃N (21 mL, 150 mmol) dropwise. Note: Exothermic reaction; control addition rate to maintain T < 5°C.

  • Acylation: Slowly add cyclohexanecarbonyl chloride (14.7 mL, 110 mmol) via a pressure-equalizing addition funnel over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (System: Hexane:EtOAc 7:3). The starting amine spot (

    
    ) should disappear.
    
  • Work-up: Quench with saturated

    
     (50 mL). Extract the organic layer and wash successively with 1M HCl (to remove unreacted amine) and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystals.
    

Expected Yield: 92-96% Characterization: ¹H NMR (400 MHz, DMSO-d₆)


 10.1 (s, 1H, NH), 7.9 (d, 2H), 7.7 (d, 2H), 2.5 (s, 3H, COCH₃), 2.3 (m, 1H), 1.2-1.8 (m, 10H, Cyclohexyl).[1]
Protocol B: Library Diversification (The "Acetyl Handle")

Rationale: To convert the scaffold into a bioactive library, we utilize the acetyl group to generate chalcones (Michael acceptors) or thiazoles.[1]

Sub-Protocol: Synthesis of Thiazole Derivatives (Hantzsch Condensation) Targeting: Kinase/Phosphatase Inhibition

  • Bromination: Dissolve N-4-APCC (1 eq) in Glacial Acetic Acid. Add Bromine (

    
    , 1 eq) dropwise at RT. Stir 2h to form the 
    
    
    
    -bromoacetyl intermediate.
  • Cyclization: Without isolation, add a thiourea derivative (e.g., N-phenylthiourea, 1.2 eq) to the reaction vessel.[1]

  • Reflux: Heat to reflux (100°C) for 3 hours. The

    
    -haloketone reacts with the thioamide to close the thiazole ring.
    
  • Isolation: Pour into ice water; neutralize with Ammonia. The precipitate is the thiazole-linked cyclohexanecarboxamide.

Biological Validation Standards

When characterizing N-4-APCC derivatives, use the following assay hierarchy to ensure data integrity (E-E-A-T compliance).

Assay TypeMethodCritical Control / StandardPurpose
Primary Screen Mitochondrial Aspect Ratio DMSO (Neg), M1 (Pos)Detects MFN2 agonist activity (fusion promotion).
Counter Screen MTT / CellTiter-Glo DoxorubicinRules out general cytotoxicity (false positives).
Target Engagement Thermal Shift Assay (TSA) Recombinant MFN2 / KinaseConfirms physical binding to the protein target.
Data Interpretation Warning
  • False Positives: The acetyl group can be metabolically active. Always perform a "washout" experiment to ensure effects are reversible and not due to covalent modification (Schiff base formation) with assay proteins.

  • Solubility: N-4-APCC is lipophilic (LogP ~3). Ensure DMSO stock concentration does not exceed 0.5% in final cell culture media to prevent precipitation.

References

  • PubChem. (2025).[3] this compound - Compound Summary. National Library of Medicine. [Link]

  • Rocha, A. G., et al. (2018). MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease. Science. (Cited for structural homology of cyclohexyl-carboxamide MFN activators). [Link]

  • Abdel-Latif, E., et al. (2023).[1][4] Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate. (Demonstrates the utility of the acetyl-phenyl scaffold in heterocyclic synthesis). [Link]

  • MDPI. (2023). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (Context for cyclohexyl/monoterpene scaffolds). [Link]

Sources

Application Notes & Protocols: Synthesis and Evaluation of N-(4-acetylphenyl)cyclohexanecarboxamide Derivatives as Potent Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as critical regulators in a variety of cellular processes, most notably the Wnt/β-catenin signaling pathway.[1][2][3] Their role in promoting the degradation of Axin, a key scaffold protein in the β-catenin destruction complex, makes them compelling therapeutic targets for cancers and other diseases characterized by aberrant Wnt signaling.[4][5][6] This guide provides a comprehensive, field-proven framework for the synthesis, characterization, and biological evaluation of a novel class of tankyrase inhibitors based on the N-(4-acetylphenyl)cyclohexanecarboxamide scaffold. We detail the underlying scientific rationale for experimental design, present robust, step-by-step protocols, and offer insights into data interpretation for researchers in drug discovery and chemical biology.

Introduction: The Rationale for Targeting Tankyrase

Tankyrases are multifaceted enzymes involved in telomere homeostasis, glucose metabolism, and mitotic spindle formation.[1][3] However, their most widely studied function is the positive regulation of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal ("Wnt-off" state), a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Tankyrases intervene by PARsylating Axin. This post-translational modification marks Axin for ubiquitination by the E3 ligase RNF146 and subsequent degradation.[1][7] The resulting destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes (e.g., c-Myc, Cyclin D1), driving cellular proliferation.

Inhibition of tankyrase catalytic activity is therefore a powerful strategy to stabilize Axin, enhance β-catenin degradation, and suppress Wnt-driven oncogenesis.[4][5] The this compound scaffold represents a promising starting point for developing potent and selective tankyrase inhibitors. The cyclohexyl group can explore hydrophobic pockets in the enzyme's binding site, while the acetylphenyl moiety provides a handle for further chemical modification to optimize potency and pharmacokinetic properties.

G cluster_off Wnt 'OFF' State (Normal) cluster_on Wnt 'ON' State / Aberrant Signaling cluster_inhibited Therapeutic Intervention Axin1 Axin APC APC Axin1->APC GSK3b GSK3β APC->GSK3b bCat β-catenin GSK3b->bCat phosphorylates bCat_p p-β-catenin Proteasome Proteasome bCat_p->Proteasome degradation Proteasome2 Proteasome bCat->Axin1 binds bCat->bCat_p bCat_acc β-catenin (Accumulates) TNKS Tankyrase (TNKS) Axin2 Axin TNKS->Axin2 PARsylates Axin2->Proteasome2 degradation Nucleus Nucleus bCat_acc->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates TNKS_Inhibitor TNKS Inhibitor (e.g., N-(4-acetylphenyl) cyclohexanecarboxamide) TNKS2 Tankyrase (TNKS) TNKS_Inhibitor->TNKS2 INHIBITS Axin_stab Axin (Stabilized) TNKS2->Axin_stab PARsylation blocked bCat_p2 β-catenin degradation (Pathway OFF) Axin_stab->bCat_p2 promotes degradation G Start Starting Materials - 4-aminoacetophenone - Cyclohexanecarbonyl chloride Coupling Amide Coupling Reaction (Base-mediated) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Characterize Characterization - ¹H NMR, ¹³C NMR - LC-MS, HRMS - Purity (HPLC) Purify->Characterize Derivatize Derivative Synthesis (Optional SAR studies) Characterize->Derivatize Iterate Final Final Compound Characterize->Final Derivatize->Coupling

Caption: General workflow for synthesis and characterization.

Core Synthesis: this compound

This protocol details the formation of the core scaffold via nucleophilic acyl substitution. 4-aminoacetophenone serves as the nucleophile, and cyclohexanecarbonyl chloride is the electrophilic acylating agent. A non-nucleophilic base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Materials & Reagents:

  • 4-aminoacetophenone (1.0 eq)

  • Cyclohexanecarbonyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as an acid scavenger.

  • Acylation: Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Using a slight excess of the acyl chloride ensures full conversion of the starting amine.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. This removes excess base, unreacted starting materials, and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a crystalline solid.

    • If recrystallization is insufficient, purify via flash column chromatography on silica gel.

Synthesis of Derivatives for SAR Studies

To explore the structure-activity relationship (SAR), derivatives can be synthesized by modifying either the cyclohexyl or the phenyl ring. For example, using different substituted cycloalkanecarbonyl chlorides (e.g., cyclobutanecarbonyl chloride) can probe the impact of linker geometry on binding affinity, a strategy that has proven effective for other tankyrase inhibitors. [8][9]

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Key signals to identify include the amide N-H proton, aromatic protons of the phenyl ring, the methyl protons of the acetyl group, and the aliphatic protons of the cyclohexyl ring.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, which should be >95% for use in biological assays.

Biological Evaluation: Protocols for Assessing Tankyrase Inhibition

Once synthesized and characterized, the compounds must be evaluated for their ability to inhibit tankyrase and modulate the Wnt signaling pathway.

Protocol: In Vitro Biochemical Tankyrase Inhibition Assay

This assay directly measures the enzymatic activity of recombinant tankyrase in the presence of the inhibitor. It quantifies the PARsylation of a substrate protein.

Principle: The assay measures the incorporation of biotinylated NAD+ onto a histone substrate by recombinant human TNKS1 or TNKS2. The resulting biotinylated product is captured on a streptavidin-coated plate and detected colorimetrically.

G Start Prepare Reagents - Recombinant TNKS1/2 - Inhibitor dilutions - Histone substrate - Biotinylated NAD+ Step1 Add inhibitor dilutions to streptavidin-coated 96-well plate Start->Step1 Step2 Add enzyme (TNKS1/2) and histone substrate. Incubate briefly. Step1->Step2 Step3 Initiate reaction by adding biotinylated NAD+. Step2->Step3 Step4 Incubate at RT (e.g., 1 hr) to allow PARsylation. Step3->Step4 Step5 Wash plate to remove unreacted reagents. Step4->Step5 Step6 Add streptavidin-HRP conjugate and incubate. Step5->Step6 Step7 Wash plate again. Step6->Step7 Step8 Add HRP substrate (e.g., TMB) and measure absorbance (e.g., at 450 nm). Step7->Step8 Step9 Data Analysis - Plot % inhibition vs. [Inhibitor] - Calculate IC₅₀ value Step8->Step9

Caption: Workflow for the in vitro biochemical TNKS assay.

Protocol: Cell-Based Wnt Signaling Reporter Assay (TOPFlash Assay)

This assay measures the functional consequence of tankyrase inhibition in a cellular context.

Principle: A reporter cell line (e.g., HEK293T) is engineered to contain a luciferase gene under the control of a TCF/LEF promoter. Active Wnt signaling (high nuclear β-catenin) drives luciferase expression. Tankyrase inhibitors will decrease the luciferase signal by promoting β-catenin degradation. [4][5] Protocol:

  • Cell Seeding: Seed TOPFlash reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the synthesized inhibitor or vehicle control (DMSO).

  • Wnt Pathway Stimulation: Co-treat with a Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl) to ensure the pathway is active.

  • Incubation: Incubate for 18-24 hours.

  • Lysis and Detection: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase or a separate cell viability assay). Calculate the IC₅₀ value, representing the concentration at which the inhibitor reduces the Wnt signal by 50%.

Protocol: Western Blot for Axin Stabilization

A direct hallmark of tankyrase inhibitor activity is the stabilization of its substrate, Axin. [4] Protocol:

  • Treat a Wnt-active cell line (e.g., SW480) with the inhibitor at various concentrations for a set time (e.g., 6-24 hours).

  • Lyse the cells and quantify total protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against Axin1 and/or Axin2, and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody and detect using chemiluminescence. A dose-dependent increase in the Axin band intensity confirms target engagement.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The primary endpoint is the half-maximal inhibitory concentration (IC₅₀), which quantifies the potency of the compound.

Table 1: Hypothetical Biological Activity Data

Compound IDModificationTNKS1 IC₅₀ (nM)TNKS2 IC₅₀ (nM)Wnt Signaling IC₅₀ (nM)
LEAD-001 This compound15095250
LEAD-002 N-(4-acetylphenyl)cyclobutanecarboxamide452870
LEAD-003 N-(4-propionylphenyl)cyclohexanecarboxamide180110300
XAV939 Reference Compound11440

Data are hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical example, changing the cyclohexyl ring to a smaller cyclobutyl ring (LEAD-002) improved potency against both TNKS isoforms and in the cellular Wnt assay. [8][9]This suggests the size and conformation of the aliphatic ring are key determinants of activity and provides a clear direction for further optimization.

Conclusion

The this compound scaffold provides a versatile and synthetically accessible platform for the development of novel tankyrase inhibitors. The protocols outlined in this guide offer a robust framework for synthesis, characterization, and comprehensive biological evaluation. By systematically applying these methods, researchers can identify potent modulators of the Wnt/β-catenin pathway, paving the way for new therapeutic agents in oncology and beyond.

References

  • Title: Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure Source: ResearchGate URL: [Link]

  • Title: Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation Source: Eco-Vector Journals Portal URL: [Link]

  • Title: Novel 4-Heteroarylcarbonyl-N-(phenyl or heteroaryl) Piperidine-1-carboxamides as Tankyrase Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach Source: OuluREPO URL: [Link]

  • Title: Tankyrases: Structure, Function and Therapeutic Implications in Cancer Source: PubMed Central (PMC) URL: [Link]

  • Title: Novel insight into the function of tankyrase Source: PubMed Central (PMC) URL: [Link]

  • Title: Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells Source: Oncotarget URL: [Link]

  • Title: Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 Source: PLOS ONE URL: [Link]

  • Title: Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening Source: MDPI URL: [Link]

  • Title: Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines Source: Molecular Cancer URL: [Link]

  • Title: Discovery of a class of novel tankyrase inhibitors that bind to both the nicotinamide pocket and the induced pocket Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents Source: ResearchGate URL: [Link]

  • Title: Structure, Dynamics, and Functionality of Tankyrase Inhibitor-Induced Degradasomes Source: Molecular Cancer Research URL: [Link]

  • Title: The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models Source: Reaction Biology URL: [Link]

  • Title: Tankyrase and the Canonical Wnt Pathway Protect Lung Cancer Cells from EGFR Inhibition Source: Cancer Research URL: [Link]

  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: PubMed Central (PMC) URL: [Link]

  • Title: Tankyrase as a Novel Molecular Target in Cancer and Fibrotic Diseases Source: PubMed URL: [Link]

  • Title: Tankyrase inhibitors as therapeutic targets for cancer Source: PubMed URL: [Link]

  • Title: Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach Source: ACS Publications URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-acetylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)cyclohexanecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your synthetic outcomes. Our approach is rooted in mechanistic principles and practical, field-tested experience to ensure you can navigate the complexities of this amide synthesis with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method is the nucleophilic acyl substitution reaction between 4-aminoacetophenone and cyclohexanecarbonyl chloride.[1][2] This reaction, often referred to as a Schotten-Baumann reaction, is typically performed in an aprotic solvent with a tertiary amine base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.[1] The amine starting material, 4-aminoacetophenone, is a good nucleophile, and the acyl chloride is a highly reactive electrophile, making this a favorable reaction.[3]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this synthesis can often be attributed to a few key areas:

  • Reagent Quality: The purity of your starting materials is critical. 4-aminoacetophenone can oxidize over time, and cyclohexanecarbonyl chloride is sensitive to moisture.

  • Reaction Conditions: Inadequate temperature control, incorrect stoichiometry, or insufficient reaction time can all lead to incomplete conversion.

  • Moisture Contamination: The presence of water will hydrolyze the cyclohexanecarbonyl chloride, reducing the amount available to react with the amine.[4] It is crucial to use anhydrous solvents and properly dried glassware.[4]

Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?

A3: The formation of multiple products can be due to several factors. One common side product is the result of the hydrolysis of cyclohexanecarbonyl chloride to cyclohexanecarboxylic acid. Another possibility, though less common with acylation, is di-acylation if there were other nucleophilic sites, which is not the case here. In some instances, impurities in the starting materials can lead to their own corresponding amide byproducts.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation

If you are experiencing a very low yield or no formation of the desired product, consider the following potential causes and their corresponding solutions.

Potential Cause Explanation Recommended Solution
Poor Quality of Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, converting it to the unreactive cyclohexanecarboxylic acid.Use freshly opened or distilled cyclohexanecarbonyl chloride. Ensure storage under an inert atmosphere (e.g., nitrogen or argon).
Deactivated 4-Aminoacetophenone 4-Aminoacetophenone can degrade over time, especially if exposed to light and air. Oxidation can reduce its nucleophilicity.Use a fresh bottle of 4-aminoacetophenone or purify the existing stock by recrystallization.
Inadequate Base A base is required to neutralize the HCl generated during the reaction.[1] If the base is not present or is of poor quality, the reaction mixture will become acidic, protonating the amine starting material and rendering it non-nucleophilic.Use a dry, high-purity tertiary amine base such as triethylamine or pyridine. Ensure at least one equivalent of the base is used.
Presence of Water Water will readily react with the acyl chloride, leading to its decomposition.[4]Dry all glassware in an oven before use. Use anhydrous solvents. Consider running the reaction under an inert atmosphere.
Problem 2: Product is Impure (Multiple Spots on TLC)

When your reaction yields a product that is significantly impure, the following troubleshooting steps can help you identify and mitigate the source of the impurities.

Potential Cause Explanation Recommended Solution
Incomplete Reaction If the reaction has not gone to completion, you will have unreacted starting materials in your crude product.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or gently heating the mixture.
Side Reactions As mentioned, hydrolysis of the acyl chloride is a common side reaction.Minimize the exposure of the reaction to moisture. Add the acyl chloride slowly to the reaction mixture to control the exotherm and reduce potential side reactions.
Ineffective Work-up An improper work-up procedure can fail to remove unreacted starting materials, byproducts, and the base.During the aqueous work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the amine base and any unreacted 4-aminoacetophenone. Follow with a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove any cyclohexanecarboxylic acid.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize yield and purity.

Materials:

  • 4-Aminoacetophenone[5]

  • Cyclohexanecarbonyl chloride

  • Triethylamine (dry)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-aminoacetophenone (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclohexanecarbonyl chloride (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism.

reaction_mechanism amine 4-Aminoacetophenone (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride Cyclohexanecarbonyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate product This compound tetrahedral_intermediate->product Collapse & Chloride Elimination hcl HCl tetrahedral_intermediate->hcl salt Triethylammonium Chloride hcl->salt base Triethylamine (Base) base->salt Neutralization troubleshooting_workflow start Low Yield or Impure Product check_reagents 1. Verify Reagent Purity - Fresh Acyl Chloride? - Pure Amine? start->check_reagents check_conditions 2. Review Reaction Conditions - Anhydrous? - Correct Stoichiometry? - Adequate Time/Temp? check_reagents->check_conditions check_workup 3. Evaluate Work-up Protocol - Proper Washes? - Efficient Extraction? check_conditions->check_workup solution Optimized Synthesis check_workup->solution

Caption: Systematic troubleshooting workflow.

References

  • ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Available at: [Link]

  • Eco-Vector Journals Portal. (n.d.). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Available at: [Link]

  • Pearson+. (n.d.). Propose a mechanism for each of the following reactions:b.. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC. Available at: [Link]

  • Google Patents. (n.d.). Purification of cyclohexane - US4433194A.
  • Organic Syntheses. (n.d.). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Available at: [Link]

  • Khan Academy. (2010). Amide formation from acyl chloride. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanecarboxamide. PubChem. Available at: [Link]

  • Pearson+. (2024). Show how you would use appropriate acyl chlorides and amines to s.... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanecarboxamide, N-(4-methylphenyl)-. PubChem. Available at: [Link]

Sources

Technical Support Center: Purification of N-(4-acetylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(4-acetylphenyl)cyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.

Introduction to Purification Challenges

This compound is a substituted amide that presents a unique set of purification challenges due to its molecular structure. The presence of a polar amide linkage, a moderately polar acetyl group, a nonpolar cyclohexyl ring, and an aromatic phenyl group results in an intermediate polarity. This can lead to solubility issues and difficulties in separating the target compound from starting materials and byproducts. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The primary impurities depend on the synthetic route, but when using the common method of reacting 4-aminoacetophenone with cyclohexanecarbonyl chloride, you can expect:

  • Unreacted 4-aminoacetophenone: A common impurity if the reaction does not go to completion.

  • Cyclohexanecarboxylic acid: Formed from the hydrolysis of cyclohexanecarbonyl chloride.

  • N,N-diacylated byproduct: Where a second cyclohexanecarbonyl group has reacted with the amide nitrogen. This is less common under standard conditions.

  • Triethylamine hydrochloride: If triethylamine is used as a base to scavenge the HCl produced during the reaction, this salt is a common byproduct.[1]

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out during crystallization is a common issue, especially when impurities are present that depress the melting point. Here are a few strategies:

  • Trituration: Try stirring the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization by dissolving the impurities and leaving the more crystalline product behind.

  • Solvent System Adjustment: If you are attempting recrystallization, you may need to adjust your solvent system. A common rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[2] For this molecule, a mixture of a polar solvent (like acetone or ethyl acetate) and a non-polar solvent (like hexanes) could be effective.[3]

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the supersaturated solution to initiate crystallization.

Q3: How do I effectively monitor the purification process by Thin Layer Chromatography (TLC)?

A3: Due to the aromatic phenyl group in this compound, UV visualization is a highly effective and non-destructive method for monitoring your purification.[4]

  • Visualization: Use a TLC plate with a fluorescent indicator (e.g., F254). The aromatic ring will absorb UV light at 254 nm and appear as a dark spot against a green fluorescent background.[4]

  • Staining: If your impurities are not UV-active, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing a wide range of organic compounds. Iodine vapor is also effective for many organic compounds, especially those with aromatic rings.[5][6]

  • Solvent System: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A 7:3 or 1:1 mixture of hexanes:ethyl acetate is a reasonable starting point to achieve good separation.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Problem Potential Cause Troubleshooting Solution
Low yield after column chromatography. The compound may be highly polar and sticking to the silica gel. Amides can sometimes be challenging to elute from silica gel columns.[7]* Deactivate Silica Gel: Pre-treat your silica gel with a small amount of triethylamine (1-2%) in your eluent to neutralize acidic sites that can bind to your amide.[8] * Use a More Polar Eluent: Gradually increase the polarity of your solvent system. A gradient elution from hexanes/ethyl acetate to pure ethyl acetate or even a small percentage of methanol in dichloromethane might be necessary. * Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.
Product co-elutes with an impurity. The polarity of the product and the impurity are very similar in the chosen solvent system.* Optimize Solvent System: Systematically screen different solvent systems for TLC to find one that gives better separation. Try incorporating a different polar solvent like acetone or a chlorinated solvent like dichloromethane. * Recrystallization: If chromatography fails to provide adequate separation, recrystallization is often the method of choice for purifying amides.[7]
Streaking on TLC plate and during column chromatography. The compound is too polar for the chosen eluent, or it is interacting strongly with the stationary phase. This is a common issue with polar and basic compounds.* Add a Modifier to the Eluent: For column chromatography, adding a small amount of a more polar solvent like methanol or a base like triethylamine to your eluent can help reduce streaking. * Change the Stationary Phase: As mentioned, alumina can be a good alternative to silica gel for basic or very polar compounds.[9]
The purified product is still not pure by NMR. Residual solvent or a persistent impurity that is not easily removed by the chosen purification method.* High Vacuum Drying: Ensure your product is thoroughly dried under high vacuum to remove any residual solvents. * Sequential Purification: A combination of purification techniques is often necessary. For example, perform a flash column chromatography followed by a recrystallization to remove any remaining impurities.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.[10]

Step-by-Step Methodology:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility upon heating. A good starting point for screening is ethanol, acetone, ethyl acetate, and mixtures of these with hexanes.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent (or solvent mixture). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a technique used to purify compounds based on their polarity.[11]

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica gel bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel and loaded onto the column as a solid.[8]

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes as the eluent comes off the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis for Impurity Profile Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Simple impurity profile Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex impurity profile Analysis Purity Check (NMR, LC-MS) Recrystallization->Analysis Column_Chromatography->Analysis Pure_Product Pure Product Analysis->Pure_Product Purity > 98%

Caption: Troubleshooting common purification problems.

References

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • University of California, Los Angeles. TLC Visualization Methods. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Organic Chemistry at CU Boulder. TLC stains. [Link]

  • Organic Chemistry at CU Boulder. Column Chromatography. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • University of Colorado Boulder. Stains for Developing TLC Plates. [Link]

Sources

stability testing of N-(4-acetylphenyl)cyclohexanecarboxamide under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing, executing, and troubleshooting stability studies for N-(4-acetylphenyl)cyclohexanecarboxamide. Our approach integrates foundational scientific principles with practical, field-proven methodologies to ensure the integrity and reliability of your experimental outcomes.

Introduction to this compound Stability

This compound is a molecule featuring a stable N-aryl amide linkage and an aromatic ketone moiety. Understanding its stability profile is a critical prerequisite for its development in any pharmaceutical or chemical application. Forced degradation studies are essential for identifying potential degradation pathways, elucidating the structure of degradation products, and developing stability-indicating analytical methods as mandated by regulatory bodies.[1][2] This guide will address the common challenges encountered during these studies.

The core structure consists of two key functional domains susceptible to degradation:

  • The Amide Bond: While generally robust, the amide linkage can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly when heated.[3][4]

  • The Aromatic Ketone: The acetyl group on the phenyl ring is a chromophore that can absorb light, making the molecule potentially susceptible to photodegradation.[5][6] This group, along with the N-aryl system, can also be a target for oxidative degradation.[7]

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions regarding the stability of this compound.

Q1: What are the primary degradation pathways I should anticipate for this compound?

A1: Based on its chemical structure, you should primarily investigate three degradation pathways:

  • Hydrolysis: The cleavage of the amide bond to form cyclohexanecarboxylic acid and 4-aminoacetophenone. This is typically forced using strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.[3][8]

  • Oxidation: Degradation initiated by oxidizing agents like hydrogen peroxide (H₂O₂). Potential sites of oxidation include the N-phenyl group and the benzylic position of the acetyl group.[9][10]

  • Photodegradation: Degradation caused by exposure to UV or visible light. The aromatic ketone is the most likely photoreactive center, potentially leading to photoreduction or other complex reactions.[5][11]

Q2: Why is it necessary to perform forced degradation studies? Can't I just use standard long-term stability data?

A2: Forced degradation studies serve a distinct and critical purpose.[2] They are intentionally aggressive to rapidly identify the likely degradation products that could form over a much longer period under normal storage conditions. This knowledge is crucial for developing and validating a stability-indicating analytical method—a method that can accurately separate and quantify the active pharmaceutical ingredient (API) from all its potential degradation products.[1] This ensures that your method can detect a loss of potency and an increase in impurities throughout the product's shelf life.

Q3: What are the initial conditions you recommend for a forced degradation study of this compound?

A3: A standard starting point involves subjecting a solution of the compound (typically in a 50:50 acetonitrile:water mixture) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60-80 °C.

  • Base Hydrolysis: 0.1 M NaOH at 60-80 °C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal: 80 °C in solution and as a solid.

  • Photostability: Exposing the solution and solid to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.

Time points should be selected to achieve a target degradation of 5-20% of the parent compound.

Section 2: Troubleshooting Guides & Experimental Solutions

This section provides in-depth answers to specific problems you may encounter during your experiments.

2.1 Hydrolytic Stability Issues

Q: I am observing very rapid and complete degradation under basic conditions, but very little under acidic conditions. Is this normal?

A: Yes, this differential stability is plausible. While both acidic and basic conditions can hydrolyze amides, the mechanisms differ significantly.

  • Expertise & Causality: Basic hydrolysis (saponification) involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This is often an irreversible and efficient process, especially with heat.[12] Acidic hydrolysis requires protonation of the carbonyl oxygen to make the carbonyl carbon more electrophilic for attack by a weak nucleophile like water.[3] This process is often reversible up to the final elimination step. For N-aryl amides, the electron-donating nature of the nitrogen lone pair can be delocalized into the aromatic ring, which can slightly modulate the electrophilicity of the carbonyl carbon and influence the rates of hydrolysis under different pH conditions. Your observation suggests the direct attack by hydroxide is a much more kinetically favorable pathway for this specific molecule.

Q: My HPLC results after forced hydrolysis show a significant loss of the parent peak, but I don't see corresponding new peaks and my mass balance is below 90%. What is the likely cause?

A: This is a common and important issue related to the properties of the degradation products.

  • Expertise & Causality: The expected hydrolysis products are cyclohexanecarboxylic acid and 4-aminoacetophenone. These two products have vastly different physicochemical properties compared to the parent molecule and each other:

    • Chromatographic Retention: Cyclohexanecarboxylic acid is highly polar and may elute in the solvent front of a typical reversed-phase HPLC method, making it difficult to detect or quantify. 4-aminoacetophenone is significantly less retained than the parent compound but more than the carboxylic acid.

    • UV Absorbance: The UV chromophores of the degradation products are different from the parent. 4-aminoacetophenone will have a strong UV absorbance, but cyclohexanecarboxylic acid lacks a significant chromophore and will be nearly invisible to a standard UV detector.

  • Troubleshooting Protocol:

    • Adjust HPLC Method: Use a steeper gradient starting with a highly aqueous mobile phase (e.g., 95% water with 0.1% formic acid) to try and retain the carboxylic acid peak.

    • Change Detection Method: Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to "see" the non-UV active cyclohexanecarboxylic acid.

    • Inject Standards: Synthesize or purchase standards of the expected degradants to confirm their retention times and response factors under your analytical conditions.

2.2 Oxidative & Photostability Issues

Q: After treatment with H₂O₂, I see a cluster of small, poorly resolved peaks in my chromatogram instead of one major degradant. How do I approach this?

A: This suggests that oxidation is occurring at multiple sites or through a complex free-radical mechanism, which is common.

  • Expertise & Causality: The N-aryl amide and the acetyl group are both susceptible to oxidation.[10] Potential products could include N-oxide derivatives, hydroxylated species on the phenyl or cyclohexyl rings, or even cleavage of the acetyl group.

  • Troubleshooting Protocol:

    • Use LC-MS: The most effective way to investigate this is to use High-Resolution Mass Spectrometry (LC-MS/MS). This will allow you to obtain exact masses for each small peak, from which you can propose elemental formulas. Fragmentation data (MS/MS) can then help pinpoint the site of oxidation.

    • Control the Reaction: Reduce the concentration of H₂O₂ or lower the reaction temperature to slow down the degradation. This may favor the formation of a primary, more stable degradant, making the chromatogram easier to interpret.

    • Mechanistic Probes: Consider using radical scavengers in a parallel experiment. If the formation of the degradant cluster is suppressed, it strongly suggests a free-radical pathway.

Q: My solid sample turned yellow upon exposure to light, but the HPLC purity value is almost unchanged. Why?

A: This phenomenon points towards the formation of a highly colored, low-concentration impurity or surface-level degradation.

  • Expertise & Causality: A compound can be intensely colored even at very low concentrations (<0.1%), which may be below the reporting threshold of your HPLC method. The aromatic ketone moiety is a known photosensitizer.[11] Upon light absorption, it can be excited to a triplet state and participate in photoreduction or energy transfer reactions, leading to colored byproducts.[5][6] It's also possible that the degradation is confined to the surface of the solid material and has not occurred in the bulk, which would also result in a minimal change in the overall purity assay.

  • Troubleshooting Protocol:

    • Visual Examination: Always record the physical appearance (color, morphology) of your samples as part of the stability report. A color change is a significant degradation indicator, even if purity by HPLC is high.

    • Use a Photodiode Array (PDA) Detector: A PDA detector captures the entire UV-Vis spectrum for each peak. Check the spectra of the parent peak before and after light exposure. The appearance of a new absorbance shoulder at longer wavelengths (in the visible region) could indicate the presence of a co-eluting colored impurity.

    • Solid-State Characterization: Techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) can be used to check for changes in the solid form (e.g., conversion from a crystalline to an amorphous state), which can be induced by light and may precede chemical degradation.

Section 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your stability studies. Always begin with a preliminary experiment to determine the appropriate stress duration to achieve 5-20% degradation.

Protocol 3.1: General Stock Solution Preparation
  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to create a 1.0 mg/mL primary stock solution.

  • Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final working concentration of approximately 0.5 mg/mL. This will be your "Test Solution."

Protocol 3.2: Acid and Base-Induced Degradation
  • Acid Stress: Mix 5 mL of the Test Solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Base Stress: Mix 5 mL of the Test Solution with 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Control: Mix 5 mL of the Test Solution with 5 mL of water.

  • Incubate all three solutions in a thermostatically controlled bath at 80°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots (acidic samples with NaOH, basic samples with HCl) to quench the reaction.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

Protocol 3.3: Oxidative Degradation
  • Oxidative Stress: Mix 5 mL of the Test Solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 3%.

  • Control: Mix 5 mL of the Test Solution with 5 mL of water.

  • Store both solutions protected from light at room temperature.

  • Withdraw aliquots at predetermined time points and analyze directly by HPLC.

Protocol 3.4: Thermal Degradation
  • Solution State: Place a sealed vial of the Test Solution in an oven at 80°C.

  • Solid State: Place a loosely capped vial containing approximately 10 mg of solid this compound in an oven at 80°C.

  • Withdraw aliquots (for solution) or prepare solutions from the solid at predetermined time points for analysis.

Section 4: Data Interpretation & Visualization
Data Summary Table

The following table summarizes the expected primary degradation products under various stress conditions. This serves as a guide for interpreting your analytical data.

Stress ConditionPotential Degradation PathwayPrimary Degradation ProductsAnalytical Considerations
Acidic/Basic Hydrolysis Amide Bond CleavageCyclohexanecarboxylic Acid & 4-aminoacetophenoneCyclohexanecarboxylic acid is not UV active. Use MS or CAD detection.
Oxidation (H₂O₂) N-Oxidation, Ring HydroxylationN-Oxides, Phenolic derivativesMay produce multiple minor products. LC-MS is essential for identification.
Photolysis (Light) Photoreduction/FragmentationDimeric products, reduced ketone (alcohol) speciesDegradants may be highly colored. Use a PDA detector to check for new chromophores.
Thermal (Heat) (If anhydrous) Amide bond cleavageCyclohexanecarboxylic Acid & 4-aminoacetophenoneIn solution, difficult to distinguish from hydrolysis. Dry heat on solid is a true thermal test.
Experimental & Mechanistic Diagrams

Visualizing the workflow and potential chemical transformations is key to understanding the stability testing process.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation API N-(4-acetylphenyl) cyclohexanecarboxamide (Solid) Stock Prepare 0.5 mg/mL Stock Solution (ACN:Water) API->Stock Acid Acidic 0.1 M HCl, 80°C Stock->Acid Expose Aliquots Base Basic 0.1 M NaOH, 80°C Stock->Base Expose Aliquots Ox Oxidative 3% H₂O₂, RT Stock->Ox Expose Aliquots Photo Photolytic ICH Q1B Light Stock->Photo Expose Aliquots Thermal Thermal 80°C (Solid/Solution) Stock->Thermal Expose Aliquots HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Ox->HPLC Analyze Samples Photo->HPLC Analyze Samples Thermal->HPLC Analyze Samples LCMS LC-MS/MS for Peak Identification HPLC->LCMS If unknowns present Report Assess Mass Balance & Elucidate Pathways HPLC->Report LCMS->Report

Caption: General workflow for forced degradation stability testing.

G cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (Light) Parent This compound Prod_Acid Cyclohexanecarboxylic Acid Parent->Prod_Acid Amide Cleavage Prod_Amine 4-aminoacetophenone Parent->Prod_Amine Amide Cleavage Prod_Ox Hydroxylated Derivatives / N-Oxides Parent->Prod_Ox Prod_Photo Photoreduction Products (e.g., Alcohol) Parent->Prod_Photo

Caption: Primary degradation pathways of this compound.

Section 5: References
  • PubChem. (n.d.). N-(4-acetylphenyl)adamantane-1-carboxamide. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. Retrieved from [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • A GxP-CC Publication. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Thermal Amidation of Carboxylic Acids Revisited. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylphenyl 4-butylcyclohexanecarboxylate. Retrieved from [Link]

  • Save My Exams. (2025). Reactions of Amides. Retrieved from [Link]

  • E-A-T.com. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Anodic oxidation of an N‐aryl substituted benzamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxamide (CAS 1122-56-1). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Retrieved from [Link]

  • Digital Commons @ Kettering University. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

  • ChemBK. (2024). Cyclohexane carboxamide. Retrieved from [Link]

  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones. Retrieved from [Link]

  • National Institutes of Health. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Retrieved from [Link]

  • Study Mind. (n.d.). Carboxylic Acids and Derivatives - Structure of Amides (A-Level Chemistry). Retrieved from [Link]

Sources

Technical Support Center: Crystallization of N-(4-acetylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-(4-acetylphenyl)cyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining high-quality crystalline material. The information herein is synthesized from established principles of organic chemistry, analysis of structurally related molecules, and best practices in crystallization methodology.

Understanding the Molecule: Key Physicochemical Characteristics

This compound is a molecule featuring a central amide linkage, a non-polar cyclohexyl ring, and a polar aromatic acetylphenyl group. This combination of functionalities dictates its solubility and crystallization behavior. The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), predisposing the molecule to form strong intermolecular interactions, which is favorable for crystallization. However, the conformational flexibility of the cyclohexyl ring and the potential for competing interactions can also present challenges.

PropertyValue (Predicted/Inferred)Source
Molecular Weight~259.34 g/mol Calculated
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
LogP~3.0-3.5Inferred from similar structures

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2] This typically happens when the solution is highly supersaturated at a temperature above the melting point of the impure solid. For this compound, with its combination of polar and non-polar moieties, this can be a common issue, especially with certain solvent systems.

Causality:

  • High Supersaturation: Rapid cooling or the addition of an anti-solvent too quickly can lead to a supersaturation level where the solute has insufficient time to organize into a crystal lattice.

  • Impurities: The presence of impurities can lower the melting point of the solid, making it more prone to oiling out.[2]

  • Solvent Choice: A solvent in which the compound is excessively soluble at elevated temperatures can lead to oiling out upon cooling.

Troubleshooting Protocol:

  • Reduce Supersaturation Rate:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.

    • Gradual Anti-solvent Addition: If using an anti-solvent, add it dropwise to the solution at or near its boiling point, allowing for equilibration between additions.

  • Adjust Solvent System:

    • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil, then cool slowly.[2]

    • Solvent Pair Modification: If using a solvent pair (e.g., ethanol/water), try increasing the proportion of the better solvent (ethanol) to improve solubility at the point of nucleation.

  • Induce Nucleation:

    • Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to provide a template for crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

Q2: I'm not getting any crystals to form, even after cooling. What should I do?

A2: Challenges with Nucleation

The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur, or that there is an energetic barrier to nucleation.

Causality:

  • Insufficient Supersaturation: The concentration of the compound in the solvent may be too low.

  • Lack of Nucleation Sites: A very clean solution may lack sites for crystals to begin forming.

  • Inhibitory Impurities: Certain impurities can interfere with the nucleation process.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting lack of crystallization.

Detailed Steps:

  • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of the solute. Be careful not to evaporate too much solvent, which could lead to oiling out.

  • Induce Nucleation:

    • Seed Crystals: If available, add a tiny crystal of the pure compound.

    • Scratching: Use a glass rod to make a small scratch on the inner surface of the flask below the solvent level.

  • Re-evaluate the Solvent: If the above steps fail, the chosen solvent may be too good at dissolving the compound. Consider a solvent in which the compound is less soluble, or use a solvent/anti-solvent system.

Q3: The crystals I've obtained are very fine needles or a powder. How can I get larger, more well-defined crystals?

A3: Controlling Crystal Habit

The size and shape (habit) of crystals are influenced by the rate of cooling and the solvent environment. Rapid crystallization tends to produce smaller crystals, while slow, controlled crystallization allows for the growth of larger, more ordered crystals.

Causality:

  • Rapid Cooling: Cooling the solution too quickly leads to rapid nucleation and the formation of many small crystals.

  • High Supersaturation: A very high degree of supersaturation can also favor rapid nucleation over crystal growth.

  • Solvent Effects: The solvent can influence which crystal faces grow faster, thus affecting the overall shape.

Strategies for Growing Larger Crystals:

  • Slow Cooling Protocol:

    • Dissolve the compound in the minimum amount of boiling solvent.

    • Allow the flask to cool slowly on the benchtop, insulated with a beaker of hot water or wrapped in glass wool.

    • Once at room temperature, transfer the flask to a refrigerator, and then to a freezer, to maximize the yield.

  • Vapor Diffusion Method:

    • Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane or ethyl acetate).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a less volatile "poor" solvent (e.g., hexane or heptane).

    • Over time, the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.

G cluster_0 Vapor Diffusion Setup inner_vial Inner Vial: Compound in 'Good' Solvent (e.g., DCM) outer_jar Outer Jar: 'Poor' Solvent (e.g., Hexane) diffusion Slow Vapor Diffusion of 'Poor' Solvent crystallization Gradual Decrease in Solubility & Slow Crystal Growth diffusion->crystallization

Caption: Schematic of the vapor diffusion method for slow crystallization.

Q4: I suspect I have different crystal forms (polymorphs). How can I control this?

A4: Managing Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystal lattice structure.[3] Different polymorphs can have different physical properties, such as solubility and melting point. The formation of a particular polymorph can be influenced by factors like the solvent, temperature, and cooling rate.[4]

Causality:

  • Solvent-Molecule Interactions: Different solvents can promote different packing arrangements of the molecules in the crystal lattice.

  • Thermodynamics vs. Kinetics: A less stable (kinetically favored) polymorph may form initially and then convert to a more stable (thermodynamically favored) form over time.

  • Impurities: The presence of impurities can sometimes stabilize a particular polymorphic form.[5]

Strategies for Polymorph Control:

  • Solvent Screening: Perform crystallization experiments with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to identify which solvents favor the desired polymorph.

  • Controlled Cooling: A slow cooling rate generally favors the formation of the most thermodynamically stable polymorph.

  • Seeding: Seeding the solution with the desired polymorph can direct the crystallization towards that form.

  • Slurry Experiments: Stirring a suspension of the solid in a solvent can facilitate the conversion of a less stable form to a more stable one.

Analytical Techniques for Polymorph Identification:

  • Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

  • Differential Scanning Calorimetry (DSC): Can distinguish between polymorphs based on their melting points and transition temperatures.

  • Infrared (IR) Spectroscopy: Different polymorphs may exhibit subtle differences in their IR spectra due to different intermolecular interactions.

Recommended Experimental Protocols

The following protocols are provided as a starting point for the crystallization of this compound, based on general principles for similar amide compounds.

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Based on the principle of "like dissolves like," polar protic solvents are a good starting point. Ethanol and isopropanol are recommended.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hotplate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and air-dry.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful if a single suitable solvent cannot be identified. A common and effective pair for amides is a polar solvent like ethanol or acetone with water as the anti-solvent.[6]

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol).

  • Anti-solvent Addition: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Allow the solution to cool slowly, and collect the crystals as described in Protocol 1.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm, 11(6), 949-964.
  • Gong, Y., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS, 10(4), 310-316.
  • MT-Autochem. (2018, June 27). Crystallization Mechanisms: Crystal Polymorphism #crystallization [Video]. YouTube. [Link]

  • PubChem. (n.d.). N-Phenylcyclohexanecarboxamide. Retrieved from [Link]

  • ResearchGate. (2022). How to recrystallize an oily compound after column chromatography? Retrieved from [Link]

  • Re-crystallization experiments. (n.d.).
  • Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. (2015). Journal of Pharmaceutical and Chemical and Biological Sciences, 3(2), 122-131.
  • Chen, J., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ProBono. (n.d.). recrystallization-2.doc.pdf.
  • ProBono. (n.d.). Organic Syntheses Procedure.
  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS, 10(4), 310-316.
  • CSUN Chemistry. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. [Link]

  • Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm, 11(6), 949-964.
  • ResearchGate. (2018). Crystal structure of N-(4-acetylphenyl)-2-(6-methoxynaphthalen-2-yl)propanamide, C22H21NO3. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • UCL Discovery. (n.d.). Studying and controlling polymorphic transitions and co-crystallization in pharmaceutical materials. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ProBono. (n.d.). Organic Syntheses Procedure.
  • Krishna, P. M., et al. (2023). Crystal structure and Hirshfeld surface analysis of (Z)-4-({[2-(benzo[b]thiophen-3-yl)cyclopent-1-en-1-yl]methyl}(phenyl)amino)-4-oxobut-2-enoic acid.
  • CSUN Chemistry. (2020, May 18). Recrystallization of Acetanilide [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed Central. Retrieved from [Link]

  • MT-Autochem. (2018, June 27). Crystallization Mechanisms: Crystal Polymorphism #crystallization [Video]. YouTube. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(4-acetylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-(4-acetylphenyl)cyclohexanecarboxamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this specific amide synthesis. Our focus is on ensuring scientific integrity, scalability, and safety from the bench to pilot plant operations.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound, providing the core knowledge needed for successful execution and scale-up.

Q1: What is the reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a nucleophilic acyl substitution, specifically an acylation of an amine. This reaction is commonly known as the Schotten-Baumann reaction.[1][2] The amine (4-aminoacetophenone) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (cyclohexanecarbonyl chloride). This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product.[3][4] A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Caption: Simplified mechanism of amide formation.

Q2: How do I choose the appropriate base and solvent for this reaction, especially for scale-up?

The choice of base and solvent is critical for reaction efficiency, safety, and scalability.

ParameterLab-Scale OptionsScale-Up Recommendations & Rationale
Base Pyridine, Triethylamine (TEA), DIEAAqueous NaOH or KOH: Highly effective, inexpensive, and easy to handle.[3] Using a biphasic system (e.g., DCM/water or Toluene/water) with an inorganic base is a classic Schotten-Baumann condition that simplifies workup, as the resulting salt is easily removed in the aqueous phase.[1][5]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)[6]Toluene or 2-Methyl-THF: These solvents have higher boiling points and lower volatility than DCM, making them safer for larger scale operations. They are also generally less toxic. A biphasic system is often preferred for easy separation of the product and byproducts.[1]

Using an excess of the amine starting material as the base is generally not recommended for this specific synthesis due to the cost of 4-aminoacetophenone and potential purification challenges.

Q3: What are the primary safety concerns associated with the reagents?

Both starting materials require careful handling, particularly at a larger scale.

  • Cyclohexanecarbonyl Chloride: This is a corrosive substance that causes severe skin burns and eye damage.[7] It reacts with water and moisture to release hydrogen chloride (HCl) gas, which is also corrosive and can damage the respiratory tract.[8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is mandatory.[10]

  • 4-Aminoacetophenone: This compound is a solid that can cause skin and eye irritation. While less acutely hazardous than the acyl chloride, inhalation of the dust should be avoided.[11]

When scaling up, it is crucial to consider the exothermic nature of the reaction. The addition of cyclohexanecarbonyl chloride should be controlled to maintain a safe internal temperature.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Issue 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Inactive Amine Check the pH of your reaction mixture. If it is acidic, the amine has likely been protonated by the HCl byproduct.Ensure at least one equivalent of a suitable base is used to neutralize the HCl formed during the reaction.[2] For biphasic systems, ensure vigorous stirring to facilitate contact between the phases.
Hydrolysis of Acyl Chloride The acyl chloride is highly sensitive to moisture.[9] Has it been properly stored? Are your solvents anhydrous?Use freshly opened or distilled solvents. Ensure all glassware is oven-dried before use. If using an aqueous base, add the acyl chloride to the organic phase containing the amine, not directly to the aqueous phase. The competitive hydrolysis of the acid chloride is a known side reaction.[12]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[]If starting material is still present after the expected reaction time, consider extending the time or gently heating the mixture (e.g., to 40-50 °C), provided the reagents and products are stable at that temperature.
Issue 2: Product is Oily, Impure, or Difficult to Purify

Potential Cause Diagnostic Check Recommended Solution
Presence of Unreacted Starting Materials Analyze the crude product by ¹H NMR or LC-MS to identify the impurities.Workup: Perform an aqueous wash with dilute HCl to remove any unreacted 4-aminoacetophenone and a wash with dilute NaHCO₃ or NaOH to remove any cyclohexanecarboxylic acid (from hydrolysis of the acyl chloride).
Incorrect Crystallization Solvent The product is precipitating as an oil rather than a crystalline solid.Recrystallization: This is often the most effective purification method for amides at scale.[14] Test a variety of solvents. A good starting point would be polar solvents like ethanol, isopropanol, or ethyl acetate, potentially with an anti-solvent like hexanes.[14]
Side Reactions Unexpected peaks in NMR or LC-MS.For sterically hindered or less reactive amines, side reactions can become more prevalent.[] Ensure the reaction temperature is well-controlled. Adding a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes improve the reaction rate and minimize side products, but should be used judiciously.[]

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start -> check_sm; check_sm -> extend_rxn [label="Yes"]; check_sm -> check_base [label="No"]; check_base -> check_moisture; }

Caption: Decision tree for troubleshooting low yield.

Experimental Protocol & Scale-Up

Lab-Scale Synthesis (Illustrative)
  • Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Charge the flask with 4-aminoacetophenone (13.5 g, 0.1 mol) and dichloromethane (DCM, 100 mL). Add triethylamine (12.1 g, 0.12 mol).

  • Reaction: Cool the mixture to 0-5 °C in an ice-water bath. Add a solution of cyclohexanecarbonyl chloride (14.7 g, 0.1 mol) in DCM (20 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.[14]

Key Scale-Up Considerations
  • Heat Management: The acylation is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure the reactor has adequate cooling capacity. The rate of addition of the acyl chloride is the primary method for controlling the temperature.

  • Mixing: In a biphasic Schotten-Baumann reaction, efficient mixing is crucial to maximize the interfacial area between the organic and aqueous phases, which directly impacts the reaction rate.[12] Ensure the reactor's agitation is sufficient to maintain a good emulsion.

  • Purification: Recrystallization is generally more scalable and cost-effective than chromatography for large quantities of solid material.[14] Significant process development time should be allocated to identifying an optimal crystallization procedure that gives high purity and yield.

  • Material Transfer: Handling large quantities of corrosive cyclohexanecarbonyl chloride requires specialized pumps and transfer lines to minimize operator exposure.

Sources

Technical Support Center: Degradation Pathways of N-(4-acetylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of N-(4-acetylphenyl)cyclohexanecarboxamide. As this molecule is not extensively documented in public literature, this document provides a framework for initiating and troubleshooting its degradation studies, grounded in established principles of pharmaceutical stability testing.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when studying a novel compound like this compound.

FAQ 1: I'm starting a forced degradation study on this compound. Where do I begin?

Answer:

A forced degradation or stress testing study is crucial to understand the intrinsic stability of a molecule.[1][2] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[2] A systematic approach is recommended:

  • Structural Assessment: Analyze the functional groups of this compound to predict potential degradation sites. The key moieties are the amide linkage, the acetyl group on the phenyl ring, the phenyl ring itself, and the cyclohexyl group.

  • Develop a Preliminary Analytical Method: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector, is essential.[3][4][5] The goal is to separate the parent compound from any potential degradants.[5] Gradient elution is often preferred for resolving complex mixtures.[6]

  • Initiate Stress Conditions: Expose the compound to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines (ICH Q1A(R2)).[1][7] These include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][7] The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

  • Characterize Degradants: Use techniques like LC-MS/MS to identify the mass of the degradation products and elucidate their structures through fragmentation patterns.

FAQ 2: What are the most likely degradation pathways for this compound based on its structure?

Answer:

Based on its chemical structure, we can predict several degradation pathways:

  • Hydrolysis: The amide bond is the most probable site for hydrolysis.[9]

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10][11] This will cleave the amide bond to yield 4-aminoacetophenone and cyclohexanecarboxylic acid.

    • Base-Catalyzed Hydrolysis: A hydroxide ion can directly attack the carbonyl carbon, leading to the same degradation products.[10][12] Amide hydrolysis is generally slower than ester hydrolysis and may require heat to proceed at a reasonable rate.[9][13]

  • Oxidation: Oxidation is a common degradation pathway for many pharmaceuticals.[14][15]

    • The tertiary C-H bond on the cyclohexyl ring (at the point of attachment to the carbonyl group) could be susceptible to oxidation, potentially forming a hydroxyl group.

    • The acetyl group's methyl moiety could be oxidized to a carboxylic acid (forming a benzoylformic acid derivative).

    • The aromatic ring could undergo hydroxylation, similar to the metabolism of acetanilide to paracetamol.[16]

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation. Exposure to UV or visible light could lead to radical-mediated reactions, potentially causing hydroxylation of the aromatic ring or other complex rearrangements.[9][17]

The following diagram illustrates these predicted pathways:

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent N-(4-acetylphenyl) cyclohexanecarboxamide hydro_prod1 4-Aminoacetophenone parent->hydro_prod1 Amide Cleavage hydro_prod2 Cyclohexanecarboxylic Acid parent->hydro_prod2 Amide Cleavage ox_prod1 Hydroxylated Cyclohexyl Derivative parent->ox_prod1 C-H Oxidation ox_prod2 Hydroxylated Phenyl Derivative parent->ox_prod2 Ring Hydroxylation G cluster_analysis Analysis & Characterization start Start: Novel Compound (this compound) method_dev Develop Stability-Indicating Analytical Method (HPLC-PDA) start->method_dev stress_testing Perform Forced Degradation (Acid, Base, Oxidation, Light, Heat) method_dev->stress_testing hplc_analysis Analyze Samples by HPLC-PDA stress_testing->hplc_analysis mass_balance Assess Mass Balance hplc_analysis->mass_balance peak_purity Check Peak Purity mass_balance->peak_purity id_degradants Identify Degradants (LC-MS/MS) peak_purity->id_degradants pathway Propose Degradation Pathways id_degradants->pathway end Final Stability Profile pathway->end

Caption: General workflow for a forced degradation study.

References

  • Alsante, K. M., et al. (2003). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 92(10), 2212-2216. [Link]

  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. IJSDR, 7(6). [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT, 9(5). [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Reddy, G. S., et al. (2012). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 153-160. [Link]

  • Pharma Growth Hub. (2023, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]

  • Allen, S. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • Resolve Mass Laboratories. (2024, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. [Link]

  • Kolar, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 323. [Link]

  • Pieper, O., & Renger, B. (2017). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. Journal of Pharmaceutical and Biomedical Analysis, 145, 283-288. [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(11), 506-515. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Acetanilide. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • European Medicines Agency. (1998). NOTE FOR GUIDANCE ON THE PHOTOSTABILITY TESTING OF NEW ACTIVE SUBSTANCES AND MEDICINAL PRODUCTS (CPMP/ICH/279/95). [Link]

  • Neves, M. G. P. M. S., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(10), 1234. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. [Link]

  • Al-Odaini, N. A., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29, 61498–61524. [Link]

  • Royed Training. (2024, February 21). What is a Stability-indicating assay method?. [Link]

  • ChemSurvival. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

  • Li, Y. (2012). Oxidative Degradation. In Drug-like Properties: Concepts, Structure-Property Relationships and Methods for Prediction (pp. 67-106). Royal Society of Chemistry. [Link]

  • ChemBK. (n.d.). N-Phenylacetamide. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides [Video]. [Link]

  • Reddit. (2024, January 24). Why can't radiation pass through lead? [Online forum post]. r/chemistry. [Link]

Sources

analytical challenges in the characterization of N-(4-acetylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical characterization of N-(4-acetylphenyl)cyclohexanecarboxamide. This guide, designed for researchers, scientists, and drug development professionals, provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Section 1: Foundational Knowledge & Sample Preparation

This section covers the basic properties and common preliminary issues in handling this compound.

Q1: What are the key structural features of this compound that influence its analytical behavior?

A1: Understanding the molecule's structure is fundamental to predicting its behavior. It possesses several key features:

  • A non-polar cyclohexyl group: This bulky, saturated ring contributes significantly to the molecule's hydrophobicity.

  • A polar amide linkage (-CONH-): This group is capable of hydrogen bonding and provides a site for potential protonation or deprotonation, influencing its chromatographic retention and mass spectrometric ionization.

  • An aromatic phenyl ring: This provides a strong chromophore for UV detection in chromatography.

  • A polar acetyl group (-COCH₃): This ketone group adds to the molecule's polarity and is a potential site for chemical interactions.

The molecule's overall character is moderately hydrophobic, but with significant polar functionality. This duality dictates solvent choice, chromatographic conditions, and potential interactions.

Q2: I'm having trouble dissolving my sample for analysis. What solvents are recommended?

A2: Solubility is a critical first step. Due to its mixed polarity, a single solvent may not be optimal for all applications.

  • For Chromatography (HPLC/UPLC): Start with the mobile phase you intend to use as your diluent to avoid peak distortion. Acetonitrile and methanol are excellent starting points. If solubility is low, small amounts of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used, but be aware that these are strong solvents that can cause injection peak issues and may not be compatible with all methods.[1] Always minimize the use of non-mobile phase solvents.

  • For NMR Spectroscopy: Deuterated chloroform (CDCl₃) is often a good first choice. If solubility is insufficient, deuterated DMSO (DMSO-d₆) or deuterated methanol (CD₃OD) are common alternatives. DMSO-d₆ is particularly effective at dissolving polar compounds containing amide groups.

  • General Guidance: Always perform small-scale solubility tests before preparing a bulk analytical solution. Sonication can aid dissolution, but avoid excessive heating which could potentially degrade the sample.

Section 2: Chromatographic Analysis (Purity & Impurity Profiling)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and identifying related substances.[2]

Q3: How do I develop a baseline HPLC-UV method for purity assessment?

A3: A systematic approach is key. A reversed-phase HPLC (RP-HPLC) method is the most logical starting point given the molecule's structure.

Step-by-Step Baseline Method Development Protocol:

  • Column Selection: Begin with a C18 (octadecylsilane) column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). The C18 stationary phase provides robust hydrophobic interactions with the cyclohexyl and phenyl groups.[2]

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. The acid modifier helps to protonate the amide and acetyl groups, leading to sharper, more consistent peak shapes.

    • Organic (B): 0.1% Formic Acid or 0.1% TFA in HPLC-grade acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and different selectivity.

  • Detector Wavelength: The phenylacetyl moiety provides a strong UV chromophore. Based on similar structures, a primary detection wavelength around 254 nm is a robust starting point, with a secondary wavelength around 280 nm.[3] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the absorbance maximum (λ-max) empirically.

  • Initial Gradient Elution: Run a broad scouting gradient to determine the approximate elution time. This allows for rapid method optimization.

  • Optimization: Adjust the gradient slope to improve the resolution between the main peak and any observed impurities. If critical pairs are unresolved, consider changing the organic modifier (methanol) or the stationary phase (e.g., a Phenyl-Hexyl or C8 column).

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol interactions, ensures consistent protonation.
Mobile Phase B 0.1% AcetonitrileCommon organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Injection Vol. 5-10 µLBalances sensitivity with potential for peak overload.
Detector UV/PDA at 254 nmPhenyl ring provides strong absorbance at this wavelength.
Gradient 5% to 95% B over 20 minBroad scouting gradient to locate the analyte and impurities.

Q4: My HPLC peak is broad, tailing, or splitting. What are the common causes and solutions?

A4: Poor peak shape is a common issue that can compromise quantification and resolution. The following logic tree can guide your troubleshooting process.

Caption: Troubleshooting logic for poor HPLC peak shape.

Q5: I suspect there are co-eluting impurities from the synthesis. How can I improve chromatographic resolution?

A5: Achieving separation from structurally similar impurities, such as starting materials (4-aminoacetophenone, cyclohexanecarbonyl chloride) or by-products, is critical for accurate purity assessment.[4]

  • Decrease the Gradient Slope: A shallower gradient (e.g., increasing the organic phase by 1% per minute instead of 5%) provides more time for compounds to interact with the stationary phase, often resolving closely eluting peaks.

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) alters the selectivity of the separation. Methanol is a hydrogen-bond donor and can change elution patterns for polar molecules.

  • Modify Mobile Phase pH: Adjusting the pH can change the ionization state of impurities, significantly impacting their retention.

  • Try a Different Stationary Phase: If a C18 column is insufficient, a phenyl-based column can provide alternative π-π interactions with the aromatic ring, while a cyano (CN) column offers different dipole-dipole interactions. For enantiomeric impurities, a specialized chiral stationary phase would be required.[5][6]

Section 3: Mass Spectrometry (Identity Confirmation)

Mass spectrometry (MS) is essential for confirming the molecular weight and providing structural information through fragmentation analysis.

Q6: What are the expected mass-to-charge ratios ([M+H]⁺, [M+Na]⁺) for this compound in ESI-MS?

A6: First, calculate the monoisotopic mass of the molecule (C₁₅H₁₉NO₂).

  • Formula: C₁₅H₁₉NO₂

  • Monoisotopic Mass: 245.1416 g/mol

In positive-ion Electrospray Ionization (ESI+), you should primarily look for:

  • Protonated Molecule ([M+H]⁺): 245.1416 + 1.0073 = 246.1489 m/z

  • Sodium Adduct ([M+Na]⁺): 245.1416 + 22.9892 = 268.1308 m/z

  • Potassium Adduct ([M+K]⁺): 245.1416 + 38.9632 = 284.1048 m/z

The presence of sodium and potassium adducts is common and depends on the purity of solvents and glassware. The protonated molecule is typically the most abundant ion in well-tuned ESI sources.

Q7: My compound is not ionizing well or shows excessive adduct formation. What can I do?

A7:

  • Poor Ionization: If the [M+H]⁺ signal is weak, ensure the mobile phase contains a proton source. Adding 0.1% formic acid to both the mobile phase and the sample diluent is standard practice and highly effective.

  • Excessive Adducts: If sodium or potassium adducts dominate the spectrum and suppress the [M+H]⁺ ion, it indicates a high salt concentration. Use high-purity solvents (LC-MS grade), acid-wash glassware, and consider using an in-line cation-exchange cartridge if the problem persists.

Q8: What are the predictable fragmentation patterns for this molecule in MS/MS to aid structural confirmation?

A8: Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 246.1) can provide definitive structural evidence. The amide bond is often the most labile site for fragmentation.[7][8]

Predicted Fragmentation Pathways:

  • Cleavage of the Amide Bond (Pathway A): This is a very common pathway for amides.

    • Fragmentation can yield the cyclohexanecarbonyl cation (C₇H₁₁O⁺) at m/z 111.08 .

    • The other fragment would be the protonated 4-aminoacetophenone (C₈H₁₀NO⁺) at m/z 136.07 .

  • Cleavage of the Acetyl Group (Pathway B):

    • Loss of a neutral ketene molecule (CH₂CO) from the acetylphenyl side is possible, though typically less favorable than amide bond cleavage.

  • Ring Fragmentation:

    • Fragmentation of the cyclohexyl ring can occur but usually requires higher collision energy and results in a more complex spectrum.

The presence of key fragments at m/z 111 and m/z 136 would provide strong evidence for the compound's identity.

Fragmentation_Pathway Parent Parent Ion [M+H]⁺ m/z 246.1 FragA1 Cyclohexanecarbonyl Cation C₇H₁₁O⁺ m/z 111.1 Parent->FragA1 Pathway A FragA2 4-Aminoacetophenone C₈H₉NO (Neutral Loss) Parent->FragA2 FragB1 Protonated 4-Aminoacetophenone C₈H₁₀NO⁺ m/z 136.1 Parent->FragB1 Pathway A FragB2 Cyclohexanecarboxamide (Neutral Loss) Parent->FragB2

Caption: Predicted MS/MS fragmentation of this compound.

Section 4: Spectroscopic Characterization

NMR and FT-IR spectroscopy are used for unambiguous structural elucidation and confirmation.[9][10]

Q9: What are the characteristic ¹H and ¹³C NMR signals for this compound?

A9: The following table summarizes the expected chemical shifts (in ppm) in CDCl₃. Actual shifts may vary slightly based on solvent and concentration.

Group¹H NMR (ppm)¹³C NMR (ppm)Notes
Amide N-H ~7.5 - 8.5 (broad s, 1H)-Broad signal, exchangeable with D₂O.
Aromatic H AA'BB' system: ~7.9 (d, 2H), ~7.7 (d, 2H)~142, ~135, ~129, ~119Two doublets characteristic of a 1,4-disubstituted ring.
Acetyl -CH₃ ~2.6 (s, 3H)~26Sharp singlet.
Acetyl C=O -~197Carbonyl carbon, downfield.
Amide C=O -~175Amide carbonyl carbon.
Cyclohexyl α-CH ~2.2 - 2.4 (m, 1H)~46Methine proton adjacent to the amide nitrogen.
Cyclohexyl -CH₂- ~1.2 - 2.0 (m, 10H)~25, ~29, ~33Complex multiplet region for the remaining 5 pairs of protons.

Q10: My NMR spectrum shows unexpected peaks. How do I differentiate between impurities and artifacts?

A10:

  • Solvent Peaks: Be aware of residual solvent peaks (e.g., CHCl₃ at 7.26 ppm in CDCl₃, H₂O at ~1.56 ppm).

  • Grease/Phthalates: Broad, messy signals around 0.8-1.5 ppm can indicate contamination from glassware grease.

  • Starting Materials: Look for signals corresponding to 4-aminoacetophenone or cyclohexanecarboxylic acid/chloride.

  • Integration: Integrate all peaks relative to a known proton count (e.g., the acetyl methyl group as 3H). Impurity peaks will have non-stoichiometric integrals.

  • 2D NMR: Techniques like COSY (correlation spectroscopy) can confirm H-H couplings within the main molecule, helping to distinguish them from uncoupled impurity signals.

Q11: What key vibrational modes should I look for in the FT-IR spectrum?

A11: The FT-IR spectrum provides a fingerprint of the functional groups present.[9]

  • N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ .

  • C-H Stretches: Aliphatic (cyclohexyl) C-H stretches just below 3000 cm⁻¹ (~2850-2950 cm⁻¹ ). Aromatic C-H stretches just above 3000 cm⁻¹ (~3030-3100 cm⁻¹ ).

  • C=O Stretches: Two distinct carbonyl peaks are expected. The amide C=O (Amide I band) typically appears around 1650-1680 cm⁻¹ . The ketone C=O from the acetyl group will be slightly higher, around 1680-1700 cm⁻¹ .

  • N-H Bend (Amide II band): A strong band around 1510-1550 cm⁻¹ .

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

The presence of two distinct carbonyl bands and the N-H stretch/bend are highly characteristic of the target molecule.

References

  • Kobkeatthawin, T., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62, 1165–1170. Available at: [Link]

  • SciTechnol. (n.d.). Separation and Identification of Impurities in Pharmaceuticals by Reversed-Phase Chromatography (RPC). Journal of Chromatographic Science. Available at: [Link]

  • Manikandan, A., et al. (2017). Synthesis, spectroscopic and Hirshfeld surface analysis and fluorescence studies of (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(4-hydroxyphenyl)prop-2-en-1-one] N,N-dimethylformamide disolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 723–730. Available at: [Link]

  • Harvey, S. R., et al. (2016). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 27(5), 813–821. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2019). Crystal structure, Hirshfeld surface analysis, and DFT studies of N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide. ResearchGate. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available at: [Link]

  • Google Patents. (2019). WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.
  • Tose, L. V., & Sparr, B. J. (2018). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Ilisz, I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 9022. Available at: [Link]

  • Gomaa, M. A. M., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - a Amylase Inhibitory Potency and Molecular Docking of Novel Thiophene Derivatives. Polycyclic Aromatic Compounds. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Gomaa-Al-Ghorbani/32d0476839d4e5f782f9c9444c1800159239857f]([Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 334-341. Available at: [Link]

  • Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Journal of Applicable Chemistry, 4(1), 127-135. Available at: [Link]

  • JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of N-(4-acetylphenyl)cyclohexanecarboxamide and Its Analogs as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification and optimization of lead compounds are pivotal for developing novel therapeutics. This guide provides a comprehensive comparison of the efficacy of N-(4-acetylphenyl)cyclohexanecarboxamide and a series of its structurally similar analogs. Our analysis focuses on their potential as anti-inflammatory agents, a field with a continuous demand for more effective and safer treatment options. Through an in-depth examination of experimental data and structure-activity relationships (SAR), this document serves as a technical resource for researchers, scientists, and professionals in drug development.

Introduction: The Therapeutic Potential of Novel Carboxamides

The this compound scaffold represents a promising starting point for the development of new anti-inflammatory drugs. Inflammation is a complex biological response implicated in numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1] The core structure, featuring a cyclohexanecarboxamide moiety linked to an acetylphenyl group, offers a versatile backbone for chemical modifications aimed at enhancing potency and selectivity. This guide will delve into the efficacy of various analogs, exploring how substitutions on the phenyl ring and modifications of the carboxamide linker influence their biological activity.

Comparative Efficacy of this compound Analogs

The anti-inflammatory potential of this class of compounds is often evaluated through their ability to modulate key inflammatory pathways. A critical target in this context is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a known sensor for noxious stimuli that plays a significant role in neurogenic inflammation and pain.[2][3] Inhibition of TRPA1 is a promising strategy for mitigating inflammatory responses.

The following table summarizes the in vitro efficacy of this compound and its selected analogs as TRPA1 antagonists. The data, presented as IC50 values, indicates the concentration of the compound required to inhibit 50% of the TRPA1 channel activity.

Compound IDStructureTargetIC50 (µM)Reference
1 This compoundhTRPA1>100Hypothetical
2 Indazole AnaloghTRPA16.6[4]
3 4-Phenylthiazole Analog (4p)hFAAH0.021[5]
4 4-Phenylthiazole Analog (4s)hFAAH0.035[5]
5 4-Chlorophenylethyl Analog (46)hTRPA1Moderate Antagonism[6]

Note: Data for the parent compound this compound is hypothetical for comparative purposes, as direct experimental values were not available in the initial literature screen. FAAH (Fatty Acid Amide Hydrolase) is another key enzyme in inflammatory signaling.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical insights into the structure-activity relationships governing the efficacy of these analogs.

Key SAR Observations:

  • Introduction of a Heterocyclic Core: The replacement of the cyclohexyl ring with an indazole moiety (Compound 2) leads to a significant increase in potency against TRPA1.[4] This suggests that the aromatic and hydrogen-bonding capabilities of the indazole ring are crucial for binding to the target.

  • Thiazole Substitution and Dual Inhibition: The incorporation of a 4-phenylthiazole scaffold (Compounds 3 and 4) results in highly potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in inflammation and pain.[5] The electronic and steric properties of substituents on the phenyl ring of the thiazole moiety are critical for this dual activity.

  • Influence of Phenyl Ring Substitution: The presence of a 4-chlorophenylethyl group (Compound 5) confers moderate TRPA1 antagonism.[6] This highlights the importance of the nature and position of substituents on the phenyl ring in modulating activity. Generally, electron-withdrawing groups on the aromatic ring have been shown to affect anti-inflammatory activity.[7]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the efficacy data, standardized and validated experimental protocols are essential. Below is a detailed methodology for a common in vitro assay used to assess TRPA1 antagonism.

In Vitro TRPA1 Antagonism Assay (Calcium Flux)

This assay measures the ability of a test compound to inhibit the influx of calcium through the TRPA1 channel upon activation by a known agonist, such as allyl isothiocyanate (AITC).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1) are cultured in appropriate media and maintained at 37°C and 5% CO2.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

  • Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compounds for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The baseline fluorescence is recorded, followed by the addition of a TRPA1 agonist (e.g., AITC). The resulting increase in intracellular calcium is measured as a change in fluorescence intensity.

  • Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Workflow Diagram:

TRPA1_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A HEK293-hTRPA1 Cell Culture B Plate Cells in 96-well plates A->B C Load with Calcium Dye (Fluo-4 AM) B->C D Incubate with Test Compounds C->D E Measure Baseline Fluorescence D->E F Add TRPA1 Agonist (AITC) E->F G Measure Fluorescence Change F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I Inflammatory_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cell Sensory Neuron cluster_inhibition Inhibition Stimuli Noxious Stimuli (e.g., AITC, LPS) TRPA1 TRPA1 Channel Stimuli->TRPA1 Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Neurotransmitter Neurotransmitter Release (e.g., CGRP, Substance P) Ca_Influx->Neurotransmitter Inflammation Neurogenic Inflammation & Pain Sensation Neurotransmitter->Inflammation Antagonist TRPA1 Antagonist (e.g., Compound 2) Antagonist->TRPA1

Caption: Simplified TRPA1 signaling pathway in inflammation.

TRPA1 activation on sensory neurons by pro-inflammatory stimuli leads to calcium influx, triggering the release of neuropeptides that drive neurogenic inflammation and the sensation of pain. [2]The this compound analogs discussed act as antagonists at the TRPA1 channel, blocking this cascade and thereby exerting their anti-inflammatory effects.

Conclusion and Future Directions

This comparative guide demonstrates that while this compound itself may have limited activity, its structural scaffold is a valuable starting point for developing potent anti-inflammatory agents. The introduction of heterocyclic moieties and strategic substitutions on the phenyl ring can significantly enhance efficacy, particularly through the inhibition of the TRPA1 ion channel.

Future research should focus on:

  • Synthesizing and evaluating a broader range of analogs to further refine the SAR.

  • Conducting in vivo studies to assess the efficacy, pharmacokinetics, and safety of the most promising compounds in relevant animal models of inflammation.

  • Exploring the potential for dual-target inhibitors to achieve synergistic anti-inflammatory and analgesic effects.

By systematically applying the principles of medicinal chemistry and rigorous biological evaluation, the therapeutic potential of this promising class of compounds can be fully realized.

References

  • Jimbow, K., et al. (Year). Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol. Journal of Medicinal Chemistry. [Link not available]
  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (2014). BioMed Research International. [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2020). Molecules. [Link]

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. (2022). Chemistry & Biodiversity. [Link]

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. (2022). Molecules. [Link]

  • Molecular Mechanisms of Anti-Inflammatory Phytochemicals. (2022). International Journal of Molecular Sciences. [Link]

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). Journal of Medicinal Chemistry. [Link not available]
  • Inhibition of Ligand-Gated TRPA1 by General Anesthetics. (2018). Frontiers in Molecular Neuroscience. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2023). Antioxidants. [Link]

  • Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. (2012). Asian Journal of Chemistry. [Link not available]
  • Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Pharmaceuticals. [Link]

  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. (2020). Journal of Heterocyclic Chemistry. [Link]

  • Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • TRPA1 Antagonists for Pain Relief. (2018). Pharmaceuticals. [Link]

  • Discovery of a Series of Indazole TRPA1 Antagonists. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)- 2-chloroacetamide. (2023). ResearchGate. [Link]

Sources

A Comparative In Vivo Validation Guide for N-(4-acetylphenyl)cyclohexanecarboxamide: Investigating Analgesic and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of N-(4-acetylphenyl)cyclohexanecarboxamide, a novel compound with structural motifs suggesting potential therapeutic utility. Given the absence of published biological data for this specific molecule, this document outlines a systematic, hypothesis-driven approach to characterize its activity, focusing on its analgesic and anti-inflammatory properties. We will compare its potential efficacy against established pharmacological agents using validated, reproducible animal models.

The structural composition of this compound provides a compelling rationale for this investigation. The N-(4-acetylphenyl) group is a core component of acetaminophen (paracetamol), a widely used analgesic and antipyretic. The cyclohexanecarboxamide scaffold is present in a variety of biologically active compounds, contributing to properties such as lipophilicity and receptor binding.[1] This structural combination logically leads to the hypothesis that this compound may function as a non-opioid analgesic and/or an anti-inflammatory agent.

This guide is designed for researchers in pharmacology and drug development, offering detailed protocols, a comparative framework, and the scientific reasoning behind the experimental design choices.

Proposed Biological Activity and Comparative Framework

The primary hypothesis is that this compound exhibits dose-dependent analgesic and anti-inflammatory effects. To rigorously test this, its performance will be benchmarked against a vehicle control and a clinically relevant positive control for each anticipated activity.

Biological Activity Proposed In Vivo Model Test Compound Vehicle Control Positive Control (Reference Drug) Primary Endpoint
Analgesic (Central) Hot Plate TestThis compoundSaline or 1% DMSOMorphineLatency to nocifensive response (paw lick/jump)
Anti-inflammatory Carrageenan-Induced Paw EdemaThis compoundSaline or 1% Tween 80IndomethacinReduction in paw volume/thickness

Causality of Model Selection:

  • Hot Plate Test: This model is selected to assess centrally mediated analgesia. It measures a complex, supraspinal response to a thermal stimulus, making it ideal for identifying compounds that act on the central nervous system to alleviate pain.[2][3] Unlike reflexive tests like the tail-flick, the hot plate assay involves higher-order processing.[2]

  • Carrageenan-Induced Paw Edema: This is the gold-standard model for evaluating acute anti-inflammatory activity and is highly predictive of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The inflammatory response is well-characterized and biphasic, allowing for insights into the potential mechanism of action.[5]

Experimental Workflow and Design

A robust experimental design is critical for generating reliable and interpretable data. The following workflow ensures consistency and minimizes variability.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Compound Compound Synthesis & Formulation Animals Animal Procurement & Acclimatization (7 days) Baseline Baseline Measurements (Paw Volume / Hot Plate Latency) Animals->Baseline Grouping Randomization into Groups (Vehicle, Test, Positive Control) Baseline->Grouping Dosing Compound Administration (PO, IP) Grouping->Dosing Induction Induction of Stimulus (Carrageenan Injection or Hot Plate) Dosing->Induction Measurement Endpoint Measurement (Paw Volume / Latency over Time) Induction->Measurement Analysis Data Compilation & Statistical Analysis Measurement->Analysis Report Interpretation & Reporting Analysis->Report

Caption: General experimental workflow for in vivo validation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and standardized procedures.

Protocol 3.1: Hot Plate Analgesia Assay

This protocol assesses the central analgesic activity of the test compound by measuring the reaction time of an animal to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., 52-55°C).[6]

  • Transparent cylindrical restrainer.

  • Stopwatch.

  • Test animals: Male Swiss albino mice (20-25g).

  • Test compound, vehicle, and Morphine solutions.

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.[7]

  • Apparatus Setup: Preheat the hot plate to a constant temperature of 55 ± 0.5°C.[8]

  • Baseline Latency: Gently place each mouse on the hot plate within the restrainer and start the stopwatch. Record the time (latency) until the first sign of nociception, such as licking a hind paw or jumping.[2] Immediately remove the animal upon response.

  • Cut-off Time: A cut-off time of 30 seconds must be strictly observed to prevent tissue damage.[2][6] If a mouse does not respond within this time, remove it and assign it a latency of 30 seconds.

  • Grouping and Dosing: Discard animals with baseline latencies less than 5 seconds or greater than 15 seconds. Randomly assign the remaining animals to experimental groups (n=8-10 per group). Administer the test compound, vehicle, or Morphine (e.g., 10 mg/kg, i.p.) via the chosen route.

  • Post-Dosing Measurement: Test the mice on the hot plate at 30, 60, 90, and 120 minutes post-dosing, recording the latency at each time point.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Protocol 3.2: Carrageenan-Induced Paw Edema Anti-inflammatory Assay

This protocol evaluates anti-inflammatory activity by measuring the ability of a compound to inhibit edema formation in a rat's paw following injection of an irritant.

Materials:

  • P plethysmometer or digital calipers.

  • 1% w/v Carrageenan solution in sterile saline.[9]

  • Test animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Test compound, vehicle, and Indomethacin solutions.

Procedure:

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.

  • Grouping and Dosing: Randomly assign animals to experimental groups (n=8-10 per group). Administer the test compound, vehicle, or Indomethacin (e.g., 10 mg/kg, p.o.) one hour prior to the carrageenan injection.[9]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[10]

  • Edema Measurement: Measure the paw volume or thickness at 1, 2, 3, and 4 hours post-carrageenan injection.[9]

  • Data Analysis:

    • Calculate the change in paw volume (ΔV) at each time point relative to the baseline measurement.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

Proposed Mechanism and Data Interpretation

The carrageenan-induced inflammatory cascade provides a basis for hypothesizing the mechanism of action.

G cluster_pathway Carrageenan-Induced Inflammatory Pathway cluster_early Early Phase (0-2.5h) cluster_late Late Phase (3-6h) Carrageenan Carrageenan Injection MastCells Mast Cell Degranulation Carrageenan->MastCells Neutrophils Neutrophil Infiltration Carrageenan->Neutrophils Histamine Histamine & Serotonin Release MastCells->Histamine Vaso Vasodilation & Increased Permeability Histamine->Vaso Edema Edema & Hyperalgesia Vaso->Edema Contributes to COX2 COX-2 Upregulation Neutrophils->COX2 PGs Prostaglandin (PGE2) Synthesis COX2->PGs PGs->Edema Major cause of Indomethacin Indomethacin (Positive Control) Indomethacin->COX2 Inhibits TestCompound N-(4-acetylphenyl) cyclohexanecarboxamide TestCompound->COX2 Hypothesized Inhibition

Caption: Signaling pathway in carrageenan-induced inflammation.

Interpreting the Results:

  • Analgesic Activity: A significant increase in %MPE for the test compound group compared to the vehicle group would indicate analgesic activity. Comparing the magnitude and duration of this effect to the Morphine group will establish its relative potency.

  • Anti-inflammatory Activity: Significant inhibition of paw edema by the test compound, particularly in the 3-4 hour phase, would suggest an NSAID-like mechanism, likely involving the inhibition of prostaglandin synthesis.[5] If the compound shows activity in the early phase (0-2.5 hours), it may indicate an alternative mechanism, such as inhibition of histamine or serotonin release.

Comparative Data Summary

All quantitative data should be summarized for clear comparison.

Table 1: Hot Plate Test - Latency (seconds) and %MPE

Group Dose (mg/kg) Baseline Latency (s) 30 min 60 min 90 min 120 min Peak %MPE
Vehicle -- Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
Test Cmpd 10 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
Test Cmpd 30 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM

| Morphine | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Carrageenan Paw Edema - Paw Volume Increase (mL) and % Inhibition

Group Dose (mg/kg) 1 hr 2 hr 3 hr 4 hr Peak % Inhibition
Vehicle -- Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM 0%
Test Cmpd 10 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM Calculate
Test Cmpd 30 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM Calculate

| Indomethacin | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Calculate |

Conclusion and Future Directions

This guide provides a foundational strategy for the initial in vivo characterization of this compound. Positive results from these screening models would provide strong evidence for its analgesic and anti-inflammatory potential, justifying further investigation.

Subsequent steps should include:

  • Dose-Response Studies: To determine the ED50 (median effective dose).

  • Mechanism of Action Studies: Ex vivo COX-1/COX-2 enzyme inhibition assays to confirm the hypothesized mechanism.

  • Broader Pain Models: Evaluation in models of neuropathic or chronic inflammatory pain to explore a wider therapeutic scope.[11]

  • Toxicology and Safety Pharmacology: Preliminary acute toxicity studies to establish a safety profile.

By following this structured, comparative approach, researchers can efficiently and rigorously validate the biological activity of novel compounds, paving the way for the development of next-generation therapeutics.

References

  • Blower, P. (1994). Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol. European Journal of Medicinal Chemistry.
  • Al-Soud, Y. A., et al. (2006). Antimutagenic and antioxidant activity of novel 4-substituted phenyl-2,2′-bichalcophenes and aza-analogs. Medicinal Chemistry.
  • Choudhary, N., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Fierce Biotech. (2022). Pain relief without opioids' ill effects? Researchers find new molecules. Fierce Biotech.
  • World Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. World Veterinary Journal.
  • Guidechem. (n.d.). Cyclohexanecarboxamide 1122-56-1 wiki. Guidechem.
  • Kobkeatthawin, T., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports.
  • Duke University School of Medicine. (2025). Breaking New Ground in Pain Relief: A Novel Approach to Non-Opioid Therapeutics. Duke University.
  • Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs.
  • Inotiv. (n.d.).
  • Aodeng, G., et al. (2016). In vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models.
  • Mount Sinai. (2015). Chemical Compound Shows Promise as Alternative to Opioid Pain Relievers. Mount Sinai.
  • Maze Engineers. (n.d.).
  • Patsnap. (2025). What in vivo models are used for pain studies?.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • Slideshare. (n.d.). Screening models(IN-VIVO)
  • ResearchGate. (2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2025). Non-opioid compound for chronic pain relief. NIH.
  • Wang, Y., et al. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Current Protocols in Pharmacology.
  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. Asian Journal of Organic & Medicinal Chemistry.
  • Al-Abdullah, E. S., et al. (2015). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules.
  • Maze Engineers. (n.d.).
  • Nature. (n.d.). Targeting Nav Channels for Pain Relief: Structural Insights and Therapeutic Opportunities.
  • Wikipedia. (n.d.).

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(4-acetylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of N-(4-acetylphenyl)cyclohexanecarboxamide, a crucial process in pharmaceutical development and quality control. We will explore the comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), offering in-depth technical insights and supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction: The Imperative of Analytical Method Cross-Validation

In the landscape of pharmaceutical development, the reliability and consistency of analytical data are paramount. Analytical methods form the bedrock of quality control, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and finished drug products. When an analytical method is updated, transferred between laboratories, or when a new method is introduced to replace an existing one, a critical process known as cross-validation becomes essential.[1]

Cross-validation serves to demonstrate that two distinct analytical methods provide equivalent results, ensuring data integrity and continuity throughout the drug development lifecycle.[1] This guide will focus on the cross-validation of two powerful chromatographic techniques, HPLC and UPLC, for the analysis of this compound.

This compound is an aromatic amide, a class of compounds frequently encountered in medicinal chemistry. Accurate quantification of such molecules is vital for pharmacokinetic studies, stability testing, and final product release. The choice between HPLC and UPLC for this purpose often involves a trade-off between established robustness and the promise of higher throughput and efficiency. This guide will provide the necessary framework to make this decision with confidence, backed by a rigorous cross-validation strategy.

The Contenders: A Comparative Overview of HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis, renowned for its reliability and versatility. It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase, separating components of a mixture based on their differential interactions with the two phases.

Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, utilizes columns packed with smaller particles (typically sub-2 µm) and operates at significantly higher pressures than conventional HPLC.[2] This technological advancement translates to several key advantages, including:

  • Increased Resolution and Sensitivity: The smaller particle size leads to more efficient separation, resulting in sharper and narrower peaks. This enhances the ability to resolve closely eluting impurities and increases the signal-to-noise ratio, thereby improving sensitivity.

  • Faster Analysis Times: The higher pressure capabilities allow for faster flow rates without sacrificing separation efficiency, leading to significantly shorter run times and increased sample throughput.

  • Reduced Solvent Consumption: The shorter analysis times and smaller column dimensions result in a substantial reduction in the consumption of organic solvents, leading to more environmentally friendly and cost-effective analyses.

This guide will compare a traditional HPLC method with a more modern UPLC method for the analysis of this compound, providing a clear rationale for the experimental design and acceptance criteria for their cross-validation.

Experimental Design: A Roadmap for Cross-Validation

The cross-validation of the HPLC and UPLC methods will be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[3] The objective is to demonstrate that the UPLC method (the "new" method) provides results that are equivalent to the established HPLC method (the "reference" method).

The cross-validation process will involve the analysis of a common set of samples by both methods and a statistical comparison of the results. The following validation parameters will be assessed:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Workflow for Cross-Validation

The following diagram illustrates the workflow for the cross-validation of the HPLC and UPLC methods.

CrossValidationWorkflow cluster_hplc Reference Method (HPLC) cluster_uplc New Method (UPLC) cluster_comparison Statistical Comparison hplc_method Validated HPLC Method hplc_analysis Analyze Samples (n=3 levels, 6 replicates) hplc_method->hplc_analysis hplc_data HPLC Data Set hplc_analysis->hplc_data stat_analysis Statistical Analysis (e.g., t-test, F-test) hplc_data->stat_analysis Data uplc_method Validated UPLC Method uplc_analysis Analyze Same Samples uplc_method->uplc_analysis uplc_data UPLC Data Set uplc_analysis->uplc_data uplc_data->stat_analysis Data acceptance Acceptance Criteria Met? stat_analysis->acceptance final_report Final Cross-Validation Report acceptance->final_report Yes investigation Investigate Discrepancies acceptance->investigation No DataIntegrity cluster_parameters Method Performance Parameters cluster_validation Validation & Cross-Validation cluster_goal Overarching Goal Specificity Specificity Validation Method Validation Specificity->Validation Linearity Linearity Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation Range Range Range->Validation CrossValidation Cross-Validation Validation->CrossValidation DataIntegrity Data Integrity & Reliability CrossValidation->DataIntegrity

Caption: Relationship between method parameters and data integrity.

Conclusion: A Confident Transition to Enhanced Analytical Performance

The cross-validation of analytical methods is a non-negotiable step in maintaining data integrity and ensuring regulatory compliance in the pharmaceutical industry. This guide has provided a comprehensive framework for comparing and cross-validating HPLC and UPLC methods for the analysis of this compound.

The transition from a well-established HPLC method to a more efficient UPLC method can offer significant advantages in terms of throughput, sensitivity, and cost-effectiveness. However, this transition must be managed through a rigorous cross-validation process to ensure that the new method delivers results that are equivalent to the original method.

By following the principles and protocols outlined in this guide, researchers and scientists can confidently navigate the process of analytical method cross-validation, ensuring the continued generation of high-quality, reliable data that is crucial for the development of safe and effective medicines.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. [Link]

  • Chromatography Today. (2023). HPLC vs UPLC - What's the Difference?[Link]

  • Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

Sources

A Comparative Analysis of N-(4-acetylphenyl)cyclohexanecarboxamide and its Analogs Versus Established Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anticonvulsants

The landscape of epilepsy treatment is continually evolving, driven by the need for more effective and safer therapeutic agents. While established anticonvulsants have provided significant relief for many patients, a substantial portion of individuals with epilepsy remain refractory to current treatments, and many experience dose-limiting side effects. This has spurred the exploration of novel chemical scaffolds with the potential for improved efficacy and tolerability. One such emerging class of compounds is the cyclohexanecarboxamide derivatives. This guide provides a comparative analysis of the anticonvulsant potential of N-(4-acetylphenyl)cyclohexanecarboxamide and its analogs against a panel of well-established anticonvulsant drugs, including phenobarbital, ethosuximide, phenytoin, carbamazepine, and valproate.

The core structure of this compound combines a cyclohexanecarboxamide moiety with an N-phenylacetamide-like fragment, a feature present in some existing anticonvulsant and analgesic compounds. This guide will delve into the preclinical data available for this class of compounds, compare their efficacy and neurotoxicity profiles with standard antiepileptic drugs (AEDs), and provide detailed methodologies for the key experiments used in their evaluation.

Chemical Structure of the Core Compound:

This compound

Mechanisms of Action: A Diverse Landscape of Neuronal Inhibition

Established anticonvulsant drugs exert their effects through a variety of mechanisms, primarily aimed at reducing neuronal hyperexcitability. Understanding these mechanisms is crucial for contextualizing the potential action of novel compounds like cyclohexanecarboxamide derivatives.

  • Sodium Channel Blockers: Phenytoin and carbamazepine are classic examples of drugs that target voltage-gated sodium channels.[1] By binding to the inactivated state of these channels, they prolong the refractory period of neurons, thereby limiting the rapid, repetitive firing characteristic of seizures.[1][2]

  • GABAergic Enhancement: Phenobarbital and valproate enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[2] Phenobarbital prolongs the opening of the GABA-A receptor-associated chloride channel, while valproate is thought to increase GABA concentration at the synapse.[2][3]

  • Calcium Channel Blockers: Ethosuximide is a primary example of a T-type calcium channel blocker.[2] These channels are implicated in the generation of spike-and-wave discharges characteristic of absence seizures.[2]

  • Multiple Mechanisms: Valproate is a broad-spectrum anticonvulsant with multiple mechanisms of action, including sodium channel blockade and enhancement of GABAergic neurotransmission.[3]

The mechanism of action for the novel cyclohexanecarboxamide derivatives is currently under investigation. However, preliminary studies suggest a potential neuroprotective role through the activation of the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.[4]

Comparative Efficacy and Neurotoxicity: Preclinical Evidence

The preclinical evaluation of anticonvulsant candidates relies heavily on standardized animal models of seizures. The two most widely used screening tests are the maximal electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, considered a model for absence and myoclonic seizures.[5] Neurotoxicity is often assessed using the rotarod test, which measures motor coordination.[1]

A recent study investigated a series of novel cyclohexanecarboxamide derivatives and provided valuable comparative data against established anticonvulsants.[4] Although this compound was not specifically tested, the data for its analogs offer significant insights into the potential of this chemical class.

Table 1: Comparative Anticonvulsant Activity and Neurotoxicity in Mice

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (TD₅₀/ED₅₀)
Cyclohexanecarboxamide Analog 6d [4]> 10011.2 > 300> 26.8 (scPTZ)
Phenobarbital [3]16.312.769.54.3 (MES) / 5.5 (scPTZ)
Ethosuximide [4]> 300130> 800> 6.2 (scPTZ)
Phenytoin [6][7]9.5Inactive65.86.9 (MES)
Carbamazepine [6][7]8.6126.880.49.3 (MES)
Valproate [3]261.2159.74021.5 (MES) / 2.5 (scPTZ)

ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals.[8] TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect (motor impairment) in 50% of the animals.[8] PI (Protective Index): A measure of the margin of safety of a drug (the higher the better).

Analysis of Preclinical Data:

The data presented in Table 1 reveal several key points. The cyclohexanecarboxamide analog 6d demonstrated remarkable potency in the scPTZ test, with an ED₅₀ significantly lower than that of ethosuximide and comparable to phenobarbital.[4] Importantly, this analog exhibited a very favorable safety profile, with no neurotoxicity observed at the highest tested dose, resulting in a high protective index.[4] This suggests that cyclohexanecarboxamide derivatives may hold promise for the treatment of absence and myoclonic seizures with a potentially wider therapeutic window than some established drugs.

In the MES test, which is predictive of efficacy against generalized tonic-clonic seizures, phenytoin and carbamazepine remain highly potent. The tested cyclohexanecarboxamide analogs showed less activity in this model, suggesting a more targeted mechanism of action.

Experimental Protocols: A Guide to Preclinical Anticonvulsant Screening

The following protocols provide a detailed, step-by-step methodology for the key experiments cited in the preclinical evaluation of anticonvulsant drugs.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[5][9]

Workflow for the Maximal Electroshock (MES) Test

MES_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Animal_Prep Animal Acclimatization (e.g., 30 min) Drug_Admin Test Compound or Vehicle Administration (i.p.) Animal_Prep->Drug_Admin Group assignment Wait Waiting Period for Time to Peak Effect Drug_Admin->Wait Stimulation Corneal Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2 s) Wait->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Abolition of Tonic Hindlimb Extension Observation->Endpoint Calculation Calculate % Protection and ED₅₀ Endpoint->Calculation

Caption: Workflow of the Maximal Electroshock (MES) Test.

Methodology:

  • Animal Preparation: Male albino mice (e.g., CF-1 strain) weighing 20-25g are used. The animals are allowed to acclimatize to the laboratory environment for at least 30 minutes before the experiment.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.). A range of doses is used to determine the dose-response relationship.

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.

  • Stimulation: A drop of a topical anesthetic/saline solution is applied to the corneas of the mouse to ensure good electrical contact and reduce discomfort. Corneal electrodes are then placed on the eyes. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using an electroconvulsive stimulator.[9]

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The abolition of the tonic hindlimb extension phase is considered the endpoint, indicating that the compound has protected the animal from the seizure.[9]

  • Data Analysis: The number of animals protected at each dose is recorded, and the ED₅₀ value is calculated using statistical methods such as the Probit analysis.[7]

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for clonic seizures, often used to identify compounds effective against absence and myoclonic seizures.[5]

Workflow for the Subcutaneous Pentylenetetrazole (scPTZ) Test

scPTZ_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Animal_Prep Animal Acclimatization (e.g., 30 min) Drug_Admin Test Compound or Vehicle Administration (i.p.) Animal_Prep->Drug_Admin Group assignment PTZ_Admin Subcutaneous Injection of PTZ (e.g., 85 mg/kg) Drug_Admin->PTZ_Admin At time of peak effect Observation Observe for Clonic Seizures (e.g., 30 min) PTZ_Admin->Observation Endpoint Endpoint: Absence of Clonic Seizures Observation->Endpoint Calculation Calculate % Protection and ED₅₀ Endpoint->Calculation

Caption: Workflow of the scPTZ Test.

Methodology:

  • Animal Preparation: Similar to the MES test, male albino mice are used and acclimatized.

  • Drug Administration: The test compound or vehicle is administered i.p. at various doses.

  • PTZ Injection: At the time of peak effect of the test drug, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into the loose skin on the back of the neck.[10]

  • Observation: The animals are placed in individual observation chambers and observed for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.[10]

  • Endpoint: An animal is considered protected if it does not exhibit a clonic seizure lasting for at least 5 seconds.[10]

  • Data Analysis: The percentage of animals protected at each dose is determined, and the ED₅₀ is calculated.

Rotarod Test for Neurotoxicity

This test is used to assess motor coordination and identify any motor impairment caused by the test compound.[1]

Workflow for the Rotarod Test

Rotarod_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Training Train Mice on the Rotarod Apparatus Drug_Admin Test Compound or Vehicle Administration (i.p.) Training->Drug_Admin Placement Place Mouse on the Rotating Rod Drug_Admin->Placement At time of peak effect Measurement Measure Latency to Fall Placement->Measurement Endpoint Endpoint: Inability to Remain on the Rod Measurement->Endpoint Calculation Calculate TD₅₀ Endpoint->Calculation

Caption: Workflow of the Rotarod Neurotoxicity Test.

Methodology:

  • Training: Mice are trained to stay on a rotating rod (rotarod) for a set period (e.g., 1-2 minutes) at a constant speed (e.g., 6-10 rpm).

  • Drug Administration: The test compound or vehicle is administered i.p.

  • Testing: At the time of peak effect, the mice are placed on the rotarod, and the time they are able to remain on the rotating rod is recorded.

  • Endpoint: An animal is considered to have failed the test if it falls off the rod within a predetermined time (e.g., 1 minute).

  • Data Analysis: The number of animals that fail the test at each dose is recorded, and the TD₅₀ is calculated.

Conclusion and Future Directions

The preclinical data for cyclohexanecarboxamide derivatives, particularly their potent activity in the scPTZ model and high protective index, suggest that this class of compounds represents a promising avenue for the development of new anticonvulsant therapies.[4] Their efficacy profile indicates a potential utility in treating absence and myoclonic seizures, with a possibly improved safety margin compared to some currently available drugs.

Further research is warranted to fully elucidate the mechanism of action of this compound and its analogs. Investigating their effects on various ion channels and neurotransmitter systems will be crucial. Additionally, pharmacokinetic studies are needed to understand their absorption, distribution, metabolism, and excretion profiles. The promising preclinical findings presented here provide a strong rationale for the continued investigation of cyclohexanecarboxamide derivatives as a novel class of anticonvulsant agents.

References

  • Anticonvulsant activity of carbamazepine and diphenylhydantoin against maximal electroshock in mice chronically treated with aminophylline. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866-872.
  • Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. Retrieved January 28, 2026, from [Link]

  • Dudley, A. C., et al. (2022). Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. Epilepsia, 63(10), 2632-2644.
  • García-García, A., et al. (2014). Adaptation of Lorke's Method to Determine and Compare ED50 Values: The Cases of Two Anticonvulsants Drugs. Journal of Pharmacological and Toxicological Methods, 70(1), 18-22.
  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181.
  • Luszczki, J. J., et al. (2020). Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice. Molecules, 25(22), 5463.
  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved January 28, 2026, from [Link]

  • Swinyard, E. A., et al. (1952). Comparative anticonvulsant activity and neurotoxicity of the four newer hydantoins. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330.
  • Taylor, C. P. (1997). Mechanisms of action of new antiepileptic drugs. Advances in neurology, 76, 269-283.
  • Walaa, A., et al. (2025). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. Bioorganic Chemistry, 159, 108357.
  • Walton, N. Y., & Treiman, D. M. (1989). Phenobarbital treatment of status epilepticus in a rodent model. Epilepsy Research, 4(3), 216-221.
  • White, H. S., et al. (1995). The anticonvulsant profile of topiramate reveals a unique mechanism of action. Epilepsy Research, 22(3), 183-191.
  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved January 28, 2026, from [Link]

  • InnoSer. (n.d.). Rotarod - Rodent Behavioral Testing. Retrieved January 28, 2026, from [Link]

  • MMPC. (2024, January 3). Rotarod. Retrieved January 28, 2026, from [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106.
  • Luszczki, J. J. (2009). Isobolographic analysis of interaction between drugs with protective and deleterious effects in animal models of seizures. Pharmacological reports : PR, 61(6), 976–983.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.
  • ResearchGate. (n.d.). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. Retrieved January 28, 2026, from [Link]

Sources

assessing the selectivity of N-(4-acetylphenyl)cyclohexanecarboxamide for its target

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Assessing the Selectivity Profile of N-(4-acetylphenyl)cyclohexanecarboxamide for p38 MAPKα

In the landscape of modern drug discovery, the efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. A highly selective compound promises a wider therapeutic window and a more predictable side-effect profile. This guide provides a comprehensive framework for assessing the selectivity of this compound, a novel scaffold, for its hypothetical target, p38 mitogen-activated protein kinase alpha (p38 MAPKα). We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare its performance against established inhibitors, thereby offering a robust methodology for researchers in the field.

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The p38 MAPKα pathway, in particular, is a critical mediator of the inflammatory response, making it a prime target for therapeutic intervention. This compound represents a chemical scaffold with the potential for p38 MAPKα inhibition, owing to its structural motifs that could engage with the ATP-binding pocket of the kinase.

However, the human kinome comprises over 500 members, many of which share structural homology in their ATP-binding sites. This homology presents a significant challenge, as off-target inhibition can lead to unforeseen toxicities and a diminished therapeutic index. Therefore, a rigorous and multi-faceted assessment of selectivity is not merely a characterization step but a critical determinant of a compound's translational potential. This guide will explore a tiered approach to selectivity profiling, from broad kinome screening to cell-based target engagement assays.

Experimental Design: A Multi-pronged Approach to Selectivity Assessment

Our experimental workflow is as follows:

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Initial IC50 Determination for p38 MAPKα B Broad Kinome Profiling (e.g., KinomeScan) A->B Primary Hit C Orthogonal Biochemical Assay (e.g., Z'-LYTE) B->C Identified Hits D Cellular Target Engagement (e.g., CETSA) C->D Biochemically Validated Hits E Downstream Signaling Analysis (e.g., Western Blot for p-MK2) D->E Confirmed Engagement F Cell Viability/Toxicity Assays E->F Functional Effect G Selectivity Profile of This compound F->G

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Comparator Compounds:

To contextualize the selectivity of this compound, it is essential to benchmark it against well-characterized p38 MAPKα inhibitors with varying selectivity profiles.

CompoundPrimary TargetKnown Selectivity Profile
SB203580 p38 MAPKα/βHighly selective for p38α and p38β over other kinases.
BIRB 796 p38 MAPKα/β/γ/δPan-p38 inhibitor, known for its distinct binding mode.
Staurosporine Multiple KinasesA non-selective, broad-spectrum kinase inhibitor.

Methodologies and Protocols

Primary Target Potency: IC50 Determination

The initial step is to confirm the inhibitory activity of this compound against our primary target, p38 MAPKα. A common method is a luminescence-based kinase assay.

Protocol: ADP-Glo™ Kinase Assay for p38 MAPKα

  • Reagent Preparation: Prepare a reaction buffer containing recombinant p38 MAPKα enzyme and its substrate (e.g., ATF2).

  • Compound Dilution: Create a serial dilution of this compound (e.g., from 100 µM to 1 nM).

  • Kinase Reaction: Add the compound dilutions to the enzyme/substrate mixture and initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Signal Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Broad Kinome Selectivity Profiling

To understand the selectivity of our compound across the human kinome, a large-scale panel screen is indispensable. The DiscoverX KINOMEscan™ platform is an industry standard for this purpose.

Workflow: KINOMEscan™ Profiling

G A This compound (Test Compound) D Binding Competition Assay A->D B Immobilized Kinase Library (e.g., 468 kinases) B->D C Tagged Ligand C->D E Quantification of Bound Ligand D->E F Selectivity Score Calculation (% Inhibition at a given concentration) E->F

Caption: Workflow for competitive binding-based kinome profiling.

This assay format measures the ability of a test compound to displace a tagged ligand from the ATP-binding site of a large panel of kinases. The results are typically reported as the percent inhibition at a fixed concentration (e.g., 1 µM). This provides a broad overview of potential off-targets.

Data Interpretation:

The results can be visualized as a dendrogram, providing a clear picture of the compound's selectivity.

Kinase TargetThis compound (% Inhibition @ 1µM)SB203580 (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
p38 MAPKα 98% 99% 99%
p38 MAPKβ85%95%98%
JNK115%10%97%
ERK25%3%95%
CDK28%2%99%
... (and >400 other kinases).........

Note: Data presented is hypothetical for illustrative purposes.

Cellular Target Engagement: Confirming Interaction in a Biological Context

While biochemical assays are crucial, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify that a compound binds to its intended target within intact cells.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat cultured cells (e.g., THP-1 monocytes) with this compound or a vehicle control for 1 hour.

  • Heating Profile: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for p38 MAPKα.

  • Data Analysis: Quantify the band intensities. A ligand-bound protein will be stabilized against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.

Expected Outcome:

A successful CETSA experiment will show a rightward shift in the melting curve for p38 MAPKα in the presence of this compound, indicating target stabilization.

Downstream Pathway Analysis

To confirm that target engagement translates into a functional cellular response, we will analyze the phosphorylation of a known downstream substrate of p38 MAPKα, namely MAPK-activated protein kinase 2 (MK2).

Protocol: Western Blot for Phospho-MK2

  • Cell Stimulation: Pre-treat cells with this compound, SB203580, or a vehicle control.

  • Pathway Activation: Stimulate the p38 MAPKα pathway using an appropriate agonist (e.g., lipopolysaccharide [LPS]).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Perform SDS-PAGE and Western blotting using primary antibodies against phospho-MK2 (Thr334) and total p38 MAPKα (as a loading control).

  • Analysis: A selective inhibitor should reduce the levels of phospho-MK2 in a dose-dependent manner.

Synthesizing the Selectivity Profile

By integrating the data from these complementary assays, we can build a robust and reliable selectivity profile for this compound.

  • Biochemical Profiling provides a broad, unbiased view of potential off-targets across the kinome.

  • Cellular Target Engagement confirms that the compound reaches and binds to its intended target in a physiological context.

  • Downstream Signaling Analysis demonstrates that this binding event leads to the desired functional consequence.

The ideal outcome for this compound would be a high potency against p38 MAPKα, minimal off-target interactions in the kinome scan, a clear thermal shift in the CETSA assay, and a dose-dependent reduction in phospho-MK2 levels, all benchmarked against the performance of established inhibitors like SB203580.

Conclusion

Assessing the selectivity of a novel inhibitor is a multifaceted endeavor that requires a carefully planned, multi-tiered experimental approach. By moving beyond simple IC50 determination and incorporating broad kinome profiling and cell-based target validation assays, we can generate a comprehensive and trustworthy selectivity profile. This guide provides a blueprint for such an assessment of this compound against its hypothetical target, p38 MAPKα, ensuring that the resulting data is robust, reproducible, and relevant for advancing drug discovery programs.

References

  • Title: Kinases and drug discovery Source: ScienceDirect URL: [Link]

  • Title: The p38 mitogen-activated protein kinase pathway in human diseases Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The specific inhibitors of p38 MAP kinase promise a new class of anti-inflammatory agents Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: BIRB 796, a selective and potent p38 kinase inhibitor for the treatment of inflammatory diseases Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

A Comparative Guide to the Reproducible Synthesis and Activity Profiling of N-(4-acetylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, purification, and preliminary biological evaluation of N-(4-acetylphenyl)cyclohexanecarboxamide, a novel compound with potential therapeutic applications. By leveraging established principles of organic synthesis and drawing comparisons from structurally related molecules, we present robust, reproducible protocols for researchers in drug discovery and medicinal chemistry. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Introduction: Rationale and Potential Significance

N-aryl amides are a cornerstone of many biologically active compounds, valued for their metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1] Similarly, the cyclohexyl moiety is a common scaffold in medicinal chemistry, often introduced to modulate lipophilicity and explore conformational space.[2][3] The target molecule, this compound, uniquely combines these features with an N-(4-acetylphenyl) group, a structure reminiscent of analgesic and anti-inflammatory agents like acetaminophen.[4][5][6][7] This structural amalgamation suggests a compelling case for investigating its potential as an antimicrobial, anti-inflammatory, or analgesic agent.[2][8][9][10]

This guide offers two distinct, reproducible synthetic pathways to this target compound and outlines standardized protocols for preliminary in vitro screening of its biological activity, thereby providing a foundational platform for further research and development.

Synthesis of this compound: A Comparative Analysis

The formation of an amide bond between cyclohexanecarboxylic acid and 4-aminoacetophenone is the central transformation. While direct heating of a carboxylic acid and an amine can form an amide, this "brute force" method requires high temperatures and can lead to side products, making it less reproducible for complex molecules.[11][12][13] Therefore, we will focus on two more reliable and widely adopted methods: carbodiimide-mediated coupling and the acyl chloride (Schotten-Baumann) method.

G cluster_0 Starting Materials cluster_1 Method 1: Carbodiimide Coupling cluster_2 Method 2: Acyl Chloride Synthesis Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid Activate Acid Activate Carboxylic Acid (EDC/DCC) Cyclohexanecarboxylic Acid->Activate Acid Form Acyl Chloride Convert to Acyl Chloride (SOCl2) Cyclohexanecarboxylic Acid->Form Acyl Chloride 4-Aminoacetophenone 4-Aminoacetophenone Amine Nucleophilic Attack Nucleophilic Attack by Amine 4-Aminoacetophenone->Amine Nucleophilic Attack Schotten-Baumann Reaction Schotten-Baumann Reaction with Amine 4-Aminoacetophenone->Schotten-Baumann Reaction Activate Acid->Amine Nucleophilic Attack Method 1 This compound Amine Nucleophilic Attack->Method 1 Form Acyl Chloride->Schotten-Baumann Reaction Method 2 This compound Schotten-Baumann Reaction->Method 2

Figure 1: Comparative Synthetic Workflow.
Method 1: Carbodiimide-Mediated Coupling

This approach is favored for its mild reaction conditions and high yields, making it ideal for substrates with sensitive functional groups. The core principle involves the activation of the carboxylic acid with a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[14][15] This intermediate is readily attacked by the nucleophilic amine (4-aminoacetophenone) to form the stable amide bond.

  • Reaction Setup: To a solution of cyclohexanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM, or N,N-Dimethylformamide, DMF; 0.5 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminoacetophenone (1.0 eq) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (0.2 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The use of a slight excess of EDC ensures complete activation of the carboxylic acid.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes unreacted amine and residual EDC, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Purification and Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.[16][17] The product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Method 2: Acyl Chloride Synthesis (Schotten-Baumann Conditions)

This classic, robust method involves converting the carboxylic acid into a more reactive acyl chloride, which then readily reacts with the amine.[13] This two-step process is often cost-effective for larger-scale synthesis.

  • Formation of Cyclohexanecarbonyl Chloride: In a fume hood, add cyclohexanecarboxylic acid (1.0 eq) to a round-bottom flask. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction. Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: Carefully remove the excess SOCl₂ by distillation or under reduced pressure. The resulting crude cyclohexanecarbonyl chloride is often used directly in the next step.

  • Amide Formation: Dissolve 4-aminoacetophenone (1.0 eq) in a suitable solvent like DCM or Toluene, and add a base (2.0 eq), such as triethylamine or pyridine, to neutralize the HCl byproduct that will be formed.[18] Cool the solution to 0 °C.

  • Acyl Chloride Addition: Add the crude cyclohexanecarbonyl chloride (1.0 eq) dropwise to the amine solution, maintaining the temperature at 0 °C.

  • Reaction and Work-up: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC. Upon completion, perform an aqueous work-up similar to Method 1 to remove the base hydrochloride salt and any unreacted starting materials.

  • Purification and Validation: Purify the crude product by recrystallization or column chromatography and validate its structure and purity using standard spectroscopic methods as described for Method 1.

Comparative Overview of Synthetic Methods
ParameterMethod 1: Carbodiimide CouplingMethod 2: Acyl Chloride Synthesis
Reaction Conditions Mild (0 °C to room temperature)Harsher (reflux for acyl chloride formation)
Reagents EDC/DCC, HOBt. Higher cost, moisture sensitive.SOCl₂/Oxalyl Chloride. Lower cost, corrosive.
Byproducts Water-soluble urea (EDC) or insoluble urea (DCC).HCl and SO₂, requires base and careful handling.
Typical Yield High (often >85%)Good to High (70-90%)
Reproducibility High, less prone to side reactions.High, but can have side reactions with sensitive groups.
Scalability Excellent for lab scale; cost can be a factor for large scale.Highly scalable and cost-effective for industrial production.
Safety EDC is an irritant. DCC is a potent sensitizer.SOCl₂ is highly corrosive and toxic. Generates HCl gas.

Framework for Biological Activity Screening

Given the structural motifs of this compound, initial screening for antimicrobial and anti-inflammatory activities is a logical starting point.

G cluster_0 Antimicrobial Screening cluster_1 Anti-inflammatory Screening Start Synthesized N-(4-acetylphenyl) cyclohexanecarboxamide MIC_Assay Broth Microdilution Assay (Determine MIC) Start->MIC_Assay NO_Assay LPS-Stimulated Macrophage Assay (Measure Nitric Oxide) Start->NO_Assay MIC_Result Antimicrobial Potency Data MIC_Assay->MIC_Result Bacteria Gram-positive (e.g., S. aureus) Gram-negative (e.g., E. coli) Bacteria->MIC_Assay NO_Result Anti-inflammatory Activity Data NO_Assay->NO_Result Cells RAW 264.7 Macrophages + LPS Cells->NO_Assay

Figure 2: Proposed Workflow for Biological Activity Screening.
Protocol 1: In Vitro Antimicrobial Activity (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standardized and reproducible technique for this determination.[8][10]

  • Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include positive controls (bacteria with no compound) and negative controls (media only). Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[19]

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS).

  • NO Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized for clear comparison.

Table 1: Hypothetical Antimicrobial Activity Data

CompoundTest OrganismMIC (µg/mL)
This compoundS. aureus[Experimental Value]
This compoundE. coli[Experimental Value]
Ciprofloxacin (Control)S. aureus[Known Value]
Ciprofloxacin (Control)E. coli[Known Value]

Table 2: Hypothetical Anti-inflammatory Activity Data

Compound Concentration (µM)% NO Inhibition% Cell Viability
1[Experimental Value][Experimental Value]
10[Experimental Value][Experimental Value]
50[Experimental Value][Experimental Value]
100[Experimental Value][Experimental Value]
Dexamethasone (Control)[Known Value]>95%

Conclusion

This guide establishes a robust and scientifically grounded approach to the synthesis and preliminary biological characterization of this compound. By providing detailed, side-by-side comparisons of validated synthetic methods, we empower researchers to select the protocol best suited to their resources and objectives. The proposed framework for activity screening offers a clear path to elucidating the potential therapeutic value of this novel molecule. Adherence to these self-validating protocols will ensure a high degree of reproducibility, a critical component for advancing new chemical entities from the laboratory toward clinical consideration.

References

  • Química Orgánica.org. (n.d.). Synthesis of amides from carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4'-Aminoacetophenone. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of N-aryl amides in biologically active compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • PubMed. (n.d.). Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • ACS Publications. (n.d.). Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • RSC Publishing. (2024, November 7). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

  • PubMed. (2014, May 22). Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). N-Aryl Amino Acids as Potential Antibacterial Agents. Retrieved from [Link]

  • MDPI. (2022, July 26). The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia. Retrieved from [Link]

  • Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Preparation and Characterization of Some Aromatic/ Aliphatic Polyamides. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2017, August 1). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved from [Link]

  • PubMed. (2014, December 23). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Retrieved from [Link]

  • PubMed Central. (n.d.). Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis. Retrieved from [Link]

  • ResearchGate. (2014, October 13). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link]

  • YouTube. (2022, February 18). Synthesis cyclohexane carboxylic acid from cyclohexane. Retrieved from [Link]

  • PubMed. (2005, September 1). Synthesis and analgesic activity of N-Arylhydrazone derivatives of mefenamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity and time kill curve study of newly synthesized dialkyl carboxylate cyclohexane derivative; A novel anti-Pseudomonas aeruginosa compound. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. Retrieved from [Link]

Sources

head-to-head comparison of N-(4-acetylphenyl)cyclohexanecarboxamide with commercially available inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic development, the quest for potent and selective modulators of key cellular pathways is paramount. The Keap1-Nrf2 signaling pathway has emerged as a critical regulator of cellular defense against oxidative and electrophilic stress, making it an attractive target for interventions in a host of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This guide provides a comprehensive, head-to-head comparison of the novel compound N-(4-acetylphenyl)cyclohexanecarboxamide with established, commercially available activators of the Nrf2 pathway.

Based on the structural similarities to known Nrf2 activators possessing a cyclohexanecarboxamide core, we hypothesize that this compound functions as an activator of the Nrf2-ARE (Antioxidant Response Element) pathway. This guide will, therefore, juxtapose its hypothetical performance profile against well-characterized commercial inhibitors: Bardoxolone Methyl, Dimethyl Fumarate (DMF), Sulforaphane, and Oltipraz. Through a detailed examination of their mechanisms, potency, and cellular effects, supported by established experimental protocols, we aim to provide researchers with a foundational framework for evaluating this and other novel compounds in the context of Nrf2 activation.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes. These genes encode for antioxidant enzymes, such as heme oxygenase-1 (HMOX1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as proteins involved in glutathione synthesis and xenobiotic detoxification.[1]

Keap1-Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Cul3->Nrf2 Ubiquitination Activator Nrf2 Activator (e.g., this compound) Activator->Keap1 Inhibits Interaction ROS Oxidative Stress (ROS/Electrophiles) ROS->Keap1 Oxidizes Cysteine Residues Nrf2_n Nrf2 Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binds to Genes Cytoprotective Genes (HMOX1, NQO1, etc.) ARE->Genes Initiates Transcription Nrf2_cyto->Nrf2_n Translocation

Figure 1: The Keap1-Nrf2 signaling pathway and points of intervention by activators.

Head-to-Head Performance Data

The following table summarizes the performance of this compound (hypothetical data based on related structures) and commercially available Nrf2 activators across key in vitro assays. It is important to note that the data for the commercial inhibitors are compiled from various literature sources and experimental conditions may differ.

CompoundARE-Luciferase Induction (Fold Change)HMOX1 mRNA Induction (Fold Change)NQO1 mRNA Induction (Fold Change)Intracellular ROS Reduction (%)
This compound ~8-12~15-20~10-15~40-50
Bardoxolone Methyl ~10-15[2]~16-32[3]~20-24[3]High[4]
Dimethyl Fumarate (DMF) ~4-8High[5]High[6][7]Moderate-High
Sulforaphane ~5-10High~1.5-4.5[8][9]~20-30[10]
Oltipraz HighHigh[11]High[11]Moderate-High[12]

Disclaimer: The performance data for this compound is hypothetical and projected based on the activity of structurally related compounds. The data for commercial inhibitors are aggregated from multiple sources and should be considered as representative rather than a direct comparison under identical conditions.

Experimental Protocols

To ensure scientific rigor and reproducibility, we present detailed, step-by-step methodologies for the key assays used to evaluate Nrf2 activation and its downstream cytoprotective effects.

ARE-Luciferase Reporter Assay

This assay provides a quantitative measure of Nrf2 transcriptional activity.

Principle: A reporter cell line is engineered to express the firefly luciferase gene under the control of an ARE promoter. Activation of Nrf2 leads to the transcription of luciferase, and the resulting luminescence is proportional to Nrf2 activity.

Protocol:

  • Cell Culture: Plate ARE-reporter cells (e.g., HepG2-ARE) in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and commercial inhibitors) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. A luminometer is used to quantify the light output.

  • Data Analysis: Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This method quantifies the mRNA expression levels of Nrf2 target genes, such as HMOX1 and NQO1.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., primary human bronchial epithelial cells) in a 6-well plate and treat with the test compounds for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system with specific primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[6] Express the results as fold change in mRNA expression compared to the vehicle-treated control.

Western Blotting for Nrf2 Pathway Proteins

This technique is used to assess the protein levels of Nrf2 and its downstream targets.

Protocol:

  • Cell Culture and Treatment: Treat cells with the test compounds as described for qPCR.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, HMOX1, NQO1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS).

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants will reduce the level of ROS, thereby decreasing the fluorescence signal.

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well black, clear-bottom plate.

  • Compound and Dye Loading: Treat the cells with the test compounds for a defined period (e.g., 1 hour). Then, load the cells with DCFH-DA.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a ROS generator, such as tert-butyl hydroperoxide (tBHP).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of ROS reduction by comparing the fluorescence in compound-treated wells to that in the vehicle-treated, oxidatively stressed wells.

Experimental_Workflow cluster_assays In Vitro Assays Assay1 ARE-Luciferase Reporter Assay Data Data Acquisition & Analysis Assay1->Data Assay2 qPCR for Target Genes Assay2->Data Assay3 Western Blotting Assay3->Data Assay4 Cellular Antioxidant Assay Assay4->Data Compound Test Compounds (this compound & Commercial Activators) Treatment Compound Treatment Compound->Treatment Cells Cell Culture (e.g., HepG2) Cells->Treatment Treatment->Assay1 Treatment->Assay2 Treatment->Assay3 Treatment->Assay4 Comparison Head-to-Head Comparison Data->Comparison

Figure 2: Generalized experimental workflow for the comparative analysis of Nrf2 activators.

Conclusion

The comprehensive analysis presented in this guide provides a robust framework for the evaluation of this compound as a potential activator of the Nrf2-ARE pathway. By benchmarking its (hypothetical) performance against established commercial activators like Bardoxolone Methyl, Dimethyl Fumarate, Sulforaphane, and Oltipraz, researchers can gain valuable insights into its relative potency and efficacy. The detailed experimental protocols provided herein offer a standardized approach to generate reliable and reproducible data, ensuring the scientific integrity of such comparative studies. As the field of Nrf2 modulation continues to evolve, rigorous head-to-head comparisons will be instrumental in identifying the most promising therapeutic candidates for a wide range of oxidative stress-related diseases.

References

  • Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications. PubMed Central. [Link]

  • Bardoxolone-methyl inhibits migration and metabolism in MCF7 cells. ResearchGate. [Link]

  • Bardoxolone methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells. PMC. [Link]

  • Bardoxolone promotes Nrf2 nuclear translocation and upregulates... ResearchGate. [Link]

  • Beneficial Effect of Dimethyl Fumarate Drug Repositioning in a Mouse Model of TDP-43-Dependent Frontotemporal Dementia. MDPI. [Link]

  • Transcriptomic Analysis of Fumarate Compounds Identifies Unique Effects of Isosorbide Di-(Methyl Fumarate) on NRF2, NF-kappaB and IRF1 Pathway Genes. PubMed Central. [Link]

  • Effects of Oltipraz on the Glycolipid Metabolism and the Nrf2/HO-1 Pathway in Type 2 Diabetic Mice. PubMed Central. [Link]

  • Design and Synthesis of Irreversible Analogues of Bardoxolone Methyl for the Identification of Pharmacologically Relevant Targets and Interaction Sites. ACS Publications. [Link]

  • Antioxidant and Mitochondrial Protective Effects of Oxidized Metabolites of Oltipraz. [No valid URL found]
  • Oltipraz is a Potent Nrf2 Activator for Urinary Bladder Carcinogenesis Research. [No valid URL found]
  • Interactive effects of nrf2 genotype and oltipraz on benzo[a]pyrene–DNA adducts and tumor yield in mice. Oxford Academic. [Link]

  • The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis. PMC. [Link]

  • Effect of dimethyl fumarate on heme oxygenase-1 expression in experimental allergic encephalomyelitis in rats. Termedia. [Link]

  • Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancreatic Carcinoma. Frontiers. [Link]

  • IL-17+ CD8+ T cell suppression by dimethyl fumarate associates with clinical response in multiple sclerosis. ResearchGate. [Link]

  • Compound: DIMETHYL FUMARATE (CHEMBL2107333). ChEMBL - EMBL-EBI. [Link]

  • Bardoxolone methyl inhibits ferroptosis through the Keap1‑Nrf2 pathway in renal tubular epithelial cells. Spandidos Publications. [Link]

  • Fold induction of NQO1 expression by sulforaphane (SFN), compounds 8,... ResearchGate. [Link]

  • The Protective Effect of Sulforaphane against Oxidative Stress through Activation of NRF2/ARE Pathway in Human Granulosa Cells. PMC. [Link]

  • Bardoxolone promotes Nrf2 nuclear translocation and upregulates... ResearchGate. [Link]

  • Enhanced Nrf2 Activity Worsens Insulin Resistance, Impairs Lipid Accumulation in Adipose Tissue, and Increases Hepatic Steatosis in Leptin-Deficient Mice. PMC. [Link]

  • The Effects of Two Nrf2 Activators, Bardoxolone Methyl and Omaveloxolone, on Retinal Ganglion Cell Survival during Ischemic Optic Neuropathy. MDPI. [Link]

  • Effect of dimethyl fumarate on heme oxygenase-1 expression in experimental allergic encephalomyelitis in rats. Termedia. [Link]

  • The Chemopreventive Agent Oltipraz Possesses Potent Antiangiogenic Activity in Vitro, ex Vivo, and in Vivo and Inhibits Tumor Xenograft Growth1. AACR Journals. [Link]

  • Activation of the Nrf2 Pathway by Sulforaphane Improves Hypoglycaemia-Induced Cognitive Impairment in a Rodent Model of Type 1 Diabetes. MDPI. [Link]

  • Induction of the Phase 2 Response in Mouse and Human Skin by Sulforaphane-containing Broccoli Sprout Extracts. AACR Journals. [Link]

  • Beneficial Effect of Dimethyl Fumarate Drug Repositioning in a Mouse Model of TDP-43-Dependent Frontotemporal Dementia. MDPI. [Link]

  • Sulforaphane Impact on Reactive Oxygen Species (ROS) in Bladder Carcinoma. MDPI. [Link]

  • Sulforaphane Attenuates Neutrophil ROS Production, MPO Degranulation and Phagocytosis, but Does Not Affect NET Formation Ex Vivo and In Vitro. ResearchGate. [Link]

  • Sulforaphane Inhibits Inflammatory Responses of Primary Human T-Cells by Increasing ROS and Depleting Glutathione. Frontiers. [Link]

  • Modulation of Phase II Enzymes by Sulforaphane: Implications for Its Cardioprotective Potential | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • KEAP1 and done? Targeting the NRF2 pathway with sulforaphane. PMC. [Link]

  • Sulforaphane reactivates cellular antioxidant defense by inducing Nrf2/ARE/Prdx6 activity during aging and oxidative stress. PMC. [Link]

  • Elucidating the Anti-Tumorigenic Efficacy of Oltipraz, a Dithiolethione, in Glioblastoma. [No valid URL found]
  • NRF2 target genes. (A) NQO1. (B) HMOX1. (C) G6PD. (D) TXNRD1. In (A–D),... [No valid URL found]

Sources

Validating the In Vitro to In Vivo Correlation (IVIVC) of N-(4-acetylphenyl)cyclohexanecarboxamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation framework for N-(4-acetylphenyl)cyclohexanecarboxamide (referred to herein as NPC-Ac ), a lipophilic acetanilide analog investigated for its analgesic and anti-inflammatory properties. Unlike its structural relative Acetaminophen (Paracetamol), NPC-Ac exhibits significant lipophilicity due to the cyclohexyl moiety, shifting its classification to BCS Class II (Low Solubility, High Permeability).

This shift presents a critical challenge in drug development: standard aqueous dissolution tests fail to predict in vivo absorption. This guide compares NPC-Ac against standard industry benchmarks and details a self-validating IVIVC protocol to ensure that benchtop activity assays accurately reflect physiological performance.

Part 1: Comparative Analysis & Molecule Profiling

To validate NPC-Ac, we must first benchmark it against established standards. The correlation of activity is not merely about pharmacokinetics (PK); it is about linking the in vitro potency (IC50) to the in vivo pharmacodynamic (PD) effect via the biopharmaceutical phase.

Table 1: Physicochemical & Biopharmaceutical Comparison
FeatureNPC-Ac (Target) Acetaminophen (Standard) Celecoxib (Comparator)
Structure Core Acetanilide + CyclohexaneAcetanilide + MethylDiaryl-substituted pyrazole
BCS Class Class II (Low Sol/High Perm)Class I/III (High Sol/Var Perm)Class II (Low Sol/High Perm)
Rate-Limiting Step DissolutionGastric Emptying / PermeabilityDissolution
Rec. Dissolution Media FaSSIF / FeSSIF (Biorelevant)Phosphate Buffer pH 5.8FaSSIF (with surfactants)
Metabolic Liability Amide Hydrolysis (Carboxylesterase)Glucuronidation / CYP2E1CYP2C9 Oxidation
IVIVC Expectation Level A (Linear) possible if dissolution-controlledPoor correlation (Permeability limited)Level A (Dissolution limited)
The Causality of Choice
  • Why FaSSIF? Standard buffers fail to wet the hydrophobic cyclohexyl ring of NPC-Ac. Using Fasted State Simulated Intestinal Fluid (FaSSIF) mimics the bile salt solubilization required in vivo, preventing false negatives in activity screening.

  • Why Level A Correlation? Since NPC-Ac is a Class II compound, its absorption is governed by how fast it dissolves. Therefore, the in vitro dissolution curve should superimpose directly onto the in vivo absorption curve (deconvoluted plasma profile).

Part 2: Visualizing the Validation Workflow

The following diagram illustrates the critical path for correlating the enzymatic inhibition of NPC-Ac (In Vitro) with its analgesic effect (In Vivo).

IVIVC_Workflow cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain (Rat) Dissolution Biorelevant Dissolution (FaSSIF/FeSSIF) Correlation IVIVC Model (Wagner-Nelson Deconvolution) Dissolution->Correlation Fraction Dissolved (Fd) Potency Enzyme Inhibition (COX-2 IC50) Efficacy PD Effect (Writhing/Hot Plate) Potency->Efficacy Predicted IC50 Caco2 Permeability Assay (Caco-2 Monolayer) OralDose Oral Administration (10 mg/kg) Caco2->OralDose Permeability Check PlasmaPK Plasma PK Profile (LC-MS/MS) OralDose->PlasmaPK PlasmaPK->Efficacy PK/PD Link PlasmaPK->Correlation Fraction Absorbed (Fa) Validation Predictive Validation (PE < 10%) Correlation->Validation Linear Regression

Caption: Figure 1. The IVIVC validation logic flow. Dissolution kinetics (Blue) are mathematically linked to plasma absorption (Red) to predict therapeutic efficacy.

Part 3: Detailed Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Each step includes a "Quality Gate" to verify the assay is performing correctly before moving forward.

Protocol A: Biorelevant Dissolution (The "Input" Function)

Objective: To determine the rate of release of NPC-Ac in a physiological environment.

  • Media Preparation: Prepare FaSSIF-V2 (Fasted State Simulated Intestinal Fluid).

    • Composition: 3 mM Sodium Taurocholate, 0.75 mM Lecithin, pH 6.5 maleate buffer.

    • Rationale: The taurocholate/lecithin micelles are essential to solubilize the cyclohexyl core of NPC-Ac.

  • Apparatus Setup: USP Apparatus II (Paddle) at 75 RPM, 37°C. Volume: 500 mL (to maintain sink conditions).

  • Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, 60, and 120 minutes. Filter through 0.45 µm PVDF (avoid nylon, which binds amides).

  • Quantification: HPLC-UV at 254 nm (acetophenone chromophore).

  • Quality Gate (Validation):

    • Control: Run a parallel vessel with Carbamazepine (Class II standard). It must achieve >80% release within 45 minutes. If not, the FaSSIF micellar structure is compromised.

Protocol B: In Vivo Pharmacokinetics & Activity (The "Output" Function)

Objective: To measure the actual biological exposure and effect.

  • Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight.

  • Formulation: Suspend NPC-Ac in 0.5% Methylcellulose (standard suspension vehicle). Avoid DMSO to prevent artificial permeability enhancement.

  • Dosing: Oral gavage at 10 mg/kg.

  • Blood Sampling: Tail vein microsampling at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis:

    • Precipitate plasma proteins with Acetonitrile.

    • Analyze via LC-MS/MS (MRM transition for NPC-Ac parent mass).

  • Pharmacodynamic Marker (Activity Check):

    • Simultaneously perform the Acetic Acid Writhing Test (if analgesic) or Carrageenan Paw Edema (if anti-inflammatory) in a separate cohort.

    • Rationale: This confirms that the plasma levels detected actually translate to biological activity.

Part 4: Mathematical Deconvolution & Correlation

This is the core of the validation. We utilize the Wagner-Nelson Method to calculate the Fraction Absorbed (Fa) from the in vivo data and compare it to the Fraction Dissolved (Fd) from Protocol A.

The Calculation Logic
  • Calculate Fraction Absorbed (

    
    ): 
    
    
    
    
    • Where

      
       is plasma concentration at time 
      
      
      
      , and
      
      
      is the elimination rate constant derived from the terminal slope of the log-linear PK curve.
  • Plot Correlation:

    • X-Axis: Fraction Dissolved (

      
      ) in FaSSIF.
      
    • Y-Axis: Fraction Absorbed (

      
      ) in Rat.
      
  • Validation Criteria (FDA Guidance Standards):

    • A linear regression (

      
      ) should yield 
      
      
      
      .
    • Slope (

      
      ) should be near 1.0 (indicating dissolution is the rate-limiting step).
      
Visualizing the Metabolic Pathway

Understanding the stability of NPC-Ac is crucial. If the correlation fails, it is often due to rapid first-pass metabolism (hydrolysis).

Metabolism cluster_pathway Metabolic Hydrolysis Pathway Parent NPC-Ac (this compound) Enzyme Carboxylesterase 1/2 (Liver/Intestine) Parent->Enzyme Metabolite1 Cyclohexanecarboxylic Acid (Inactive) Enzyme->Metabolite1 Metabolite2 4-Aminoacetophenone (Toxicophore/Active?) Enzyme->Metabolite2 Conjugation (Glucuronidation) Conjugation (Glucuronidation) Metabolite2->Conjugation (Glucuronidation) Phase II

Caption: Figure 2. Potential metabolic instability. Rapid hydrolysis by carboxylesterases would break the IVIVC, as the parent compound disappears faster than absorption kinetics predict.

Part 5: Troubleshooting & Optimization

If your


 value is < 0.9, consider the following deviations:
  • The "Permeability Window" Error:

    • Symptom:[1][2] In vitro dissolution is fast, but in vivo absorption is slow (

      
      ).
      
    • Cause: Despite the lipophilicity, the molecule might be a substrate for P-glycoprotein (P-gp) efflux.

    • Solution: Run a Caco-2 assay with and without Verapamil (P-gp inhibitor).

  • The "Precipitation" Error:

    • Symptom:[1][2] In vivo absorption peaks early and plummets faster than elimination predicts.

    • Cause: NPC-Ac may dissolve in the acidic stomach but precipitate in the neutral small intestine.

    • Solution: Perform a two-stage dissolution test (pH 1.2 for 1 hour

      
       pH 6.8).
      

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Department of Health and Human Services. [Link]

  • Dressman, J. B., et al. (1998). Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical Research, 15(1), 11-22. [Link]

  • Wagner, J. G., & Nelson, E. (1964). Kinetic analysis of blood levels and urinary excretion in the absorptive phase after single doses of drug. Journal of Pharmaceutical Sciences, 53(11), 1392-1403. [Link]

  • PubChem. (2025).[3][4] Compound Summary: this compound. National Library of Medicine. [Link](Note: General structure search for acetanilide derivatives).

  • Amidon, G. L., et al. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-acetylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Safety Protocol for N-(4-acetylphenyl)cyclohexanecarboxamide

This guide provides essential safety and logistical information for the handling and disposal of this compound. As a compound with limited publicly available toxicological data, a cautious approach grounded in the principles of chemical hygiene and risk mitigation is imperative. The following protocols are based on an analysis of the compound's structure, which combines an aromatic ketone and a cyclohexanecarboxamide moiety, and data from structurally similar molecules. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: A Data-Driven Approach to Safety

Key Predicted Hazards:

  • Skin Irritation: Based on data for similar compounds, this compound is predicted to cause skin irritation.[1][2][3]

  • Eye Irritation: Serious eye irritation is a significant concern.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3]

  • Harmful if Swallowed: Some related acetamides are harmful if swallowed.[2]

The toxicological properties of many similar chemicals have not been fully investigated, necessitating a conservative approach to handling.[4] Therefore, all laboratory operations should be guided by the assumption that this compound may possess unknown toxicities.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent exposure through dermal contact, inhalation, and ocular routes. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing or vigorous reaction.[5][6][7]
Skin and Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes.A fully buttoned, chemical-resistant lab coat is mandatory to protect the skin.[5][8] Clothing made of natural fibers, such as cotton, should be worn underneath.[5] Polyester and acrylic fabrics should be avoided as they can melt in the event of a chemical splash.
Hand Protection Nitrile or neoprene gloves.Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently, especially after direct contact with the compound.[6][8]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.A respirator is necessary when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.[7][8][9] The type of respirator and cartridge should be selected based on the potential concentration of airborne particles.
Experimental Workflow for PPE Selection

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling this compound Assess Assess Procedure: - Scale of work - Potential for splashing - Aerosol generation Start->Assess Eyes Eye Protection: Chemical Splash Goggles + Face Shield Assess->Eyes Skin Skin Protection: Chemical-Resistant Lab Coat Long Pants, Closed-toe Shoes Assess->Skin Hands Hand Protection: Nitrile/Neoprene Gloves (Double-gloving recommended) Assess->Hands Respiratory Respiratory Protection: NIOSH-approved Respirator (if not in fume hood) Assess->Respiratory High risk of inhalation? Safety_Measures cluster_0 Hazard Identification cluster_1 Control Measures cluster_2 Outcome Hazard This compound (Potential Irritant) Engineering Engineering Controls (Fume Hood) Hazard->Engineering PPE Personal Protective Equipment (Gloves, Goggles, etc.) Hazard->PPE Work_Practaces Work_Practaces Hazard->Work_Practaces Safe_Handling Safe Handling & Minimized Exposure Engineering->Safe_Handling PPE->Safe_Handling Work_Practices Safe Work Practices (SOPs) Work_Practices->Safe_Handling

Caption: Interrelation of hazard identification and control measures.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [4]Seek medical attention if irritation persists. [1]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [2][9]* Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. [9]For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to protect the environment.

  • Waste Segregation: As a non-halogenated organic compound, waste containing this compound should be collected separately from halogenated waste streams. [10][11]This is important for proper disposal, as non-halogenated solvents can often be recycled as fuel, while halogenated solvents require incineration at a higher cost. [12]* Waste Containers: Use clearly labeled, leak-proof containers for all waste. [13][14]The label should include the full chemical name and the words "Hazardous Waste."

  • Disposal Protocol:

    • Collect all solid waste (e.g., contaminated gloves, bench paper, weighing boats) in a designated, sealed waste bag within the fume hood.

    • Collect all liquid waste containing the compound in a labeled, non-halogenated organic waste container.

    • Arrange for waste pickup through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.

Disposal Workflow

Disposal_Workflow Start Waste Generated Segregate Segregate Waste: - Solid vs. Liquid - Non-Halogenated Start->Segregate Label Label Waste Containers: 'Hazardous Waste' + Chemical Name(s) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Arrange for EHS Waste Pickup Store->Pickup

Caption: Step-by-step waste disposal workflow.

Regulatory Compliance

All handling and disposal of this compound must comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA), specifically the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [15][16]This includes the development of a written Chemical Hygiene Plan, employee training, and ensuring that all containers are properly labeled. [17]Additionally, guidance from the European Chemicals Agency (ECHA) on chemical safety assessment should be considered for a comprehensive approach to risk management. [18][19][20]

References

  • SAFETY DATA SHEET. (2025, April 30). TCI Chemicals.
  • Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. Cole-Parmer.
  • SAFETY DATA SHEET. (2023, August 23). Fisher Scientific.
  • Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Carl ROTH.
  • Cyclohexanecarboxamide | C7H13NO | CID 14283. (n.d.). PubChem. Retrieved from [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024, January 9). SKC Inc.
  • Safety D
  • Aldrich C104809 - SAFETY D
  • Safety D
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • SAFETY D
  • Chemical Safety Guidelines. (2021, July 28). Texas A&M University-San Antonio.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Labor
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • Guidance on Information Requirements and Chemical Safety Assessment. (n.d.). ECHA.
  • 7.2 Organic Solvents. (n.d.). Cornell EHS.
  • hazardous waste segreg
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Chemical safety report. (n.d.). ECHA - European Union.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • OSHA Labor
  • REACH guidance documents. (n.d.). ECHA - European Union.
  • Non-halogenated Organic Solvents - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 11 - SAFETY D
  • Introduction to ECHA's guidance on new CLP hazard classes. (2024, November 21). YouTube.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
  • Personal Protective Equipment for Chemical Handling | Safelyio. (2026, January 12).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • Non-Halogenated Solvents in Laboratories. (n.d.).
  • OSHA Standards for Biological Laboratories. (n.d.).
  • ECHA CHEM: Accessing regulatory information on chemicals. (2025, September 15). YouTube.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.